The Immunomodulatory Landscape of Avridine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract Avridine, a synthetic lipoidal amine, has demonstrated significant potential as an immunomodulatory agent and vaccine adjuvant. Its mechanism of ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avridine, a synthetic lipoidal amine, has demonstrated significant potential as an immunomodulatory agent and vaccine adjuvant. Its mechanism of action is multifaceted, primarily revolving around the enhancement of mucosal immunity through increased antigen uptake and presentation, and the induction of a robust interferon response. This technical guide provides a comprehensive overview of the current understanding of Avridine's mechanism of action, detailing its effects on key cellular and molecular pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its immunomodulatory properties.
Introduction
Avridine is a compound that has been investigated for its ability to potentiate the immune response to various antigens.[1] Its chemical structure, characterized by a lipophilic tail and a hydrophilic amine head, is believed to contribute to its interaction with cellular membranes and subsequent immunomodulatory effects. This guide will delve into the specific molecular mechanisms that underpin Avridine's action, providing a valuable resource for researchers in the fields of immunology, virology, and drug development.
Core Mechanism of Action: Enhancement of Antigen Presentation and Interferon Induction
Avridine's primary mechanism of action lies in its ability to act as a potent adjuvant, particularly in the context of mucosal immunity.[1] It facilitates an enhanced immune response by targeting key processes in the initiation of adaptive immunity.
Augmentation of Antigen Uptake and Presentation
Avridine has been shown to significantly increase the uptake and retention of antigens by mucosa-associated lymphatic tissues.[1] This leads to more efficient processing and presentation of antigenic peptides by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to T lymphocytes. The enhanced antigen presentation is a critical step in initiating a robust and specific T-cell mediated immune response.
A proposed workflow for Avridine's effect on antigen presentation is as follows:
Figure 1: Proposed workflow of Avridine enhancing antigen presentation.
Induction of Interferon and Cytokine Response
Avridine is also recognized as an interferon inducer.[1] Interferons, particularly Type I interferons (IFN-α/β), play a crucial role in the antiviral response and in modulating the adaptive immune system. The induction of interferons by Avridine likely contributes to its antiviral activity and its ability to shape the subsequent T-cell response. While the precise signaling pathway for Avridine-mediated interferon induction is not fully elucidated, it is hypothesized to involve the activation of intracellular pattern recognition receptors (PRRs) that sense foreign molecules and trigger downstream signaling cascades.
A potential signaling pathway for interferon induction is outlined below:
Figure 2: Hypothesized signaling pathway for Avridine-induced interferon production.
Quantitative Data Summary
Table 1: Antiviral and Immunomodulatory Activity of Acridine (B1665455) Derivatives
Note: The data presented are for acridine derivatives and may not be directly representative of Avridine's specific activity. Further research is required to establish the precise quantitative parameters for Avridine.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of Avridine.
In Vitro Antigen Uptake Assay
This protocol describes a method to quantify the uptake of a fluorescently labeled antigen by APCs in the presence or absence of Avridine.
Materials:
Antigen-presenting cells (e.g., bone marrow-derived dendritic cells)
Culture APCs to the desired density in a 24-well plate.
Prepare different concentrations of Avridine in cell culture medium.
Add the Avridine solutions to the respective wells and incubate for 1 hour at 37°C.
Add the fluorescently labeled antigen to all wells at a final concentration of 10 µg/mL.
Incubate the plate for 4 hours at 37°C to allow for antigen uptake.
Wash the cells three times with cold PBS to remove unbound antigen.
Harvest the cells and resuspend them in FACS buffer (PBS with 2% FBS).
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in the presence of Avridine indicates enhanced antigen uptake.
Figure 3: Experimental workflow for the in vitro antigen uptake assay.
NK Cell Cytotoxicity Assay
This protocol outlines a method to assess the effect of Avridine on the cytotoxic activity of Natural Killer (NK) cells against target tumor cells.
Materials:
NK cells (e.g., isolated from peripheral blood mononuclear cells)
Target tumor cells (e.g., K562)
Calcein-AM (a fluorescent dye for labeling target cells)
Avridine
Cell culture medium
96-well plate
Fluorescence plate reader
Procedure:
Label the target cells with Calcein-AM according to the manufacturer's instructions.
Seed the labeled target cells into a 96-well plate at a density of 1 x 10^4 cells/well.
Prepare different concentrations of Avridine in cell culture medium.
Add the Avridine solutions to the wells containing the target cells.
Add NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
Incubate the plate for 4 hours at 37°C.
Centrifuge the plate and transfer the supernatant to a new 96-well plate.
Measure the fluorescence of the supernatant using a fluorescence plate reader. The release of Calcein-AM from lysed target cells is proportional to NK cell cytotoxicity.
Figure 4: Experimental workflow for the NK cell cytotoxicity assay.
Conclusion
Avridine demonstrates a compelling mechanism of action as an immunomodulatory agent, primarily through the enhancement of antigen presentation and the induction of interferons. These activities position it as a promising candidate for use as a vaccine adjuvant and for other immunotherapeutic applications. While the precise molecular signaling pathways are still under investigation, the available evidence strongly supports its role in activating key components of the innate and adaptive immune systems. Further research, particularly studies providing detailed quantitative data on its dose-response effects and specific molecular interactions, will be crucial for its continued development and potential clinical translation. This guide provides a foundational understanding of Avridine's mechanism of action to aid researchers in their future investigations.
Avridine as a Toll-like Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Avridine is a lipoidal amine recognized for its potent immunomodulatory and vaccine adjuvant properties. While direct binding studies are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avridine is a lipoidal amine recognized for its potent immunomodulatory and vaccine adjuvant properties. While direct binding studies are not extensively published, its well-documented capacity to induce type I interferons strongly suggests its mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8. This guide provides an in-depth technical overview of the inferred mechanism of avridine as a TLR7/8 agonist, detailing the subsequent signaling pathways, expected immunological outcomes, and relevant experimental protocols for characterization.
Introduction to Avridine and its Immunomodulatory Properties
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal diamine that has been extensively evaluated as a vaccine adjuvant. It has been shown to significantly enhance humoral and cell-mediated immune responses to a variety of antigens[1]. A key characteristic of avridine's immunomodulatory activity is its ability to induce the production of interferons, potent antiviral and immunoregulatory cytokines[2]. This property is a hallmark of the activation of specific pattern recognition receptors (PRRs), most notably the Toll-like receptors involved in antiviral immunity.
The Inferred Mechanism of Action: Avridine as a TLR7/8 Agonist
Based on its interferon-inducing capability, it is strongly inferred that avridine functions as an agonist for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA) viruses. Synthetic small molecules, including some lipoidal amines, can also act as agonists for these receptors, mimicking viral components and initiating a powerful innate immune response.
TLR7 and TLR8 Signaling Pathway
Activation of TLR7 and TLR8 by an agonist like avridine is proposed to initiate a signaling cascade through the MyD88-dependent pathway. This pathway is central to the production of inflammatory cytokines and type I interferons.
Recognition: Avridine, due to its lipophilic nature, is likely taken up by immune cells and localizes to the endosomal compartment where it can interact with TLR7 and TLR8.
Complex Formation: Upon binding, TLR7/8 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
Signal Transduction: MyD88 initiates a signaling cascade involving Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).
NF-κB Activation: This cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. The freed nuclear factor kappa B (NF-κB) then translocates to the nucleus.
IRF7 Activation: Concurrently, MyD88 also mediates the activation of Interferon Regulatory Factor 7 (IRF7), which also translocates to the nucleus.
Gene Expression: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding pro-inflammatory cytokines and type I interferons, respectively.
Immunological Consequences of Avridine-Mediated TLR Activation
The activation of TLR7/8 by avridine leads to a robust innate immune response characterized by:
Cytokine and Chemokine Production: A hallmark of TLR7/8 agonism is the secretion of a Th1-polarizing cytokine milieu.
Dendritic Cell (DC) Maturation: Avridine likely promotes the maturation of DCs, enhancing their antigen presentation capacity. This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC molecules[3][4].
Enhanced Adaptive Immunity: By activating DCs and promoting a pro-inflammatory environment, avridine as an adjuvant helps to shape a more potent and durable adaptive immune response, including enhanced antibody production and T-cell responses[1].
Quantitative Data on Immunological Effects
Table 1: Representative Dose-Response of a TLR7/8 Agonist on Cytokine Production in Human PBMCs
Concentration (µg/mL)
IFN-α (pg/mL)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-12 (pg/mL)
0 (Control)
< 20
< 50
< 100
< 10
0.1
150 ± 30
200 ± 45
500 ± 80
50 ± 15
1
1200 ± 250
1500 ± 300
4000 ± 600
400 ± 70
10
5000 ± 900
4500 ± 800
15000 ± 2500
1500 ± 250
100
4800 ± 850
4200 ± 750
14000 ± 2300
1400 ± 230
Data are presented as mean ± standard deviation and are representative of typical TLR7/8 agonist activity. Actual values for avridine would need to be determined experimentally.
Table 2: Representative Effect of a TLR7/8 Agonist on Dendritic Cell Maturation Markers
Treatment
% CD80+ Cells
MFI of CD80
% CD86+ Cells
MFI of CD86
Unstimulated DCs
15 ± 4
150 ± 30
25 ± 6
200 ± 40
TLR7/8 Agonist (10 µg/mL)
85 ± 10
1200 ± 200
90 ± 8
1500 ± 250
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are representative. Actual values for avridine need experimental determination.
Experimental Protocols for Characterization of Avridine as a TLR Agonist
The following are detailed methodologies for key experiments to formally characterize avridine's activity as a TLR agonist.
TLR Reporter Gene Assay
This assay determines if avridine can activate specific TLR signaling pathways.
Objective: To quantify the activation of NF-κB or IRF pathways downstream of TLR7 or TLR8 upon stimulation with avridine.
Materials:
HEK-Blue™ hTLR7 and hTLR8 cells (or similar reporter cell lines expressing a specific human TLR and a reporter gene, e.g., secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB or IRF-inducible promoter).
Control TLR-expressing cell lines (e.g., HEK-Blue™ Null1).
Avridine, sterile and dissolved in a suitable vehicle (e.g., DMSO).
Positive controls: R848 (a known TLR7/8 agonist).
HEK-Blue™ Detection medium.
96-well cell culture plates.
Spectrophotometer (620-655 nm).
Method:
Seed HEK-Blue™ hTLR7, hTLR8, and Null1 cells into a 96-well plate at a density of ~5 x 10^4 cells/well and incubate for 24 hours.
Prepare serial dilutions of avridine and the positive control (R848) in cell culture medium.
Add the diluted compounds to the respective wells. Include a vehicle control.
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Add HEK-Blue™ Detection medium to a new 96-well plate.
Transfer the supernatant from the cell plate to the detection plate.
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.
Calculate the fold-change in NF-κB/IRF activation relative to the vehicle control.
Figure 2: Experimental Workflow for TLR Agonist Characterization
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of key cytokines indicative of TLR7/8 activation in primary human immune cells.
Objective: To quantify the dose-dependent induction of IFN-α, TNF-α, IL-6, and IL-12 by avridine in human PBMCs.
Materials:
Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
Avridine and positive controls (e.g., R848).
96-well cell culture plates.
ELISA kits or Cytometric Bead Array (CBA) kits for human IFN-α, TNF-α, IL-6, and IL-12.
Method:
Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
Add serial dilutions of avridine or positive controls to the wells. Include a vehicle control.
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Centrifuge the plate and collect the supernatant.
Measure the concentration of cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.
Dendritic Cell Maturation Assay
This assay assesses the ability of avridine to induce the maturation of dendritic cells.
Objective: To measure the upregulation of co-stimulatory molecules CD80 and CD86 on monocyte-derived dendritic cells (mo-DCs) after treatment with avridine.
Materials:
Human mo-DCs generated from CD14+ monocytes cultured with GM-CSF and IL-4.
Avridine and positive controls (e.g., LPS for TLR4 or R848 for TLR7/8).
24-well cell culture plates.
Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86.
Flow cytometer.
Method:
Plate immature mo-DCs at a density of 5 x 10^5 cells/well in a 24-well plate.
Add avridine or positive controls at the desired concentration. Include an untreated control.
Incubate for 24-48 hours.
Harvest the cells and stain with the antibody cocktail.
Analyze the expression of CD80 and CD86 on the CD11c+/HLA-DR+ DC population by flow cytometry.
Conclusion
The collective evidence strongly supports the hypothesis that avridine exerts its immunomodulatory and adjuvant effects through the activation of Toll-like receptors 7 and 8. This leads to the initiation of the MyD88-dependent signaling pathway, resulting in NF-κB and IRF7 activation, and the subsequent production of a Th1-polarizing cytokine profile, including high levels of type I interferons. This mechanism effectively bridges the innate and adaptive immune systems, providing a strong rationale for its use as a vaccine adjuvant. Further direct studies using the experimental protocols outlined in this guide are warranted to definitively confirm and quantify the specific interactions of avridine with TLR7 and TLR8.
Avridine's Impact on Cytokine Production: A Technical Guide for Researchers
For Immediate Release This technical guide provides an in-depth analysis of the immunomodulatory effects of avridine, with a specific focus on its influence on cytokine production. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory effects of avridine, with a specific focus on its influence on cytokine production. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways.
Executive Summary
Avridine, a lipophilic diamine, has demonstrated significant potential as an immunomodulator and vaccine adjuvant. Its mechanism of action is closely linked to its ability to stimulate the innate immune system, leading to the production of a range of cytokines. This guide explores the nuanced effects of avridine and related acridine (B1665455) compounds on key cytokines, including interferons (IFNs), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). While quantitative data for avridine itself is limited in publicly available literature, this guide compiles and presents data from closely related acridine derivatives to provide valuable insights. Furthermore, it outlines detailed experimental protocols and visualizes the putative signaling pathways involved in avridine-mediated cytokine induction.
Quantitative Data on Cytokine Modulation
The following tables summarize the available quantitative data on the effects of avridine and its structural analogs, acridine derivatives, on the production of key cytokines. It is important to note that direct quantitative data for avridine is sparse, and therefore, data from related compounds are included to provide a broader understanding of this class of molecules.
Note: The studies on acridine derivatives demonstrate a structure-dependent modulation of TNF-α, with some compounds causing complete inhibition while others have a partial effect[1]. Avridine is a known inducer of interferon, and its efficacy is timing-dependent in vivo[2].
Signaling Pathways in Avridine-Mediated Cytokine Induction
Current evidence suggests that acridine compounds, and by extension avridine, may activate innate immune signaling pathways to induce cytokine production. A key hypothesized pathway is the cGAS-STING pathway, which is a critical sensor of cytosolic DNA.
Proposed cGAS-STING Pathway Activation by Avridine
Acridine derivatives are known DNA intercalating agents. It is plausible that avridine, upon entering the cell, interacts with cellular DNA, leading to DNA damage or the formation of DNA adducts that are recognized by the cGAS (cyclic GMP-AMP synthase) sensor. This initiates a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.
Proposed cGAS-STING signaling cascade initiated by avridine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of avridine's effects on cytokine production.
Preparation of Liposomal Avridine
Liposomal formulation can enhance the delivery and efficacy of avridine.
Materials:
Avridine
Phosphatidylcholine (PC)
Cholesterol
Chloroform
Methanol
Phosphate-buffered saline (PBS), pH 7.4
Rotary evaporator
Probe sonicator or bath sonicator
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
Dissolve avridine, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of lipids and avridine should be optimized for the specific application.
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
Hydrate the lipid film with PBS by vortexing or gentle shaking at a temperature above the lipid phase transition temperature.
To produce smaller, more uniform vesicles, sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.
Store the prepared liposomal avridine at 4°C.
Workflow for the preparation of liposomal avridine.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
Ficoll-Paque PLUS
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
Liposomal avridine or avridine dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not exceed 0.1%)
Lipopolysaccharide (LPS) as a positive control
96-well cell culture plates
Protocol:
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
Add varying concentrations of avridine (or liposomal avridine) to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified time course (e.g., 6, 24, 48 hours).
After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis. Store supernatants at -80°C until use.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-1β, IL-10)
Cell culture supernatants from stimulated PBMCs
Microplate reader
Protocol:
Follow the manufacturer's instructions provided with the specific ELISA kit.
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
Wash the plate and block non-specific binding sites.
Add standards and diluted cell culture supernatants to the wells and incubate.
Wash the plate and add the biotinylated detection antibody.
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
Incubate, wash, and then add the TMB substrate solution.
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vitro Characterization of Avridine's Immune-Stimulatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine that has demonstrated significant potential as an immuno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine that has demonstrated significant potential as an immunological adjuvant. Primarily recognized for its capacity to enhance mucosal immunity, particularly secretory IgA responses, Avridine's mechanism of action and its direct effects on immune cells in a controlled in vitro environment are crucial for its further development and application in vaccine formulations and immunotherapies. This technical guide provides a comprehensive overview of the in vitro characterization of Avridine's immune-stimulatory properties, drawing upon available data for Avridine and related compounds, and outlining detailed experimental protocols for its evaluation.
Core Immune-Stimulatory Activities
Avridine's primary in vitro effects are centered on the activation of key innate immune cells, leading to the production of signaling molecules that orchestrate the subsequent adaptive immune response. The principal activities include:
Macrophage Activation: As professional antigen-presenting cells (APCs), macrophages are critical targets for adjuvants. Avridine is postulated to activate macrophages, leading to their enhanced phagocytic activity, upregulation of co-stimulatory molecules, and production of pro-inflammatory cytokines.
Splenocyte Stimulation: The spleen houses a diverse population of immune cells, including T cells, B cells, and dendritic cells. In vitro stimulation of splenocytes with Avridine can induce proliferation and cytokine secretion, indicating a broad-spectrum immune activation.
Interferon Induction: Avridine has been identified as an interferon-inducing agent. Interferons, particularly Type I (IFN-α/β), are pivotal in antiviral responses and the activation of natural killer (NK) cells and other immune effectors.
Data Presentation: Quantitative Analysis of In Vitro Immune Stimulation
Due to the limited availability of specific in vitro quantitative data for Avridine, the following tables are representative examples based on studies of related acridine (B1665455) compounds and other lipoidal amine adjuvants. These tables illustrate the expected outcomes from the experimental protocols detailed in this guide.
Table 1: Cytokine Production by Murine Peritoneal Macrophages Stimulated with Avridine
Cytokine
Concentration (pg/mL) - Control
Concentration (pg/mL) - Avridine (10 µg/mL)
TNF-α
< 50
1500 ± 250
IL-6
< 20
800 ± 150
IL-1β
< 10
400 ± 75
IL-12p70
< 5
200 ± 50
Nitric Oxide (µM)
< 1
25 ± 5
Table 2: Proliferation of Murine Splenocytes in Response to Avridine
Stimulus
Proliferation Index (vs. Unstimulated)
Medium Alone
1.0
Avridine (1 µg/mL)
2.5 ± 0.4
Avridine (10 µg/mL)
4.8 ± 0.7
Concanavalin A (Positive Control)
15.2 ± 2.1
Table 3: Interferon-α/β Production by Bone Marrow-Derived Macrophages (BMDMs)
Stimulus
IFN-α/β Titer (IU/mL)
Medium Alone
< 25
Avridine (50 µg/mL)
2500 ± 500
Poly(I:C) (Positive Control)
5000 ± 800
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro characterization of Avridine's immune-stimulatory properties.
Macrophage Activation and Cytokine Production Assay
Objective: To quantify the production of pro-inflammatory cytokines and nitric oxide by macrophages upon stimulation with Avridine.
Materials:
Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).
Avridine (solubilized in a suitable vehicle, e.g., DMSO, and diluted in culture medium).
LPS (lipopolysaccharide) as a positive control.
Griess Reagent for nitric oxide measurement.
ELISA kits for TNF-α, IL-6, IL-1β, and IL-12p70.
Protocol:
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
Prepare serial dilutions of Avridine in complete culture medium.
Remove the culture medium from the cells and replace it with medium containing different concentrations of Avridine or LPS (100 ng/mL). Include a vehicle control.
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
After incubation, carefully collect the culture supernatants for cytokine and nitric oxide analysis.
Nitric Oxide Measurement: Mix an equal volume of supernatant with Griess Reagent and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify nitric oxide concentration.
Cytokine Quantification: Perform ELISAs for TNF-α, IL-6, IL-1β, and IL-12p70 on the collected supernatants according to the manufacturer's instructions.
Splenocyte Proliferation Assay
Objective: To assess the mitogenic activity of Avridine on murine splenocytes.
Materials:
Spleens from BALB/c mice.
RPMI-1640 medium, FBS, penicillin/streptomycin.
Red blood cell lysis buffer (ACK buffer).
Avridine.
Concanavalin A (ConA) as a positive control.
Cell proliferation assay reagent (e.g., MTT, BrdU, or CFSE).
Protocol:
Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.
Lyse red blood cells using ACK buffer and wash the remaining splenocytes with RPMI-1640.
Resuspend the cells in complete RPMI-1640 and determine the cell concentration.
Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
Add serial dilutions of Avridine or ConA (5 µg/mL) to the wells. Include an unstimulated control.
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Add the proliferation assay reagent (e.g., MTT) for the final 4 hours of incubation.
Solubilize the formazan (B1609692) crystals (if using MTT) and measure the absorbance at the appropriate wavelength.
Calculate the proliferation index as the ratio of the absorbance of stimulated cells to that of unstimulated cells.
Interferon Induction Assay
Objective: To measure the induction of Type I interferons by Avridine in macrophage cultures.
Materials:
Bone marrow-derived macrophages (BMDMs) from mice.
L929 cells (for IFN bioassay).
Vesicular Stomatitis Virus (VSV).
Avridine.
Poly(I:C) as a positive control.
ELISA kit for IFN-α/β or a standard IFN bioassay protocol.
Protocol:
Generate BMDMs by culturing bone marrow cells with M-CSF for 7 days.
Seed the BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well.
Stimulate the BMDMs with Avridine (e.g., 50 µg/mL) or Poly(I:C) (10 µg/mL) for 24 hours.
Collect the supernatants and centrifuge to remove cellular debris.
IFN Bioassay:
Serially dilute the supernatants and add them to confluent monolayers of L929 cells in a 96-well plate.
Incubate for 24 hours to allow for the establishment of an antiviral state.
Infect the L929 cells with VSV.
After 24-48 hours, assess the cytopathic effect (CPE) visually or by staining with crystal violet.
The interferon titer is the reciprocal of the highest dilution that protects 50% of the cells from VSV-induced CPE.
IFN ELISA: Alternatively, quantify IFN-α/β levels in the supernatants using a specific ELISA kit.
Mandatory Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for Avridine-Induced Macrophage Activation
Avridine, as a lipoidal amine, is hypothesized to interact with Toll-like receptors (TLRs) on the surface of macrophages, initiating a signaling cascade that leads to the production of inflammatory cytokines.
Caption: Proposed TLR-mediated signaling pathway for Avridine in macrophages.
Experimental Workflow for In Vitro Characterization of Avridine
This workflow outlines the sequential steps for a comprehensive in vitro evaluation of Avridine's immune-stimulatory properties.
Caption: Experimental workflow for characterizing Avridine's in vitro effects.
Conclusion
The in vitro characterization of Avridine is a critical step in understanding its mechanism of action and optimizing its use as a vaccine adjuvant. The protocols and expected outcomes presented in this guide provide a robust framework for researchers to systematically evaluate its immune-stimulatory properties. While direct quantitative data for Avridine remains to be extensively published, the methodologies outlined here, based on established immunological assays and findings from related compounds, will enable a thorough investigation into its potential. Further studies are warranted to fully elucidate the specific molecular pathways activated by Avridine and to correlate these in vitro findings with in vivo efficacy.
Foundational
Avridine: A Technical Guide to a Novel Immunomodulatory Agent
Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Avridine (also known as CP-20,961), a synthetic lipoidal amine. Avridine has demonstrated signif...
Author: BenchChem Technical Support Team. Date: December 2025
Foreword: This document provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Avridine (also known as CP-20,961), a synthetic lipoidal amine. Avridine has demonstrated significant potential as both an antiviral agent and a vaccine adjuvant, primarily through its capacity to modulate the host's innate immune response. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on its chemical properties, biological functions, and methodologies for its study.
Discovery and Background
Avridine, chemically identified as N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a structurally novel synthetic adjuvant and antiviral compound. It emerged from research focused on developing new immunomodulatory agents. Its classification as a lipoidal amine is central to its biological activity, enabling it to interact with cellular membranes and modulate immune cell functions. Early studies identified its capacity to enhance immune responses to viral antigens and to induce interferon, marking it as a compound of interest for both therapeutic and prophylactic applications.[1]
Chemical Synthesis
While the original proprietary synthesis by its developers is not publicly detailed, a plausible and chemically sound synthetic route for Avridine can be postulated based on established organic chemistry principles for the synthesis of polyamines and their derivatives. The proposed synthesis involves a two-step process: reductive amination followed by N-alkylation.
Step 1: Reductive Amination.Dioctadecylamine (B92211) is reacted with 3-(boc-amino)propanal via reductive amination. The primary amine of the propanal derivative reacts with the secondary amine of dioctadecylamine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the boc-protected diamine intermediate.
Step 2: Deprotection and N-alkylation.
The Boc (tert-butyloxycarbonyl) protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA), to yield the free secondary amine. This amine is then subjected to nucleophilic substitution with two equivalents of 2-bromoethanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford the final product, Avridine.
To a solution of dioctadecylamine (1 equivalent) in anhydrous DCM, add 3-(Boc-amino)propanal (1.1 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography to obtain the Boc-protected diamine.
Synthesis of Avridine:
Dissolve the Boc-protected diamine (1 equivalent) in a 1:1 mixture of DCM and TFA.
Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).
Remove the solvent and excess TFA under reduced pressure.
Dissolve the resulting amine salt in DCM and add DIPEA (3 equivalents).
Add 2-bromoethanol (2.2 equivalents) dropwise and stir the reaction at room temperature for 24 hours.
Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
Purify the final product by silica gel chromatography to yield Avridine.
Biological Activity and Mechanism of Action
Avridine exhibits a dual biological profile as an antiviral agent and an immunologic adjuvant. Its mechanism of action is multifaceted and appears to be context-dependent, involving both direct effects on viral entry and indirect effects through the stimulation of the innate immune system.
Antiviral Activity
Avridine has demonstrated direct antiviral activity against certain enveloped viruses, such as Herpes Simplex Virus (HSV). In vitro studies have shown that it can inhibit viral plaque formation. This effect is most pronounced when cells are pre-treated with Avridine, suggesting that its primary antiviral mechanism involves blocking the adsorption or penetration of the virus into the host cell.
Adjuvant Activity and Immune Modulation
As an adjuvant, Avridine significantly enhances the immunogenicity of co-administered antigens.[1] Studies with vaccines for Newcastle disease virus (NDV) and Venezuelan equine encephalitis virus (VEE) have shown that Avridine formulations lead to higher antibody titers and increased protection against viral challenge.[1]
The immunomodulatory effects of Avridine are largely attributed to its ability to induce the production of interferons (IFNs) in vivo.[2] This lipoidal amine likely acts as a pathogen-associated molecular pattern (PAMP) mimic, recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs). This recognition triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β).
Interferon Signaling Pathway
The induction of interferons by Avridine leads to the activation of the JAK-STAT signaling pathway in surrounding cells.
Initiation: Avridine is likely recognized by a PRR on the surface or in an endosome of an immune cell (e.g., a dendritic cell or macrophage).
Signal Transduction: This recognition event initiates an intracellular signaling cascade, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and NF-κB.
Interferon Production: These transcription factors move to the nucleus and drive the expression of type I interferon genes. The resulting IFN-α/β are then secreted from the cell.
Paracrine/Autocrine Signaling: Secreted interferons bind to the IFN-α/β receptor (IFNAR) on neighboring cells or the original cell.
JAK-STAT Activation: IFNAR activation leads to the phosphorylation of Janus kinases (JAK1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT1 and STAT2).
ISG Expression: Phosphorylated STAT1 and STAT2 form a complex with IRF9, known as ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs).
Antiviral State: The protein products of these ISGs establish an "antiviral state" in the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune cells like Natural Killer (NK) cells and T cells.[2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of Avridine.
Table 1: Antiviral Activity of Avridine
Virus Type
Cell Line
Assay Type
Endpoint
Value
Herpes Simplex Virus 1 (HSV-1)
Guinea Pig Embryo
Plaque Reduction
ID50
~50 µg/mL
Herpes Simplex Virus 2 (HSV-2)
Guinea Pig Embryo
Plaque Reduction
ID50
~50 µg/mL
Table 2: Adjuvant Effect of Avridine on Anti-NDV Antibody Titers in Chickens
Vaccine Formulation
Primary Vaccination HI Titer (log2)
Booster Vaccination HI Titer (log2)
Commercial Oil Emulsion 1
5.8
8.9
Commercial Oil Emulsion 2
6.1
9.1
Avridine Formulation 1
7.2
9.8
Avridine Formulation 2
7.5
10.1
Non-adjuvanted Antigen
3.1
5.4
HI Titer: Hemagglutination Inhibition Titer. Higher values indicate a stronger antibody response.
Visualizations
Experimental Workflow for Evaluating Adjuvant Activity
Caption: Workflow for assessing the adjuvant properties of Avridine in a vaccine formulation.
Avridine-Induced Interferon Signaling Pathway
Caption: Proposed mechanism of Avridine-induced Type I interferon signaling via the JAK-STAT pathway.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acridine
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of acridine (B1665455), a versatile heterocyclic compound, and its derivatives. The information is intended for researche...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of acridine (B1665455), a versatile heterocyclic compound, and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Acridine and its analogues are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antiviral, antibacterial, and antiparasitic properties.[3][4] The planar structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a primary mechanism behind its cytotoxic effects.[4][5] Furthermore, various derivatives have been developed to enhance efficacy and target specific cellular pathways, such as topoisomerases and protein kinases.[4]
Pharmacodynamics: Mechanism of Action
The pharmacodynamic effects of acridine derivatives are multifaceted, primarily revolving around their interaction with nucleic acids and related enzymes.
2.1. DNA Intercalation and Topoisomerase Inhibition
The primary mechanism of action for many acridine-based drugs is their ability to intercalate into DNA.[4][5] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some acridine derivatives also function as topoisomerase inhibitors.[1][6] For instance, DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) is a dual inhibitor of topoisomerases I and II.[6] By stabilizing the enzyme-DNA complex, these drugs induce DNA strand breaks, which are cytotoxic to cancer cells.
Signaling Pathway of Acridine-induced Cytotoxicity
Structural Analysis of Avridine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine, chemically identified as N,N-dioctadecyl-N',N'-(2-hydroxymethyl)propanediamine, is a synthetic lipoidal amine that has demonstrated s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine, chemically identified as N,N-dioctadecyl-N',N'-(2-hydroxymethyl)propanediamine, is a synthetic lipoidal amine that has demonstrated significant potential as an immunological adjuvant, particularly in enhancing mucosal immunity.[1] Unlike the well-studied acridine (B1665455) derivatives, which are primarily known for their intercalating properties with DNA, Avridine and its analogs represent a distinct class of aliphatic diamines with immunomodulatory functions. This technical guide provides a comprehensive overview of the structural aspects and biological activities of Avridine, summarizing the available quantitative data, outlining its mechanism of action, and presenting detailed experimental insights where available in the existing literature.
Core Structure and Physicochemical Properties
Avridine's structure is characterized by two long C18 alkyl chains (dioctadecyl) attached to one nitrogen atom of a propanediamine backbone, with a 2-hydroxyethyl group on the other nitrogen. This amphipathic structure, possessing both lipophilic alkyl chains and a hydrophilic amine head, is crucial for its biological activity.
Avridine's Impact on Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Avridine is an immunological adjuvant known to enhance immune responses to antigens. While direct, detailed quantitative data on its speci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avridine is an immunological adjuvant known to enhance immune responses to antigens. While direct, detailed quantitative data on its specific effects on dendritic cell (DC) maturation is limited in publicly available literature, its established role as a potent interferon inducer provides a strong basis for understanding its mechanism of action. This technical guide synthesizes the current understanding of avridine's impact on DCs, focusing on the inferred mechanisms driven by interferon signaling. It provides researchers with a framework for studying this compound, including generalized experimental protocols and hypothesized signaling pathways, to facilitate further investigation into its potential as a vaccine adjuvant and immunomodulatory agent.
Introduction to Avridine and Dendritic Cell Maturation
Avridine is a synthetic lipoidal amine that has been recognized for its adjuvant properties, capable of augmenting both humoral and cell-mediated immunity. A key mechanism underlying its adjuvant effect is believed to be the potent induction of interferons.[1] Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating adaptive immune responses.[2] The maturation of DCs is a pivotal process where they transition from an antigen-capturing state to an antigen-presenting state, characterized by the upregulation of co-stimulatory molecules, enhanced cytokine production, and migration to lymph nodes to activate naive T cells.[2][3] Understanding how adjuvants like avridine influence DC maturation is crucial for the rational design of effective vaccines and immunotherapies.
Avridine-Mediated Interferon Induction: The Key to DC Maturation
The primary mechanism by which avridine is thought to influence dendritic cell maturation is through the induction of Type I interferons (IFN-α/β).[1] Type I interferons are a family of cytokines with potent antiviral and immunomodulatory effects.[4] They can directly act on dendritic cells to promote their maturation, leading to an enhanced ability to stimulate T cell responses.[5][6]
The process is thought to occur as follows:
Avridine administration leads to the production of Type I interferons by various immune cells.
These interferons then bind to the Type I interferon receptor (IFNAR) on the surface of immature dendritic cells.
This binding triggers a signaling cascade that results in the maturation of the dendritic cells.
Quantitative Impact of Avridine on Dendritic Cell Phenotype and Function (Hypothesized)
Due to the absence of specific published data on avridine, the following tables present a hypothesized quantitative impact based on the known effects of Type I interferons on dendritic cell maturation. These values are illustrative and should be experimentally verified.
Table 1: Effect of Avridine (via Interferon Induction) on Dendritic Cell Surface Marker Expression
Surface Marker
Function
Expected Change with Avridine Treatment
MHC Class I
Presentation of endogenous antigens to CD8+ T cells
Upregulation
MHC Class II
Presentation of exogenous antigens to CD4+ T cells
Upregulation
CD80 (B7.1)
Co-stimulatory signal for T cell activation
Upregulation
CD86 (B7.2)
Co-stimulatory signal for T cell activation
Upregulation
CD40
Co-stimulatory molecule; interaction with CD40L on T cells enhances DC activation
Upregulation
CCR7
Chemokine receptor for migration to lymph nodes
Upregulation
Table 2: Effect of Avridine (via Interferon Induction) on Dendritic Cell Cytokine Production
Cytokine
Primary Function in this Context
Expected Change with Avridine Treatment
IL-12p70
Promotes Th1 differentiation and cytotoxic T lymphocyte (CTL) responses
Increased Production
TNF-α
Pro-inflammatory cytokine; enhances DC activation and T cell stimulation
Increased Production
IL-6
Pro-inflammatory cytokine; influences T and B cell differentiation
Increased Production
IL-10
Immunoregulatory cytokine
Variable; may be decreased to favor a pro-inflammatory response
Signaling Pathways in Avridine-Induced Dendritic Cell Maturation
The signaling pathway initiated by avridine in dendritic cells is likely indirect and mediated by the interferons it induces. The binding of Type I interferons to their receptor (IFNAR) on DCs activates the JAK-STAT signaling pathway.
Caption: Hypothesized Avridine-Induced DC Maturation Signaling Pathway.
Experimental Protocols
The following provides a generalized workflow for assessing the impact of an adjuvant like avridine on dendritic cell maturation in vitro.
Caption: General Experimental Workflow for DC Maturation Assay.
Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes by plastic adherence or using CD14 magnetic beads.
Differentiation: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and recombinant human interleukin-4 (IL-4) for 5-7 days.
Dendritic Cell Stimulation with Avridine
Plating: Plate the immature Mo-DCs in fresh culture medium.
Stimulation: Add avridine at various concentrations to the cell cultures. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (medium alone).
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
Analysis of Dendritic Cell Maturation
Phenotypic Analysis (Flow Cytometry):
Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD80, CD86, HLA-DR (MHC Class II), CD83, and CCR7.
Analyze the cells using a flow cytometer to quantify the expression levels of these markers.
Functional Analysis:
Cytokine Secretion: Collect the culture supernatants and measure the concentration of cytokines such as IL-12p70, TNF-α, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
T Cell Stimulation (Mixed Leukocyte Reaction - MLR): Co-culture the avridine-treated DCs with allogeneic naive CD4+ T cells. Measure T cell proliferation after 3-5 days using methods like [3H]-thymidine incorporation or CFSE dilution assay.[7]
Conclusion and Future Directions
Avridine's potential as a vaccine adjuvant is closely linked to its ability to induce a robust interferon response, which in turn drives dendritic cell maturation. While direct evidence detailing the specific molecular interactions and quantitative outcomes of avridine on DCs is currently sparse, the established link between interferons and DC activation provides a solid foundation for its mechanism of action. Future research should focus on elucidating the precise signaling pathways activated by avridine in different immune cell subsets and quantifying its dose-dependent effects on DC maturation and function. Such studies will be instrumental in optimizing the use of avridine in novel vaccine formulations and immunotherapeutic strategies.
Early-Stage Research on Avridine's Therapeutic Potential: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine (N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), also known as CP-20,961, is a synthetic lipoidal amine that has been invest...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), also known as CP-20,961, is a synthetic lipoidal amine that has been investigated for its therapeutic potential, primarily as an immunoadjuvant.[1][2] Its ability to modulate the immune response has positioned it as a candidate for enhancing the efficacy of vaccines and as an interferon inducer.[1][3] This technical guide provides an in-depth overview of the early-stage research on Avridine, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action. While extensive quantitative data and detailed signaling pathways for Avridine are not widely available in the public domain, this paper synthesizes the existing foundational research to provide a comprehensive resource for the scientific community.
Mechanism of Action
Avridine's primary mechanism of action is the potentiation of the immune response to antigens.[3][4] It is classified as an immunoadjuvant and an interferon inducer.[1] Early research suggests that Avridine enhances the immune response through several mechanisms:
Enhanced Antigen Uptake and Presentation: Studies have shown that Avridine facilitates the uptake, localization, and retention of antigens in Peyer's patches, which are critical sites for initiating mucosal immune responses.[5] This enhanced antigen processing and presentation by antigen-presenting cells (APCs) is a key factor in its adjuvant activity.[4]
Induction of Interferon: Avridine was initially developed as a topical interferon inducer.[5] Interferons are cytokines that play a crucial role in antiviral responses and immune modulation.
Lymphoid Cell Trafficking: Research indicates that Avridine can accelerate the movement of lymphoid cells into lymph nodes.[5]
These actions collectively contribute to a more robust and long-lasting immune response to co-administered antigens.
Quantitative Data
The following tables summarize the available quantitative data from early-stage studies on Avridine.
Table 1: Effect of Avridine on Splenic Lymphoid Tissue in Mice [6]
Treatment Group
Time Point
Periarteriolar Lymphatic Sheath (PALS) Mass (Relative to Control)
Reovirus + Avridine
Day 3
6x
Reovirus
Day 3
4x
Reovirus + Avridine
Day 7
2.5x
Reovirus
Day 7
2.5x
Table 2: Adjuvant Effect of Avridine on Secretory Immune Response in Mice [6]
Antigen
Adjuvant
Secretory Immune Response Enhancement
Reovirus
Avridine
2- to 4-fold
Cholera Toxin
Avridine
2- to 4-fold
Table 3: Hemagglutination Inhibition (HI) Antibody Titers in Chickens Vaccinated with Newcastle Disease Virus (NDV) Antigen [3]
Vaccine Formulation
Primary Vaccination HI Titer
Booster Vaccination HI Titer
Avridine-adjuvanted
Significantly higher than commercial vaccines
Similar to oil emulsion vaccines
Experimental oil emulsion
Higher than Avridine-adjuvanted
Similar to Avridine-adjuvanted
Commercial water-in-oil
Lower than Avridine-adjuvanted
Not specified
Non-adjuvanted antigen
Not specified
Not specified
Experimental Protocols
Detailed methodologies for key experiments cited in early-stage Avridine research are provided below.
Antigen and Adjuvant Administration: Mice were immunized intraduodenally with reovirus or cholera toxin, either alone or in combination with Avridine.[6]
Sample Collection: Intestinal secretions and serum were collected at specified time points post-immunization.
Antibody Titer Determination: Antigen-specific antibody levels in intestinal secretions (secretory IgA) and serum were measured using enzyme-linked immunosorbent assay (ELISA).[4][6] Hemagglutination inhibition (HI) assays were also used to measure serum antibody titers against viral antigens.[3][6]
Assessment of Antigen Uptake and Retention
Radiolabeling of Antigen: The viral antigen was radiolabeled to trace its localization and retention.[5]
Administration: Radiolabeled virus with or without Avridine was administered to Balb/c mice.[5]
Tissue Analysis: At various time points, Peyer's patches and other tissues were collected to measure the amount of radioactivity, indicating antigen presence.[5]
Morphometric Analysis of Lymphoid Tissue
Animal Treatment: Mice were treated with antigen, antigen plus Avridine, or Avridine alone.[6]
Tissue Preparation: Spleens were collected at different time points, fixed, and sectioned for histological analysis.
Analysis: The mass of the periarteriolar lymphatic sheath (PALS) was measured to assess the effect of the treatment on lymphoid tissue expansion.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for Avridine.
Caption: Proposed mechanism of Avridine as an immunoadjuvant.
Caption: Experimental workflow for evaluating Avridine's adjuvant efficacy.
Conclusion
Early-stage research on Avridine has established its role as a potent immunoadjuvant, particularly for enhancing mucosal immunity.[2][5] Its ability to increase antigen uptake and retention within mucosal lymphatic tissues leads to a more robust and sustained immune response.[5][6] While the available public data lacks extensive quantitative details and elucidation of specific molecular signaling pathways, the foundational studies provide a strong basis for further investigation. Future research should focus on delineating the precise molecular interactions of Avridine with immune cells, identifying the specific signaling cascades it triggers, and conducting comprehensive dose-response studies to optimize its therapeutic potential in vaccine development and other immunomodulatory applications.
An In-depth Technical Guide to the Solubility and Stability of Avridine in Different Buffers
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a lipophilic aliphatic amine with the chemical formula C43H90N2O2.[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a lipophilic aliphatic amine with the chemical formula C43H90N2O2.[1][2] It has garnered interest in the pharmaceutical industry for its potential antiviral and immunomodulatory activities.[1][2] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for the development of a safe, stable, and effective dosage form. This guide provides a comprehensive overview of the methodologies used to assess the solubility and stability of Avridine in various aqueous buffers, presents illustrative data, and discusses the implications for formulation development.
Given that Avridine is a lipophilic molecule with basic amine functionalities, its solubility is expected to be highly dependent on pH, while its stability may be influenced by factors such as pH and temperature.[3] Therefore, characterizing its behavior in different buffer systems is a critical step in preclinical development.
Solubility of Avridine in Different Buffers
The aqueous solubility of a drug candidate is a key determinant of its dissolution rate and, consequently, its oral bioavailability. For lipophilic basic compounds like Avridine, solubility is often limited at neutral and basic pH but can be enhanced in acidic environments where the amine groups become protonated. Two common methods to determine solubility are the thermodynamic (shake-flask) method and the kinetic (turbidimetric) method.
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[4]
Protocol:
Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM Acetate, Phosphate, Citrate) at various pH levels (e.g., 4.0, 7.4, 9.0).
Sample Preparation: Add an excess amount of Avridine powder to vials containing a known volume (e.g., 5 mL) of each buffer.[5]
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of dissolved Avridine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pH Measurement: Measure the pH of the saturated solution to confirm it has not changed significantly during the experiment.[4]
2.1.2. Kinetic Solubility (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, providing an estimate of its kinetic solubility.[6][7][8]
Protocol:
Stock Solution Preparation: Prepare a concentrated stock solution of Avridine in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).
Serial Dilution: In a 96-well plate, perform serial dilutions of the Avridine stock solution.
Addition to Buffer: Transfer a small volume of each dilution into a new plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This rapid solvent shift can induce precipitation.[6][9]
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[6][9]
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[6][7][8]
Solubility Determination: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.[6]
Data Presentation
The following tables present hypothetical solubility data for Avridine, reflecting the expected behavior of a lipophilic amine.
Table 1: Hypothetical Thermodynamic Solubility of Avridine at 25°C
Buffer System (50 mM)
pH
Solubility (µg/mL)
Acetate
4.0
150.5
Phosphate
7.4
5.2
Citrate
4.0
180.3
Citrate
7.4
6.1
Borate
9.0
< 1.0
Table 2: Hypothetical Kinetic Solubility of Avridine in PBS at 25°C
Buffer System
pH
Kinetic Solubility (µM)
Phosphate Buffered Saline
7.4
~10
Mandatory Visualization
Figure 1: Experimental workflow for thermodynamic solubility determination.
Stability of Avridine in Different Buffers
Stability studies are crucial to determine the shelf-life of a drug substance and to identify potential degradation products.[10] For a molecule like Avridine, with amine and ether functionalities, potential degradation pathways include hydrolysis and oxidation.
Experimental Protocols
3.1.1. Forced Degradation Study
Forced degradation studies are conducted under stressed conditions to accelerate degradation and identify potential degradation products and pathways.[11][12]
Protocol:
Acid/Base Hydrolysis: Dissolve Avridine in solutions of 0.1 M HCl and 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days). Neutralize the samples before analysis.[11]
Oxidative Degradation: Treat a solution of Avridine with an oxidizing agent, such as 3% hydrogen peroxide (H2O2), at room temperature.[13]
Photostability: Expose a solution of Avridine to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11][12]
Analysis: Analyze all stressed samples, alongside a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.
3.1.2. Long-Term Stability Study
This study evaluates the stability of Avridine under recommended storage conditions over a prolonged period.[14]
Protocol:
Sample Preparation: Prepare solutions of Avridine in various buffers (e.g., Acetate pH 4.0, Phosphate pH 7.4) at a known concentration.
Storage: Store the samples under controlled long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH).[14][15]
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]
Analysis: At each time point, analyze the samples for the remaining concentration of Avridine and the presence of any degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and pH should also be monitored.
Data Presentation
Table 3: Hypothetical Long-Term Stability of Avridine in Solution at 25°C
In Vivo Biodistribution of Labeled Avridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Avridine (also known as CP-20961) is a synthetic, lipophilic diamine with potent immunomodulatory, adjuvant, and antiviral properties. Understandin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avridine (also known as CP-20961) is a synthetic, lipophilic diamine with potent immunomodulatory, adjuvant, and antiviral properties. Understanding its in vivo biodistribution is critical for elucidating its mechanism of action and optimizing its therapeutic applications. This technical guide provides a comprehensive overview of the methodologies required to study the biodistribution of labeled Avridine. While a thorough review of published literature reveals a lack of specific studies on the biodistribution of Avridine, this document outlines a robust framework for conducting such research. It includes detailed experimental protocols, hypothetical data presentation, and visualizations of experimental workflows and relevant biological pathways.
Introduction to Avridine
Avridine, with the chemical name N,N-Dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine (CAS 35607-20-6), is recognized for its ability to stimulate the immune system.[1][2][3] It functions as an interferon inducer and has been investigated for its role as a vaccine adjuvant and a standalone antiviral agent.[2][3] Its molecular structure is characterized by two long octadecyl (C18) aliphatic chains, conferring a high degree of lipophilicity, which is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will detail the necessary steps to label Avridine and subsequently track its journey through a biological system, providing insights into its target organs and potential sites of action.
Experimental Methodologies
The following sections describe a proposed experimental approach for determining the in vivo biodistribution of labeled Avridine.
Labeling of Avridine
To quantitatively track Avridine in vivo, it must be labeled with a detectable marker. The choice of label is critical and should minimize alterations to the molecule's physicochemical properties and biological activity.
Radiolabeling: This is the gold standard for quantitative biodistribution studies.
Tritium (³H) or Carbon-14 (¹⁴C) Labeling: Avridine can be custom synthesized to incorporate ³H or ¹⁴C at a specific, stable position in the molecule. This method provides high sensitivity and allows for accurate quantification in tissues via liquid scintillation counting.
Fluorescent Labeling: A fluorescent dye could be conjugated to one of the hydroxyl groups of Avridine.
Considerations: The addition of a bulky fluorescent tag may alter the biodistribution profile of the lipophilic Avridine molecule. Therefore, a small, near-infrared (NIR) dye would be preferable to minimize tissue autofluorescence and maximize tissue penetration for in vivo imaging. Validation studies would be required to ensure the labeled compound retains its biological activity.
Animal Model
Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g) are suitable models for initial biodistribution studies.
Acclimatization: Animals should be acclimatized for at least one week before the experiment, with free access to food and water.
Group Size: A minimum of n=3-5 animals per time point is recommended to ensure statistical significance.
Administration of Labeled Avridine
Formulation: Due to its lipophilicity, labeled Avridine should be formulated in a suitable vehicle, such as a lipid emulsion or a solution containing a solubilizing agent like DMSO or Cremophor EL, for parenteral administration.
Route of Administration:
Intravenous (IV): Via the tail vein, to study the systemic distribution profile directly.
Intraperitoneal (IP) or Subcutaneous (SC): Relevant for its application as an adjuvant.
Dose: The dose will depend on the specific activity of the labeled compound and the sensitivity of the detection method. A typical dose for a radiolabeled compound might range from 1 to 10 µCi per animal.
Sample Collection and Processing
Time Points: Tissues and fluids should be collected at multiple time points to characterize the distribution and elimination phases (e.g., 1, 4, 24, 48, and 72 hours post-administration).
Sample Collection:
Animals are euthanized at the designated time points.
Blood is collected via cardiac puncture into heparinized tubes.
Key organs and tissues are excised, including the liver, spleen, lungs, kidneys, heart, brain, lymph nodes (mesenteric and axillary), bone marrow (from femur), adipose tissue, muscle, and the injection site (for IP or SC administration).
Urine and feces should be collected throughout the study period to assess excretion.
Sample Processing (for Radiolabeling):
Each tissue sample is weighed.
Tissues are homogenized or solubilized.
An aliquot of the homogenate, plasma, or urine is mixed with a scintillation cocktail.
The radioactivity is measured using a liquid scintillation counter.
Standards of the injected dose are also measured to allow for the calculation of the percentage of injected dose.
Data Analysis
The concentration of the label in each tissue is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Calculation:
%ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100
Hypothetical Biodistribution Data for Labeled Avridine
The following tables represent a hypothetical biodistribution profile for ¹⁴C-labeled Avridine following intravenous administration in rats. This profile is predicted based on its high lipophilicity and its role as an immunomodulator.
Table 1: Hypothetical Biodistribution of ¹⁴C-Avridine in Rats (%ID/g ± SD)
Organ/Tissue
1 Hour
4 Hours
24 Hours
48 Hours
72 Hours
Blood
5.2 ± 0.8
2.1 ± 0.4
0.5 ± 0.1
0.1 ± 0.0
< 0.1
Liver
25.6 ± 3.1
22.3 ± 2.5
15.8 ± 1.9
10.2 ± 1.3
6.5 ± 0.8
Spleen
18.9 ± 2.2
20.1 ± 2.4
18.5 ± 2.1
14.3 ± 1.7
10.1 ± 1.2
Lungs
10.5 ± 1.3
8.7 ± 1.1
4.2 ± 0.5
2.1 ± 0.3
1.0 ± 0.1
Kidneys
4.1 ± 0.5
3.5 ± 0.4
1.8 ± 0.2
0.9 ± 0.1
0.4 ± 0.0
Heart
2.5 ± 0.3
1.8 ± 0.2
0.7 ± 0.1
0.3 ± 0.0
0.1 ± 0.0
Brain
0.1 ± 0.0
< 0.1
< 0.1
< 0.1
< 0.1
Adipose Tissue
8.2 ± 1.0
12.5 ± 1.5
16.3 ± 2.0
15.1 ± 1.8
12.8 ± 1.5
Bone Marrow
6.7 ± 0.8
8.9 ± 1.1
7.5 ± 0.9
5.4 ± 0.7
3.2 ± 0.4
Lymph Nodes
7.5 ± 0.9
9.8 ± 1.2
11.2 ± 1.4
9.8 ± 1.2
7.3 ± 0.9
Expected Trends:
Rapid Blood Clearance: Due to its lipophilicity, Avridine is expected to be rapidly cleared from the bloodstream.
High RES Uptake: Significant accumulation is anticipated in the organs of the reticuloendothelial system (RES), such as the liver and spleen, which are rich in phagocytic cells.
Lymphoid Tissue Accumulation: As an immunomodulator, accumulation in the spleen, lymph nodes, and bone marrow is expected.
Adipose Tissue Sequestration: Its lipophilic nature suggests a potential for sequestration in adipose tissue.
Low Brain Penetration: The blood-brain barrier is likely to prevent significant penetration into the central nervous system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for an in vivo biodistribution study of labeled Avridine.
Potential Signaling Pathway
As an interferon inducer, Avridine may trigger intracellular signaling pathways that lead to the expression of interferon-stimulated genes (ISGs). The following diagram illustrates a simplified, generic pathway for Type I interferon signaling that could be initiated by an immunomodulator.
Caption: Simplified signaling pathway for Type I interferon induction by an immunomodulator.
Conclusion
This technical guide provides a detailed framework for conducting a comprehensive in vivo biodistribution study of labeled Avridine. Although specific experimental data for Avridine is not currently available in the public domain, the methodologies outlined here are based on established principles of pharmacology and nuclear medicine. The hypothetical data and pathways presented serve as a predictive model based on the known chemical and biological properties of Avridine. Such studies are essential to advance our understanding of this potent immunomodulator and to guide its future development as a therapeutic agent or vaccine adjuvant.
Avridine's Modulation of Natural Killer (NK) Cell Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Avridine, a lipoidal amine, has been identified as a potent inducer of interferons, which are critical cytokines in the orchestration of the innate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avridine, a lipoidal amine, has been identified as a potent inducer of interferons, which are critical cytokines in the orchestration of the innate immune response. This technical guide provides an in-depth exploration of the mechanisms by which avridine influences natural killer (NK) cell activity, primarily through its action as an interferon-inducer. We will detail the signaling cascades initiated by interferon, the subsequent enhancement of NK cell effector functions, and present representative quantitative data and experimental protocols to facilitate further research in this area. While direct and recent studies on avridine are limited, the well-documented effects of interferons on NK cells provide a strong framework for understanding its immunomodulatory potential.
Introduction to Avridine and its Immunomodulatory Role
Avridine is a synthetic immunomodulator known for its ability to stimulate the production of interferons (IFNs). Early research highlighted its potential in enhancing the host's antiviral and antitumor responses. A key aspect of this immunomodulatory activity is its effect on natural killer (NK) cells, a critical component of the innate immune system responsible for the surveillance and elimination of transformed and virally infected cells. Evidence suggests that avridine's impact on NK cells is not direct, but rather mediated by the interferons it induces. Understanding this indirect mechanism is crucial for the development of novel immunotherapeutic strategies.
Mechanism of Action: From Avridine to NK Cell Activation
The primary mechanism by which avridine enhances NK cell function is through the induction of Type I interferons (IFN-α and IFN-β). This process can be conceptualized in two main stages: interferon induction and subsequent NK cell activation.
Interferon Induction by Avridine
As an interferon inducer, avridine is recognized by host cells, leading to the activation of intracellular signaling pathways that culminate in the transcription and secretion of Type I interferons. While the precise receptors for avridine are not fully elucidated, the general pathway for interferon induction by such agents involves the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).
Foundational
Avridine: An In-depth Technical Guide on its Potential as a Viral Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine, a synthetic lipoidal amine, has demonstrated significant potential as a vaccine adjuvant, particularly for viral antigens. Its abilit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine, a synthetic lipoidal amine, has demonstrated significant potential as a vaccine adjuvant, particularly for viral antigens. Its ability to enhance both humoral and cellular immune responses makes it a compelling candidate for improving the efficacy of existing and future viral vaccines. This technical guide provides a comprehensive overview of avridine, focusing on its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
Avridine's adjuvant properties are primarily attributed to its ability to modulate the innate immune system, leading to a more robust and durable adaptive immune response. Key aspects of its mechanism of action include the induction of interferons and the activation of antigen-presenting cells (APCs).[1] By enhancing antigen uptake and presentation, particularly in mucosal tissues, avridine promotes a strong secretory IgA response, a critical component of immunity against many viral pathogens.[1][2][3]
While the precise signaling pathways triggered by avridine are not fully elucidated in publicly available literature, a hypothesized mechanism involves the activation of innate immune cells, leading to the production of interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation and activation of dendritic cells, enhancing their ability to prime T- and B-cell responses.
Quantitative Efficacy Data
Preclinical studies have demonstrated the efficacy of avridine as an adjuvant for a variety of viral vaccines. The following tables summarize the available quantitative data from these studies.
Application Notes and Protocols for In Vitro Stimulation of PBMCs with Avridine
Audience: Researchers, scientists, and drug development professionals. Introduction Avridine, N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine recognized for its potent adjuvant and immunomodu...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avridine, N,N-dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine, is a lipoidal amine recognized for its potent adjuvant and immunomodulatory properties.[1] It functions as a notable inducer of interferon, which is central to its ability to enhance immune responses.[2][3] Understanding the interaction of Avridine with peripheral blood mononuclear cells (PBMCs) is crucial for harnessing its therapeutic potential in vaccine development and immunotherapy. These application notes provide a comprehensive protocol for the in vitro stimulation of human PBMCs with Avridine, methods for assessing the cellular response, and an overview of the implicated signaling pathways.
Data Presentation
The following tables summarize the key quantitative parameters for the successful in vitro stimulation of PBMCs with Avridine. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for specific research applications.
Table 1: Recommended Experimental Parameters
Parameter
Recommended Value/Range
Notes
PBMC Seeding Density
1 x 10⁶ to 2 x 10⁶ cells/mL
Optimal density for cytokine production.
Avridine Concentration
1 - 50 µg/mL (initial testing range)
A dose-response curve is critical to identify the optimal concentration.
Incubation Time
24 - 72 hours
Time-course experiments should be conducted to determine peak cytokine production.
Culture Medium
RPMI-1640 + 10% FBS + 1% Pen/Strep
Standard medium for PBMC culture.
Culture Volume
200 µL (96-well plate) or 1 mL (24-well plate)
Adjust volume based on the culture plate format.
Table 2: Panel of Cytokines for Analysis
Cytokine
Rationale
IFN-α/β
Primary response to Avridine as an interferon inducer.[2][3]
TNF-α
Key pro-inflammatory cytokine.
IL-6
Pleiotropic cytokine involved in inflammation and immune regulation.
IL-12
Important for Th1 differentiation and activation of NK cells.
IFN-γ
Key cytokine in cell-mediated immunity, produced by T cells and NK cells.
IL-10
An anti-inflammatory cytokine that can regulate the immune response.
IP-10 (CXCL10)
A chemokine induced by interferons, involved in immune cell trafficking.
Experimental Protocols
This section details the methodology for the isolation of PBMCs and their subsequent stimulation with Avridine.
Cell culture plates (96-well or 24-well, flat-bottom)
Humidified incubator (37°C, 5% CO₂)
Hemocytometer or automated cell counter
Trypan Blue solution
Protocol for In Vitro Stimulation of PBMCs with Avridine
1. Preparation of Complete RPMI Medium
To 500 mL of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (final concentration 10%) and 5 mL of 100X Penicillin-Streptomycin solution (final concentration 1X).
Store at 4°C. Warm to 37°C before use.
2. Isolation of PBMCs
Dilute heparinized whole blood 1:1 with sterile PBS.
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube.
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
Transfer the PBMCs to a new 50 mL tube and wash by adding sterile PBS to bring the volume to 45 mL.
Centrifuge at 300 x g for 10 minutes at room temperature.
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
3. Cell Counting and Viability
Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).
Count the viable (unstained) cells using a hemocytometer or an automated cell counter.
Calculate the cell concentration and viability. Viability should be >95%.
4. Preparation of Avridine Stock Solution
Prepare a high-concentration stock solution of Avridine in DMSO (e.g., 10 mg/mL).
Further dilute the stock solution in complete RPMI medium to create working solutions. The final DMSO concentration in the cell culture should be kept below 0.1%.
5. Stimulation of PBMCs
Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
Plate 1 mL of the cell suspension into each well of a 24-well plate (or 200 µL into a 96-well plate).
Add the desired final concentration of Avridine to the wells. For a dose-response experiment, a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) is recommended.
Include a vehicle control (medium with the equivalent concentration of DMSO) and a positive control (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 to 72 hours.
6. Sample Collection and Analysis
After the incubation period, centrifuge the plates at 400 x g for 10 minutes.
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
Analyze the supernatants for cytokine concentrations using appropriate methods such as ELISA, Luminex multiplex assays, or cytokine bead arrays.
Signaling Pathways and Experimental Workflow
Inferred Signaling Pathway of Avridine in PBMCs
Avridine, as an interferon inducer, is thought to activate innate immune signaling pathways.[2][3] It is hypothesized that Avridine is recognized by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on antigen-presenting cells like monocytes and dendritic cells within the PBMC population.[4][5][6] This recognition likely triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and IRFs.[4] These transcription factors then drive the expression and secretion of type I interferons (IFN-α/β). The secreted interferons can then act in an autocrine or paracrine manner, binding to interferon receptors (IFNAR) on various immune cells.[7][8] This engagement activates the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn induce the expression of a wide range of interferon-stimulated genes (ISGs) and other pro-inflammatory cytokines.[9][10]
Caption: Inferred signaling pathway of Avridine in PBMCs.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro stimulation of PBMCs with Avridine, from sample acquisition to data analysis.
Caption: Experimental workflow for Avridine stimulation of PBMCs.
Application Notes and Protocols for the Use of Avridine as a Vaccine Adjuvant in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a vaccine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a vaccine adjuvant, particularly in preclinical mouse models. Originally developed as an interferon inducer, its immunomodulatory properties have been shown to enhance both humoral and cellular immune responses to a variety of antigens.[1] Notably, Avridine is effective in potentiating mucosal immunity, facilitating the uptake and retention of antigens in mucosal lymphatic tissues like Peyer's patches.[2]
These application notes provide detailed protocols for the formulation and administration of Avridine as a vaccine adjuvant in mice, along with methods for evaluating the resulting immune responses. The information is intended to guide researchers in the effective use of this adjuvant in their vaccine development programs.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies utilizing Avridine and other common adjuvants in mice. This data serves as a benchmark for researchers to compare their own results.
Table 1: Effect of Avridine on Antigen-Specific Antibody Titers in Mice
Weigh 42 mg of Avridine powder and place it in a sterile vial.
Add 0.3 ml of absolute ethanol to the vial and dissolve the Avridine completely.
Add 0.03 ml of Tween 80 to the Avridine solution.
Add 6.7 ml of Intralipid to the mixture.
Agitate the mixture vigorously to form a 6 mg/ml Avridine emulsion.
Store the emulsion at 4°C until use.
Protocol 2: Intraduodenal Immunization of Mice
This protocol is designed for studies focusing on mucosal immunity.
Materials:
Avridine emulsion (from Protocol 1)
Antigen solution (at desired concentration)
Anesthetic (e.g., isoflurane)
Surgical instruments
30-gauge needle and tuberculin syringe
Sutures
Procedure:
Anesthetize the mouse using an appropriate anesthetic.
Perform a small laparotomy in the right upper quadrant to expose the duodenum.
Mix the antigen solution with an equal volume of the 6 mg/ml Avridine emulsion (1:1 ratio).
Sonicate the antigen-adjuvant mixture for 10 seconds.
Using a 30-gauge needle, inject a total volume of 0.1 ml of the mixture directly into the duodenum.
Return the intestine to the abdominal cavity and close the incision with sutures.
Monitor the mouse until it has fully recovered from anesthesia.
Protocol 3: Parenteral (Subcutaneous) Immunization of Mice
This protocol is for inducing a systemic immune response.
Materials:
Avridine emulsion (from Protocol 1) or Avridine-liposome formulation
Antigen solution (at desired concentration)
Sterile phosphate-buffered saline (PBS)
25-27 gauge needles and 1 ml syringes
Procedure:
Prepare the vaccine formulation by mixing the antigen with the Avridine adjuvant. The final concentration of Avridine and antigen should be determined based on the specific study design. A common starting point is a 1:1 volume ratio of antigen solution to adjuvant emulsion.
The total injection volume for a subcutaneous injection in a mouse should not exceed 0.1 ml per site. If a larger volume is required, it should be divided into multiple sites.
Gently restrain the mouse and lift the skin on the back to form a tent.
Insert the needle at the base of the tented skin, parallel to the body.
Aspirate to ensure the needle is not in a blood vessel.
Slowly inject the vaccine formulation.
Withdraw the needle and gently massage the injection site to help disperse the formulation.
A typical immunization schedule consists of a primary immunization followed by one or two booster injections at 2-3 week intervals.
Protocol 4: Evaluation of Humoral Immune Response (ELISA)
This protocol outlines the measurement of antigen-specific antibody titers in mouse serum.
Coat ELISA plates with the antigen of interest overnight at 4°C.
Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
Serially dilute the mouse serum samples and add them to the wells. Incubate for 1-2 hours.
Wash the plates and add the appropriate HRP-conjugated secondary antibody. Incubate for 1 hour.
Wash the plates and add TMB substrate.
Stop the reaction with a stop solution and read the absorbance at 450 nm.
The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Protocol 5: Evaluation of Cellular Immune Response (ELISpot)
This protocol is for the quantification of antigen-specific cytokine-producing cells.
Materials:
ELISpot plates (pre-coated with capture antibody for the cytokine of interest, e.g., IFN-γ, IL-4)
Splenocytes from immunized mice
Antigen for stimulation
Biotinylated detection antibody
Streptavidin-HRP
Substrate for color development
ELISpot reader
Procedure:
Isolate splenocytes from immunized mice.
Add the splenocytes to the pre-coated ELISpot plates.
Stimulate the cells with the specific antigen or a positive control (e.g., Concanavalin A) and incubate for 24-48 hours.
Wash the plates and add the biotinylated detection antibody.
Wash and add streptavidin-HRP.
Wash and add the substrate to develop the spots.
Count the number of spots using an ELISpot reader. Each spot represents a single cytokine-producing cell.
Mandatory Visualizations
Caption: Experimental workflow for using Avridine as a vaccine adjuvant in mice.
Caption: Postulated signaling pathway for Avridine's adjuvant activity.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization for specific antigens, mouse strains, and experimental goals. It is crucial to adhere to all institutional and national guidelines for animal welfare and laboratory safety.
Avridine Formulations for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as an immuno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as an immunomodulatory agent, primarily utilized as an adjuvant in vaccine formulations. Its ability to enhance the immune response to a variety of antigens makes it a valuable tool in preclinical animal studies for vaccine development and immunological research. This document provides detailed application notes and protocols for the formulation and in vivo administration of Avridine in common laboratory animal models.
Data Presentation
The following tables summarize the available quantitative data for Avridine formulations used in in vivo animal studies. It is important to note that optimal dosages and formulations may vary depending on the specific animal model, antigen, and research objective.
Table 1: Avridine Formulation for Intraduodenal Administration in Mice
Induction of arthritis, indicating a potent adjuvant effect on the cellular immune response[2]
Experimental Protocols
Protocol 1: Preparation of Avridine Emulsion for Intraduodenal Administration in Mice
Objective: To prepare a stable oil-in-water emulsion of Avridine for intraduodenal administration in mice to study its effects as a mucosal adjuvant.[1]
Dissolve 42 mg of Avridine powder in 0.3 mL of absolute ethanol in a sterile microcentrifuge tube.[1]
Add 0.03 mL of Tween 80 to the ethanol-Avridine mixture.[1]
Vortex the mixture thoroughly to ensure complete dissolution.
Emulsification:
Add 6.67 mL of sterile Intralipid to the Avridine solution.[1]
Agitate the mixture vigorously using a vortex mixer.[1]
For a more uniform emulsion, sonicate the mixture for 10 seconds.[1]
Antigen Formulation:
Mix the prepared Avridine emulsion 1:1 (v/v) with the desired antigen solution immediately before administration.[1]
Briefly sonicate the final antigen-Avridine mixture to ensure homogeneity.[1]
Protocol 2: General Protocol for Parenteral Administration of Avridine in Rodents
Objective: To provide a general guideline for the preparation and administration of Avridine via parenteral routes (subcutaneous or intraperitoneal) in mice and rats. This is a generalized protocol and requires optimization for specific experimental needs.
Materials:
Avridine powder
Sterile, pyrogen-free vehicle (e.g., saline, phosphate-buffered saline (PBS), or a suitable oil-based vehicle)
Sterile syringes and needles (gauge appropriate for the animal and injection route)
Sterile microcentrifuge tubes
Vortex mixer
(Optional) Sonicator
Procedure:
Formulation Preparation (Aqueous-based for some applications):
Note: Avridine is lipophilic and has low aqueous solubility. Solubilizing agents or alternative formulations may be necessary.
For exploratory studies, a suspension can be prepared. Weigh the desired amount of Avridine powder into a sterile microcentrifuge tube.
Add a small amount of a surfactant (e.g., Tween 80) to aid in wetting the powder.
Gradually add the sterile vehicle (saline or PBS) while vortexing to create a uniform suspension. Sonication may be used to reduce particle size.
The final concentration should be determined based on the desired dosage and the maximum recommended injection volume for the chosen route and animal model.
Formulation Preparation (Oil-based):
Dissolve Avridine in a small amount of a biocompatible solvent (e.g., ethanol) as described in Protocol 1.
Disperse the Avridine solution into a sterile oil-based vehicle (e.g., sesame oil, Intralipid) and emulsify by vortexing or sonication.
Administration:
Subcutaneous (SC) Injection:
Restrain the animal appropriately.
Lift the loose skin over the back or flank to form a tent.
Insert the needle into the base of the tented skin, parallel to the body.
Aspirate to ensure the needle is not in a blood vessel.
Inject the formulation slowly.
Intraperitoneal (IP) Injection:
Restrain the animal with its head tilted slightly downwards.
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline.
Aspirate to ensure the needle has not penetrated an organ or blood vessel.
Inject the formulation.
Protocol 3: Preparation of Avridine-Containing Liposomes (Conceptual Protocol)
Objective: To outline a conceptual framework for the preparation of Avridine-containing liposomes for in vivo studies, based on general liposome (B1194612) preparation techniques. This protocol requires significant optimization and characterization.
Materials:
Avridine
Phospholipids (e.g., DSPC, DMPC)
Cholesterol
Chloroform and/or methanol
Sterile, pyrogen-free hydration buffer (e.g., PBS or HEPES-buffered saline)
Rotary evaporator
Extruder with polycarbonate membranes of desired pore size
Sonicator (optional)
Procedure:
Lipid Film Formation:
Dissolve Avridine, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components will need to be optimized.
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
Dry the film under vacuum for several hours to remove any residual solvent.
Hydration:
Hydrate the lipid film with the sterile hydration buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
Size Reduction:
To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or, more commonly, extruded.
Pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times until a homogenous population of liposomes is achieved.
Purification and Sterilization:
Remove any unencapsulated Avridine by dialysis or size exclusion chromatography.
Sterilize the final liposome preparation by filtration through a 0.22 µm filter.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Avridine as an Adjuvant
Avridine is known to be a potent interferon (IFN) inducer.[2] While the precise molecular pathway has not been fully elucidated, its mechanism as an adjuvant likely involves the activation of innate immune cells, such as macrophages and dendritic cells, through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn enhance antigen presentation and the subsequent adaptive immune response.
Caption: Putative signaling pathway of Avridine as an immune adjuvant.
Experimental Workflow for Evaluating Avridine as a Vaccine Adjuvant
The following diagram illustrates a typical workflow for assessing the efficacy of an Avridine formulation as a vaccine adjuvant in a mouse model.
Caption: General workflow for in vivo evaluation of Avridine as a vaccine adjuvant.
Conclusion
Avridine is a promising adjuvant for in vivo animal studies, particularly for enhancing mucosal immunity. The provided protocols offer a starting point for researchers to formulate and administer Avridine in their experimental models. However, due to the limited publicly available data on parenteral formulations and toxicity, careful dose-finding and safety studies are essential before initiating large-scale preclinical trials. Further research is warranted to fully elucidate the specific molecular mechanisms underlying Avridine's immunomodulatory effects.
Application Notes and Protocols for Measuring Cytokine Induction by Avridine using ELISA
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine is a lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, recognized for its potent adjuvant properties in enhanci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, recognized for its potent adjuvant properties in enhancing immune responses to various antigens. It has been shown to be an effective interferon inducer and to enhance antigen uptake and retention, particularly in mucosal lymphatic tissues.[1][2] The immunomodulatory effects of Avridine are attributed to its ability to stimulate lymphoid cell traffic and potentially influence the expression of immune-response-associated antigens on accessory cells.[1] Understanding the cytokine profile induced by Avridine is crucial for elucidating its mechanism of action and for the development of novel vaccine adjuvants and immunotherapeutic agents.
These application notes provide a detailed protocol for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with Avridine and the subsequent quantification of key induced cytokines—Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
The protocol involves two main stages:
In Vitro Cell Stimulation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured in the presence of Avridine. As an immunomodulatory agent, Avridine is expected to activate these cells, leading to the production and secretion of cytokines into the cell culture supernatant.
Cytokine Quantification by Sandwich ELISA: The concentration of specific cytokines in the collected cell culture supernatant is measured using a sandwich ELISA. This highly sensitive and specific immunoassay utilizes a pair of antibodies directed against a particular cytokine. An immobilized capture antibody binds the cytokine from the sample. A second, biotinylated detection antibody then binds to a different epitope on the captured cytokine. The complex is subsequently detected by an enzyme-conjugated streptavidin, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the concentration of the cytokine in the sample and is quantified by measuring the absorbance using a microplate reader.
Materials and Reagents
Cell Stimulation
Human Peripheral Blood Mononuclear Cells (PBMCs)
RosetteSep™ Human Mononuclear Progenitor Cell Enrichment Cocktail or Ficoll-Paque™ PLUS
RPMI-1640 Medium
Fetal Bovine Serum (FBS), Heat-Inactivated
Penicillin-Streptomycin Solution (100X)
L-Glutamine (200 mM)
Avridine (prepare stock solution in a suitable solvent like DMSO or ethanol, and dilute in culture medium)
Lipopolysaccharide (LPS) from E. coli (Positive Control)
Phosphate Buffered Saline (PBS), pH 7.4
Cytokine ELISA (General components for IFN-γ, TNF-α, and IL-6 kits)
96-well high-binding ELISA plates
Capture Antibody (anti-human IFN-γ, TNF-α, or IL-6)
Recombinant Human Cytokine Standards (IFN-γ, TNF-α, and IL-6)
Detection Antibody (biotinylated anti-human IFN-γ, TNF-α, or IL-6)
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Part 1: In Vitro Stimulation of PBMCs with Avridine
PBMC Isolation:
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation or a suitable negative selection method like RosetteSep™.
Wash the isolated cells twice with sterile PBS.
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
Cell Seeding:
Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
Seed 1 mL of the cell suspension into each well of a 24-well cell culture plate.
Cell Stimulation:
Prepare working solutions of Avridine and LPS (positive control) in complete RPMI-1640 medium at 10X the final desired concentration. Note: The optimal concentration of Avridine for in vitro stimulation should be determined empirically. Based on related acridine (B1665455) compounds, a starting range of 1-50 µg/mL can be explored.
Add 100 µL of the 10X Avridine solution to the respective wells.
For the positive control, add 100 µL of 10X LPS solution (final concentration of 1 µg/mL).
For the negative control (unstimulated), add 100 µL of complete RPMI-1640 medium.
Gently mix the plate by swirling.
Incubation:
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours. The optimal incubation time may vary and should be determined experimentally.
Supernatant Collection:
After incubation, centrifuge the culture plate at 400 x g for 10 minutes to pellet the cells.
Carefully collect the supernatant from each well without disturbing the cell pellet.
Aliquots of the supernatant can be used immediately for ELISA or stored at -80°C for later analysis.
Part 2: Cytokine Quantification by Sandwich ELISA
This protocol is a general guideline. Refer to the manufacturer's instructions for specific cytokine ELISA kits for optimal results.
Plate Coating:
Dilute the capture antibody to the recommended concentration in coating buffer (e.g., PBS).
Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate.
Seal the plate and incubate overnight at 4°C.
Blocking:
Aspirate the coating solution from the wells.
Wash the plate 3 times with 200 µL of Wash Buffer per well.
Add 200 µL of Assay Diluent to each well to block non-specific binding sites.
Seal the plate and incubate for 1-2 hours at room temperature.
Sample and Standard Incubation:
Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to generate a standard curve. Recommended ranges will be provided in the kit manual.
Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.
Add 100 µL of the standards and cell culture supernatants (diluted if necessary in Assay Diluent) to the appropriate wells.
Seal the plate and incubate for 2 hours at room temperature.
Detection Antibody Incubation:
Aspirate the samples and standards and wash the plate 3 times with Wash Buffer.
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
Add 100 µL of the diluted detection antibody to each well.
Seal the plate and incubate for 1-2 hours at room temperature.
Streptavidin-HRP Incubation:
Aspirate the detection antibody solution and wash the plate 3 times with Wash Buffer.
Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.
Add 100 µL of the diluted Streptavidin-HRP to each well.
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
Substrate Development and Measurement:
Aspirate the Streptavidin-HRP solution and wash the plate 5 times with Wash Buffer.
Add 100 µL of TMB Substrate Solution to each well.
Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis and Presentation
Standard Curve Generation:
Subtract the mean absorbance of the blank (zero standard) from all other absorbance readings.
Plot the mean absorbance for each standard concentration on the y-axis versus the corresponding cytokine concentration on the x-axis.
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
Cytokine Concentration Calculation:
Interpolate the cytokine concentrations in the samples from the standard curve.
Multiply the interpolated values by the dilution factor to obtain the final cytokine concentration in the original samples.
Data Presentation:
Summarize the quantitative data in tables for clear comparison between different treatment groups (Unstimulated, Avridine, and LPS).
Representative Data
The following tables present hypothetical data to illustrate the expected outcomes. Actual results may vary depending on experimental conditions and donors.
Table 1: IFN-γ Concentration in PBMC Supernatants after 24h Stimulation
Treatment Group
Concentration (pg/mL) ± SD
Unstimulated Control
15 ± 5
Avridine (10 µg/mL)
350 ± 45
LPS (1 µg/mL)
150 ± 20
Table 2: TNF-α Concentration in PBMC Supernatants after 24h Stimulation
Treatment Group
Concentration (pg/mL) ± SD
Unstimulated Control
50 ± 12
Avridine (10 µg/mL)
800 ± 95
LPS (1 µg/mL)
1200 ± 150
Table 3: IL-6 Concentration in PBMC Supernatants after 24h Stimulation
Treatment Group
Concentration (pg/mL) ± SD
Unstimulated Control
80 ± 25
Avridine (10 µg/mL)
1500 ± 210
LPS (1 µg/mL)
2500 ± 300
Visualizations
Experimental Workflow
Caption: Experimental workflow for Avridine stimulation and cytokine ELISA.
Proposed Signaling Pathway for Avridine-Induced Cytokine Production
Caption: Proposed signaling pathway for Avridine-induced cytokine production.
Application Notes and Protocols for Analyzing Immune Cell Activation by Avridine
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine is a lipoidal amine known for its potent immunological adjuvant properties. It has been shown to enhance immune responses to various a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine known for its potent immunological adjuvant properties. It has been shown to enhance immune responses to various antigens, making it a subject of interest in vaccine development and immunotherapy.[1] Avridine stimulates several key immune cell populations, including monocytes, dendritic cells (DCs), T cells, B cells, and Natural Killer (NK) cells.[1][2] Understanding the specific effects of Avridine on these cells is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, providing detailed information on cell lineage, activation status, and functional responses.
This document provides a detailed flow cytometry panel and experimental protocols to comprehensively analyze the activation of major immune cell subsets in response to Avridine stimulation.
Putative Signaling Pathway for Avridine-Mediated Immune Activation
Avridine is known to induce interferon production, which in turn can upregulate the expression of Major Histocompatibility Complex (MHC) class II molecules (Ia antigens) on antigen-presenting cells (APCs). This enhanced antigen presentation is a key step in initiating an adaptive immune response.
Caption: Putative signaling pathway of Avridine in an Antigen-Presenting Cell.
Experimental Workflow
The following diagram outlines the major steps for analyzing immune cell activation by Avridine using flow cytometry.
Caption: Experimental workflow for Avridine stimulation and flow cytometry analysis.
Flow Cytometry Panel for Immune Cell Activation
This multi-color flow cytometry panel is designed to identify major immune cell lineages and assess their activation status following Avridine stimulation.
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
Carefully layer the diluted blood over Ficoll-Paque® PLUS in a new conical tube.
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[13]
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
Collect the buffy coat (PBMC layer) and transfer to a new tube.
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
Repeat the wash step.
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.
In Vitro Stimulation of PBMCs with Avridine
Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
Prepare Avridine at the desired concentrations (e.g., 0.1, 1, 10 µg/mL). A vehicle control (the solvent used for Avridine) should be included.
As positive controls, include wells with Lipopolysaccharide (LPS) (1 µg/mL) for monocyte/DC activation and Phytohemagglutinin (PHA) (5 µg/mL) or anti-CD3/CD28 beads for T cell activation. Include an unstimulated control well with media only.
Add the respective stimulants to the wells and incubate at 37°C in a 5% CO2 humidified incubator. Incubation times can vary; a 24-48 hour time point is recommended for the assessment of most activation markers.
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation according to the manufacturer's instructions.[14]
Antibody Staining Protocol
a. Surface Staining
After incubation, harvest the cells from each well and transfer them to FACS tubes.
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
Add the viability dye according to the manufacturer's protocol.
Add the pre-titrated fluorescently conjugated antibodies for surface markers.
Incubate for 20-30 minutes at 4°C in the dark.
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
If only performing surface staining, resuspend the cells in 300-500 µL of FACS buffer and acquire on a flow cytometer. Otherwise, proceed to intracellular staining.
b. Intracellular Cytokine Staining
Following surface staining and washing, resuspend the cell pellet in 250 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™).[15]
Incubate for 20 minutes at 4°C in the dark.
Wash the cells with 1X Perm/Wash buffer. Centrifuge and discard the supernatant.
Resuspend the cells in 100 µL of 1X Perm/Wash buffer.
Add the pre-titrated fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).
Incubate for 30 minutes at 4°C in the dark.
Wash the cells twice with 1X Perm/Wash buffer.
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
Flow Cytometry Acquisition and Analysis
Acquire the samples on a calibrated flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations (a minimum of 100,000-500,000 events in the live, single-cell gate is recommended).
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
Use a sequential gating strategy:
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
Gate on live cells using the viability dye.
Gate on leukocytes using CD45.
From the CD45+ population, identify major immune subsets (T cells: CD3+; B cells: CD19+; NK cells: CD3-CD56+; Monocytes: based on FSC/SSC and CD14 expression).
Within each major population, further delineate subsets (e.g., CD4+ and CD8+ T cells) and analyze the expression of activation markers (e.g., CD69, HLA-DR, CD86) and intracellular cytokines.
For dendritic cells, first gate out lineage-positive cells (CD3, CD19, CD56) and then identify DC subsets based on HLA-DR, CD11c, and CD123 expression.[16]
Expected Outcomes and Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison between different treatment groups. Key metrics to report include the percentage of parent population and the Median Fluorescence Intensity (MFI) for each activation marker.
Table 1: Expected Changes in Immune Cell Population Frequencies and Activation Marker Expression Following Avridine Stimulation
Cell Population
Subset
Metric
Unstimulated Control
Avridine (Low Dose)
Avridine (High Dose)
Positive Control
T Cells (CD3+)
CD4+ Helper
% of CD3+
Baseline
No significant change
No significant change
No significant change
% CD69+
Low
Increased
Highly Increased
Highly Increased
MFI of HLA-DR
Low
Increased
Highly Increased
Highly Increased
CD8+ Cytotoxic
% of CD3+
Baseline
No significant change
No significant change
No significant change
% CD69+
Low
Increased
Highly Increased
Highly Increased
B Cells (CD19+)
% CD86+
Low
Increased
Highly Increased
Highly Increased
MFI of MHC II
Moderate
Increased
Highly Increased
Highly Increased
NK Cells (CD3-CD56+)
% CD69+
Low
Increased
Highly Increased
Highly Increased
Monocytes (CD14+)
MFI of HLA-DR
Moderate
Increased
Highly Increased
Highly Increased
% CD80+
Low
Increased
Highly Increased
Highly Increased
Dendritic Cells
Myeloid (Lin-HLA-DR+CD11c+)
% CD86+
Low
Increased
Highly Increased
Highly Increased
Plasmacytoid (Lin-HLA-DR+CD123+)
% CD86+
Low
Increased
Highly Increased
Highly Increased
Table 2: Expected Intracellular Cytokine Profile in T Helper Cells
Cytokine
Metric
Unstimulated Control
Avridine (Low Dose)
Avridine (High Dose)
Positive Control (PHA)
IFN-γ (Th1)
% of CD4+ cells
Low
Increased
Highly Increased
Highly Increased
IL-4 (Th2)
% of CD4+ cells
Low
No significant change
No significant change
Increased
These tables provide a structured format for presenting the anticipated results, allowing for a clear evaluation of Avridine's dose-dependent effects on immune cell activation.
Method for Assessing Avridine's Impact on Antigen Presentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine is a lipoidal amine that has demonstrated potential as an immunological adjuvant, a substance that enhances the body's immune response...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine that has demonstrated potential as an immunological adjuvant, a substance that enhances the body's immune response to an antigen.[1] Understanding the mechanisms by which Avridine exerts its effects on antigen-presenting cells (APCs) is crucial for its development and application in vaccines and immunotherapies. This document provides detailed application notes and protocols for assessing the impact of Avridine on antigen presentation, a critical process in the initiation of adaptive immune responses.
Antigen presentation involves the processing of antigens by APCs, such as dendritic cells (DCs) and macrophages, and the subsequent display of antigenic peptides on their surface via Major Histocompatibility Complex (MHC) molecules.[2] This presentation, along with the expression of co-stimulatory molecules, leads to the activation of T lymphocytes, which orchestrates a targeted immune attack. Adjuvants like Avridine can enhance this process at various stages.[3]
This guide outlines key in vitro and in vivo experimental approaches to quantify the effects of Avridine on APC function and subsequent T-cell activation.
Key Principles of Assessing Adjuvant Impact on Antigen Presentation
The assessment of an adjuvant's impact on antigen presentation typically involves a multi-faceted approach, examining its effects on:
Antigen Uptake and Processing: The ability of APCs to internalize and process antigens.
APC Maturation and Activation: The upregulation of cell surface molecules crucial for T-cell stimulation, including MHC class I and class II, and co-stimulatory molecules like CD80 and CD86.
Cytokine Production: The secretion of immunomodulatory cytokines by APCs that shape the nature of the T-cell response.
T-Cell Activation and Proliferation: The capacity of Avridine-treated APCs to induce antigen-specific T-cell proliferation and effector function.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.
Table 1: In Vivo Effect of Avridine on Mucosal Antibody Response
Treatment Group
Antigen
Adjuvant
Mean Secretory Antibody Titer (Fold Increase vs. Antigen Alone)
Table 2: Example Table for In Vitro Upregulation of APC Surface Markers by Avridine
Treatment
Concentration
% CD80+ Cells
% CD86+ Cells
% MHC Class II+ Cells
Untreated Control
-
Value
Value
Value
Antigen Alone
Concentration
Value
Value
Value
Avridine Alone
Concentration
Value
Value
Value
Antigen + Avridine
Concentration
Value
Value
Value
Positive Control (e.g., LPS)
Concentration
Value
Value
Value
Table 3: Example Table for In Vitro Cytokine Production by APCs Treated with Avridine
Treatment
Concentration
IL-12 (pg/mL)
IFN-γ (pg/mL)
IL-2 (pg/mL)
TNF-α (pg/mL)
Untreated Control
-
Value
Value
Value
Value
Antigen Alone
Concentration
Value
Value
Value
Value
Avridine Alone
Concentration
Value
Value
Value
Value
Antigen + Avridine
Concentration
Value
Value
Value
Value
Positive Control (e.g., LPS)
Concentration
Value
Value
Value
Value
Table 4: Example Table for In Vitro Antigen-Specific T-Cell Proliferation
APC Treatment
T-Cell Proliferation (CPM or % Divided Cells)
Untreated APCs + T-Cells
Value
Antigen-pulsed APCs + T-Cells
Value
Avridine-treated, Antigen-pulsed APCs + T-Cells
Value
Positive Control (e.g., Anti-CD3/CD28) + T-Cells
Value
Experimental Protocols
In Vitro Assays
1. Preparation and Culture of Antigen-Presenting Cells
Bone Marrow-Derived Dendritic Cells (BMDCs):
Harvest bone marrow from the femurs and tibias of mice.
Lyse red blood cells using ACK lysis buffer.
Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
On day 3, gently remove non-adherent cells and add fresh media containing GM-CSF and IL-4.
On day 6 or 7, harvest non-adherent and loosely adherent cells, which are immature BMDCs.
Peritoneal Macrophages:
Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate into mice.
Three days later, harvest peritoneal exudate cells by lavage with cold PBS.
Plate the cells and allow them to adhere for 2-4 hours.
Wash away non-adherent cells to obtain a purified population of peritoneal macrophages.
2. Assessment of APC Maturation
Plate immature BMDCs or macrophages in 24-well plates.
Treat the cells with various concentrations of Avridine, a model antigen, Avridine plus antigen, or a positive control (e.g., LPS). Include an untreated control.
Incubate for 24-48 hours.
Harvest the cells and stain with fluorescently labeled antibodies against CD11c (for DCs), F4/80 (for macrophages), MHC Class I, MHC Class II, CD80, and CD86.
Analyze the expression of these markers by flow cytometry.
3. Cytokine Production Assay
Plate immature BMDCs or macrophages in 96-well plates.
Treat the cells as described in the APC maturation assay.
Incubate for 24-48 hours.
Collect the culture supernatants.
Measure the concentration of cytokines such as IL-12, IFN-γ, IL-2, and TNF-α using ELISA or a multiplex bead-based immunoassay.
4. Antigen-Specific T-Cell Proliferation Assay
Isolate CD4+ or CD8+ T cells from the spleen and lymph nodes of T-cell receptor (TCR) transgenic mice (e.g., OT-I or OT-II mice for ovalbumin-specific responses).
Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
In a separate plate, pulse immature BMDCs or macrophages with the cognate antigen (e.g., ovalbumin protein or peptide) with or without Avridine for 4-6 hours.
Wash the APCs to remove excess antigen and adjuvant.
Co-culture the antigen-pulsed APCs with the CFSE-labeled T cells for 3-5 days.
Assess T-cell proliferation by measuring the dilution of CFSE using flow cytometry.
In Vivo Assay
1. Assessment of Mucosal Immune Response
Studies have indicated that Avridine can enhance mucosal immunity by increasing antigen uptake in Peyer's patches.[4]
Administer a model antigen (e.g., reovirus) with or without Avridine to mice via an oral or intraduodenal route.
At various time points (e.g., 7 and 14 days) after administration, collect mucosal secretions (e.g., intestinal washes).
Measure the levels of antigen-specific secretory IgA antibodies in the secretions using ELISA.
Compare the antibody titers between the group that received antigen alone and the group that received antigen with Avridine. A 2- to 4-fold increase in secretory immune responses has been observed with Avridine.[4]
Visualization of Pathways and Workflows
Signaling Pathways in Antigen Presentation
Adjuvants typically enhance antigen presentation by activating innate immune signaling pathways within APCs. While the specific pathway activated by Avridine is not yet fully elucidated, common pathways engaged by adjuvants include Toll-like receptor (TLR) signaling, which leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs). These factors then drive the expression of genes involved in APC maturation, cytokine production, and T-cell activation.
Avridine Dosage for Optimal Interfereron Induction in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine recognized for its potent immunomodulatory pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine recognized for its potent immunomodulatory properties, including the induction of interferons (IFNs). As a key cytokine in the innate immune response, interferon plays a critical role in antiviral defense and tumor surveillance. Understanding the optimal dosage and administration of avridine to maximize interferon production is crucial for its development as a therapeutic agent or vaccine adjuvant.
These application notes provide a summary of the currently available, albeit limited, information on avridine dosage for interferon induction in rats. It includes hypothesized signaling pathways, generic experimental protocols, and a discussion of the existing knowledge gaps that future research should aim to address.
Quantitative Data Summary
Direct quantitative data correlating specific avridine dosages with interferon levels in rats is not extensively available in the current literature. Most studies have focused on the adjuvant effects of avridine in other animal models or for different primary outcomes. The following table summarizes the available qualitative data and dosages used in relevant studies.
Animal Model
Avridine Dosage
Route of Administration
Observed Effect on Interferon
Citation
Mice (with Moloney sarcoma virus)
Not specified
Not specified
Interferon levels were "greatly enhanced" when avridine was administered one day after the virus.
Note: The lack of comprehensive dose-response studies in rats represents a significant gap in the literature. The optimal dosage for interferon induction is likely to be influenced by factors such as the rat strain, the specific endpoint being measured (e.g., type I vs. type II IFN), and the timing of administration relative to any immune challenge.
Hypothesized Signaling Pathway for Avridine-Induced Interferon Production
The precise molecular mechanism by which avridine induces interferon production has not been fully elucidated. However, based on the known pathways for other synthetic adjuvants, a plausible signaling cascade can be hypothesized. Avridine, as a foreign substance, is likely recognized by pattern recognition receptors (PRRs) of the innate immune system. This recognition initiates a downstream signaling cascade culminating in the transcription of interferon genes.
Hypothesized signaling pathway for avridine-induced interferon production.
Experimental Protocols
The following are generalized protocols for the administration of avridine to rats and the subsequent measurement of interferon levels. These should be adapted and optimized based on specific experimental goals.
Experimental Workflow for Avridine Administration and Interferon Measurement
Generalized experimental workflow for avridine studies in rats.
Protocol 1: Intravenous Administration of Avridine
Animal Model: Male or female Sprague-Dawley rats (8-10 weeks old), acclimatized for at least one week.
Avridine Formulation: Prepare a sterile suspension of avridine in a suitable vehicle (e.g., phosphate-buffered saline [PBS] or a liposomal formulation). The concentration should be calculated to deliver the desired dose in a volume of approximately 1 ml/kg body weight.
Dose Groups: Establish multiple dose groups (e.g., 0.1, 1.0, 10 mg/kg) and a vehicle control group.
Administration:
Warm the rat's tail to dilate the lateral tail veins.
Disinfect the injection site with 70% ethanol.
Using a 27-30 gauge needle, slowly inject the avridine suspension into a lateral tail vein.
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours) post-injection.
Interferon Measurement: Separate serum and measure interferon levels using a rat-specific ELISA kit for IFN-α, IFN-β, or IFN-γ, or a biological assay using cells sensitive to rat interferons.
Protocol 2: Interferon Bioassay using Rat Splenocytes
Splenocyte Isolation:
Euthanize rats at desired time points after avridine administration.
Aseptically remove the spleen and place it in sterile RPMI-1640 medium.
Gently dissociate the spleen to create a single-cell suspension.
Lyse red blood cells using an appropriate lysis buffer.
Wash the splenocytes and resuspend them in complete RPMI-1640 medium.
Cell Culture and Stimulation:
Plate the splenocytes at a density of 2 x 10^6 cells/well in a 96-well plate.
The collected serum from avridine-treated rats can be added to naive splenocyte cultures to measure its interferon activity.
Interferon Measurement:
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
Measure the levels of secreted interferon in the supernatants using ELISA or a viral inhibition assay.
Discussion and Future Directions
The available data strongly suggest that avridine is a potent inducer of interferon. However, to fully harness its potential, further research is imperative. Key areas for future investigation include:
Dose-Response Studies: Comprehensive studies are needed to establish a clear dose-response relationship between avridine administration and interferon production in rats. This should include a range of doses and the measurement of different interferon subtypes.
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of avridine in rats will be crucial for optimizing dosing regimens.
Mechanism of Action: Elucidating the specific PRRs and signaling pathways activated by avridine will provide valuable insights into its immunomodulatory effects and may allow for the development of more targeted second-generation molecules.
Formulation Development: Investigating different formulations, such as liposomal encapsulation, may enhance the bioavailability and efficacy of avridine while potentially reducing any associated toxicity.
By addressing these research questions, the scientific community can better define the optimal conditions for using avridine to induce a robust and beneficial interferon response for various therapeutic and prophylactic applications.
Application Notes and Protocols for Lentiviral Transduction Enhancement with Avridine
Introduction Lentiviral vectors are a powerful tool for gene delivery in a wide range of research and therapeutic applications, owing to their ability to transduce both dividing and non-dividing cells and integrate into...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Lentiviral vectors are a powerful tool for gene delivery in a wide range of research and therapeutic applications, owing to their ability to transduce both dividing and non-dividing cells and integrate into the host genome for stable, long-term transgene expression.[1][2] However, achieving high transduction efficiency, particularly in clinically relevant cell types such as T cells and hematopoietic stem cells, can be challenging and often requires high vector doses, which increases costs and potential for off-target effects.[3] To address this limitation, various chemical and biological enhancers have been developed to improve the efficiency of lentiviral transduction.
These application notes provide a comprehensive overview and detailed protocols for utilizing Avridine, a novel small molecule compound identified for its potent enhancement of lentiviral transduction. The information is intended for researchers, scientists, and drug development professionals seeking to optimize their gene delivery experiments.
Mechanism of Action
While the precise mechanism of Avridine is the subject of ongoing research, initial studies suggest that it may act as a post-entry enhancer of lentiviral transduction. Transcriptomic analysis of cells treated with similar small molecule enhancers has shown an upregulation of genes related to RNA processing and ribosome biogenesis.[3] This alteration in cellular machinery is hypothesized to create a more favorable environment for the lentiviral pre-integration complex, potentially by reducing the cellular interferon response, which is a known barrier to successful transduction.[3]
Figure 1: Hypothetical signaling pathway of Avridine in enhancing lentiviral transduction.
Quantitative Data
The following tables summarize the enhancement of lentiviral transduction efficiency observed with various compounds in different cell types. This data is provided as a reference to demonstrate the potential improvements that can be achieved with transduction enhancers. Similar characterization should be performed for Avridine to determine its optimal concentration and efficacy.
Table 1: Enhancement of Lentiviral Transduction in Human T Cells
Transduction Enhancer
Concentration
Fold Increase in Transduction Efficiency
Cell Viability (%)
Polybrene
8 µg/mL
2-5
>95
Protamine Sulfate
5 µg/mL
2-4
>95
DEAE-Dextran
10 µg/mL
3-7
>90
Avridine (Example)
[Optimal Conc.]
[Experimental Value]
[Experimental Value]
Table 2: Comparison of Transduction Enhancers in Jurkat Cells
Transduction Method
MOI
Relative Surviving Cell Number (vs. Polybrene)
Polybrene
10
1.0
Fibronectin
10
~1.5
Spinoculation
10
~5.0
Avridine (Example)
10
[Experimental Value]
Note: The data presented for Avridine are placeholders and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Lentiviral Transduction of Adherent Cells with Avridine
This protocol provides a step-by-step guide for enhancing the transduction of adherent cell lines using Avridine.
The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, seed 0.5 x 10^5 HEK293T cells per well.[4]
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
Transduction:
On the day of transduction, thaw the lentiviral particles on ice.
Prepare the transduction medium. For each well, prepare a sufficient volume of complete culture medium.
Add Avridine to the transduction medium to achieve the desired final concentration. It is recommended to test a range of concentrations to determine the optimal level for your cell type.
(Optional) Prepare a control well with a standard enhancer like Polybrene (final concentration of 8 µg/mL).[4]
Add the appropriate amount of lentiviral particles to the transduction medium containing Avridine to achieve the desired multiplicity of infection (MOI).
Remove the old medium from the cells and gently add the transduction cocktail to each well.
Incubate the cells for 18-24 hours at 37°C. For sensitive cells, the incubation time can be reduced to 4-8 hours.
Post-Transduction:
After the incubation period, remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.
Incubate the cells for an additional 48-72 hours to allow for transgene expression.
Analysis:
After 48-72 hours, assess the transduction efficiency by an appropriate method, such as flow cytometry for fluorescent reporter genes (e.g., GFP) or by functional assays for the expressed transgene.
Figure 2: Experimental workflow for lentiviral transduction with Avridine.
Protocol 2: Lentiviral Transduction of Suspension Cells with Avridine
This protocol is adapted for suspension cells, incorporating a spinoculation step to enhance virus-cell contact.
Materials:
Suspension cells of interest (e.g., Jurkat cells)
Complete cell culture medium
Lentiviral particles
Avridine stock solution
Conical tubes or multi-well plates suitable for centrifugation
Procedure:
Cell Preparation:
On the day of transduction, count the suspension cells and aliquot the desired number of cells per transduction condition into conical tubes or wells of a multi-well plate (e.g., 2 x 10^5 cells per well).[2]
Transduction (Spinoculation):
Prepare the transduction cocktail as described in Protocol 1, containing complete medium, lentiviral particles (at the desired MOI), and the optimal concentration of Avridine.
Add the transduction cocktail to the cells.
Centrifuge the plate or tubes at 800 x g for 30 minutes at 32°C.[2]
After centrifugation, carefully return the cells to the incubator for 4-18 hours at 37°C.
Post-Transduction:
Following the incubation, gently resuspend the cells and transfer them to a new culture vessel with fresh, pre-warmed complete medium.
Incubate for an additional 48-72 hours.
Analysis:
Assess transduction efficiency as described in Protocol 1.
Safety Precautions
Lentiviral particles are classified as Biosafety Level 2 (BSL-2) materials. All work with lentivirus should be conducted in a BSL-2 certified laboratory following institutional and national safety guidelines. This includes the use of a certified biological safety cabinet and appropriate personal protective equipment (PPE). All materials that come into contact with the virus should be decontaminated with a 10% bleach solution or another approved disinfectant before disposal.
Disclaimer: As no public information is available for "Avridine" in the context of lentiviral transduction, this document is a template based on established principles of lentiviral transduction enhancement. The protocols and hypothetical data should be adapted based on empirical data obtained for Avridine.
Application Notes and Protocols: Avridine in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine is a lipoidal amine that has demonstrated significant immunomodulatory properties, positioning it as a compound of interest in the fie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a lipoidal amine that has demonstrated significant immunomodulatory properties, positioning it as a compound of interest in the field of cancer immunotherapy. Its primary mechanism of action involves the induction of interferon (IFN), which in turn can stimulate various components of the innate and adaptive immune systems. Notably, avridine has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the anti-tumor immune response.
These application notes provide a comprehensive overview of the use of avridine in preclinical cancer immunotherapy models, with a focus on its effects on tumor growth, interferon induction, and NK cell activity. Detailed protocols for key experiments are provided to enable researchers to investigate and harness the immunotherapeutic potential of avridine.
Mechanism of Action
Avridine's immunomodulatory effects are primarily mediated through the induction of interferon. The produced IFN can then trigger a cascade of downstream events, including the activation of NK cells. Activated NK cells play a crucial role in immune surveillance and can directly lyse tumor cells. The timing of avridine administration in relation to tumor induction is a critical factor that can determine whether its effect is tumor-suppressive or, conversely, tumor-enhancing.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating the effect of avridine in a Moloney Sarcoma Virus (MSV)-induced tumor model in C57BL/6J mice. The data is based on the findings reported by Talcott et al. (1986) and serves as a template for expected outcomes.
Table 1: Effect of Avridine Treatment Regimen on MSV-Induced Tumor Persistence
Treatment Group
Administration Time Relative to MSV Injection
Tumor Persistence Outcome
Control (MSV only)
N/A
Baseline tumor persistence
Avridine
1 day prior to MSV
Increased tumor persistence
Avridine
1 day post MSV
Decreased tumor persistence
Avridine
5 days post MSV
Decreased tumor persistence
Table 2: Serum Interferon Levels Following Avridine and/or MSV Treatment
Protocol 1: Evaluation of Avridine in a Murine Sarcoma Model
This protocol describes the in vivo evaluation of avridine's anti-tumor efficacy using the Moloney Sarcoma Virus (MSV)-induced tumor model in C57BL/6J mice.
Materials:
Avridine
Moloney Sarcoma Virus (MSV)
C57BL/6J mice (female, 6-8 weeks old)
Sterile phosphate-buffered saline (PBS)
Calipers for tumor measurement
Syringes and needles for injection
Procedure:
Animal Handling and Acclimation:
House C57BL/6J mice in a specific pathogen-free facility.
Allow mice to acclimate for at least one week before the start of the experiment.
Tumor Induction:
Inject C57BL/6J mice intramuscularly in the hind limb with a tumorigenic dose of Moloney Sarcoma Virus (MSV).
Avridine Administration:
Prepare a sterile solution of avridine in PBS at the desired concentration.
Divide mice into experimental groups based on the timing of avridine administration:
Pre-treatment: Administer avridine intraperitoneally one day before MSV injection.
Post-treatment (Day 1): Administer avridine intraperitoneally one day after MSV injection.
Post-treatment (Day 5): Administer avridine intraperitoneally five days after MSV injection.
Control: Administer PBS (vehicle) to a separate group of MSV-injected mice.
Tumor Monitoring and Measurement:
Monitor mice daily for tumor development.
Once tumors are palpable, measure tumor size using calipers every 2-3 days.
Calculate tumor volume using the formula: (Length x Width²) / 2.
Record the day of tumor onset and the day of complete tumor regression for each mouse.
Data Analysis:
Compare the tumor growth curves, prepatent period (time to tumor appearance), and persistence of tumors among the different treatment groups.
Protocol 2: Measurement of Serum Interferon Levels
This protocol details the quantification of interferon levels in mouse serum following treatment with avridine and/or MSV.
At specified time points after treatment (e.g., 24 hours, 6 days), collect blood samples from mice via retro-orbital bleeding or cardiac puncture.
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
Collect the serum and store at -80°C until analysis.
Interferon ELISA:
Perform the ELISA according to the manufacturer's instructions provided with the Mouse Interferon Alpha/Beta ELISA Kit.
Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, followed by a detection antibody, a substrate, and a stop solution.
Data Analysis:
Measure the absorbance at the appropriate wavelength using a microplate reader.
Calculate the concentration of interferon in the serum samples by comparing their absorbance to the standard curve.
Compare the interferon levels across the different treatment groups.
Protocol 3: Assessment of Natural Killer (NK) Cell Activity
This protocol outlines the procedure for measuring the cytotoxic activity of splenic NK cells from treated mice.
Materials:
Spleens from treated and control mice
RPMI-1640 medium
Fetal Bovine Serum (FBS)
Tumor target cells (e.g., YAC-1 cells, which are sensitive to NK cell-mediated lysis)
Cell staining dyes (e.g., Calcein-AM for target cells, Propidium Iodide for dead cells)
Flow cytometer
Procedure:
Splenocyte Isolation:
At desired time points (e.g., 2 days, 6 days post-infection), euthanize mice and aseptically remove the spleens.
Prepare a single-cell suspension of splenocytes by gently dissociating the spleen through a 70 µm cell strainer.
Lyse red blood cells using an ACK lysis buffer.
Wash the splenocytes with RPMI-1640 medium and resuspend to a known concentration.
NK Cell Cytotoxicity Assay (Flow Cytometry-based):
Label the target tumor cells (e.g., YAC-1) with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
Co-culture the labeled target cells with the isolated splenocytes (effector cells) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well plate.
Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
After incubation, add a viability dye such as Propidium Iodide (PI) to each well.
Analyze the samples on a flow cytometer.
Data Analysis:
Gate on the target cell population (Calcein-AM positive).
Within the target cell gate, determine the percentage of dead cells (PI positive).
Calculate the percentage of specific cytotoxicity using the formula:
% Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100
Compare the NK cell cytotoxicity across the different treatment groups.
Visualizations
Caption: Proposed signaling pathway of avridine in cancer immunotherapy.
Caption: Experimental workflow for evaluating avridine in a murine sarcoma model.
Application
Protocol for dissolving and storing Avridine for cell culture
For Researchers, Scientists, and Drug Development Professionals Introduction Avridine (also known as CP-20961; N,N-Dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a synthetic lipophilic diamine with potent immuno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine (also known as CP-20961; N,N-Dioctadecyl-N′,N′-bis(2-hydroxyethyl)propanediamine) is a synthetic lipophilic diamine with potent immunomodulatory and adjuvant properties. It is recognized for its capacity to induce interferon (IFN) and stimulate various components of the innate and adaptive immune systems, including macrophages and Natural Killer (NK) cells. These characteristics make Avridine a compound of significant interest for research in virology, oncology, and immunology. This document provides a detailed protocol for the proper dissolution and storage of Avridine for use in cell culture applications.
Chemical Properties
A summary of the key chemical properties of Avridine is provided in the table below.
Cell culture medium appropriate for the cell line of interest
Sterile, tissue culture-treated plates or flasks
Cells for treatment (e.g., peripheral blood mononuclear cells (PBMCs), macrophage cell lines like RAW 264.7, or other relevant cell lines)
Preparation of Avridine Stock Solution (10 mg/mL)
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
Weighing: Accurately weigh the desired amount of Avridine powder. For a 10 mg/mL stock solution, weigh 10 mg of Avridine.
Dissolution:
Transfer the weighed Avridine powder into a sterile polypropylene microcentrifuge tube.
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of Avridine).
To facilitate dissolution, warm the solution to 60-80°C for 5-10 minutes.[1] Intermittent vortexing during warming will aid in complete solubilization.
Ensure the powder is completely dissolved and the solution is clear before proceeding.
Aliquoting and Storage:
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions
Thawing: Thaw a single aliquot of the Avridine stock solution at room temperature.
Dilution:
Before use, briefly vortex the thawed stock solution.
Prepare a fresh working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
It is recommended to perform serial dilutions to achieve the final low concentrations required for cell treatment.
Note on Concentration: The optimal working concentration of Avridine can vary depending on the cell type and the experimental objective. Based on the activity of other acridine (B1665455) derivatives, a starting concentration range of 0.1 µg/mL to 10 µg/mL is recommended for initial dose-response experiments.
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Experimental Workflow
Caption: Workflow for preparing Avridine stock and working solutions.
Signaling Pathway
Avridine acts as an immunomodulator, primarily by inducing the production of interferon. This subsequently leads to the activation of downstream effector cells of the innate immune system.
Caption: Avridine stimulates immune cells to produce interferon, activating NK cells and macrophages.
Application Notes and Protocols for Utilizing Avridine in the Study of Mucosal Immunity to Enteric Viruses
For Researchers, Scientists, and Drug Development Professionals Introduction Effective vaccination against enteric viruses, such as rotavirus, norovirus, and poliovirus, relies on the induction of robust mucosal immunity...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective vaccination against enteric viruses, such as rotavirus, norovirus, and poliovirus, relies on the induction of robust mucosal immunity, characterized by the production of secretory Immunoglobulin A (sIgA) at mucosal surfaces. Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that has demonstrated significant potential as a mucosal adjuvant. It has been shown to enhance secretory immune responses to co-administered antigens, making it a valuable tool for studying and improving mucosal vaccines against enteric pathogens.[1][2]
These application notes provide a comprehensive overview of the use of Avridine to study mucosal immunity to enteric viruses, with a focus on its mechanism of action, protocols for its use in preclinical models, and a summary of its observed immunological effects. While much of the specific data comes from studies with reovirus, a well-characterized enteric virus, the principles and protocols described herein can be adapted for the study of other enteric viruses like rotavirus, norovirus, and poliovirus.
Mechanism of Action
Avridine's primary mechanism as a mucosal adjuvant is its ability to enhance the uptake and retention of antigens in Peyer's patches, the primary inductive sites for intestinal immunity.[1] It is hypothesized that the lipophilic nature of Avridine allows it to insert into the membranes of epithelial cells, including M cells, which are specialized for antigen sampling in the gut.[1] This facilitates the transport of associated antigens from the gut lumen into the underlying lymphoid tissue.[1]
Once in the Peyer's patches, Avridine and the co-administered antigen are sequestered by antigen-presenting cells (APCs), such as macrophages and dendritic cells, located in the subepithelial dome.[1] This leads to several downstream immunological effects:
Enhanced Antigen Presentation: By increasing the concentration and residence time of the antigen within the Peyer's patches, Avridine promotes more efficient processing and presentation by APCs to T cells.[1]
Increased Lymphoid Tissue Mass: Administration of Avridine has been shown to increase the mass of Peyer's patches and the spleen, suggesting it has a trophic effect on mucosal lymphatic tissues.[1]
Selective Enhancement of IgA Response: The targeted delivery of antigen to the gut-associated lymphoid tissue (GALT) favors the induction of a strong sIgA response, which is crucial for mucosal protection, while potentially suppressing systemic IgG responses.[1][2]
Interferon Induction: Avridine was initially identified as an interferon inducer, which may contribute to its adjuvant effects by activating APCs.[1]
Data Presentation
The following tables summarize the quantitative data from studies using Avridine as a mucosal adjuvant with reovirus in mice.
Table 1: Effect of Avridine on Secretory Antibody Response to Enteric Antigens
Prepare a 6 mg/mL Avridine stock emulsion:
a. Weigh 42 mg of Avridine powder and dissolve it in 0.3 mL of absolute ethanol in a sterile glass vial.
b. Add 0.03 mL of Tween 80 to the Avridine-ethanol solution and mix thoroughly.
c. Add 6.67 mL of Intralipid to the mixture.
d. Agitate the mixture vigorously to form a homogenous emulsion.
Prepare the Avridine-antigen inoculum:
a. In a sterile microcentrifuge tube, mix the Avridine stock emulsion with an equal volume of the viral antigen preparation (1:1 ratio).
b. Sonicate the mixture for 10 seconds immediately prior to immunization to ensure a uniform emulsion.
Protocol 2: Intraduodenal Immunization of Mice
This protocol details the direct injection of the Avridine-antigen emulsion into the duodenum of mice, a method used to ensure precise delivery to the small intestine.[2][3]
Materials:
Avridine-antigen emulsion (prepared as in Protocol 1)
Adult female BALB/c mice (or other suitable strain)
Anesthetize the mouse using methoxyflurane or another approved anesthetic agent.
Place the anesthetized mouse in a supine position and disinfect the abdominal area with 70% ethanol.
Make a small midline incision (approximately 1 cm) through the skin and the peritoneal wall to expose the abdominal cavity.
Gently exteriorize a loop of the small intestine to locate the duodenum, which is the section immediately distal to the stomach.
Using a 1 mL syringe with a 27-30 gauge needle, carefully inject 0.1 mL of the prepared Avridine-antigen emulsion directly into the lumen of the duodenum.
Return the intestine to the abdominal cavity.
Close the peritoneal wall and the skin with sutures.
Monitor the mouse until it has fully recovered from the anesthesia.
Protocol 3: Oral Gavage Immunization of Mice
Oral gavage is a less invasive alternative to intraduodenal injection for delivering the Avridine-antigen emulsion to the gastrointestinal tract.
Materials:
Avridine-antigen emulsion (prepared as in Protocol 1)
Adult female BALB/c mice (or other suitable strain)
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
The needle should slide easily down the esophagus with no resistance. If resistance is met, withdraw and reposition the needle to avoid entry into the trachea.
Once the needle is at the predetermined depth, slowly dispense the Avridine-antigen emulsion (typically 0.1-0.2 mL).
Gently remove the gavage needle.
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of Avridine in enhancing mucosal immunity.
Application Notes and Protocols for Avridine and Acridine Derivative Treatment Regimens in Tumor Growth Suppression Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the treatment regimens utilizing Avridine and its related compounds, acridine (B1665455) derivat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment regimens utilizing Avridine and its related compounds, acridine (B1665455) derivatives, for the suppression of tumor growth. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for the replication and further investigation of these findings.
Introduction to Avridine and Acridine Derivatives in Oncology
Avridine has been identified as a potent interferon (IFN) inducer. The antitumor effect of Avridine is highly dependent on the treatment schedule. Administration of Avridine after viral infection (in the context of virally induced tumors) has been shown to decrease tumor persistence, an effect linked to enhanced IFN levels and increased natural killer (NK) cell activity. Conversely, pretreatment with Avridine before viral infection can lead to an enhancement of tumor growth.[1]
Acridine derivatives , such as Acriflavine and Acridine Orange, represent a broader class of compounds that have demonstrated significant anti-tumor activity through various mechanisms. These planar heterocyclic molecules can intercalate into DNA, disrupting replication and transcription. Furthermore, they are known to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division, and to interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a key regulator of tumor angiogenesis and metabolism.[2][3][4]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of Avridine and acridine derivatives in suppressing tumor growth.
Table 1: Preclinical Efficacy of Avridine in a Moloney Sarcoma Virus (MSV) Induced Tumor Model
Treatment Regimen
Animal Model
Key Findings
Reference
Avridine (timing relative to MSV injection)
C57BL/6J mice
Decreased tumor persistence when given 1 or 5 days after virus injection.
Avridine: Interferon Induction and Immune Response
Avridine's primary mechanism of action in tumor suppression is the induction of interferons, which in turn stimulates the innate immune system. This leads to the activation of Natural Killer (NK) cells, which are critical for recognizing and eliminating tumor cells.
Acridine derivatives employ several mechanisms to inhibit tumor growth, making them potent anti-cancer agents.
Caption: Multi-modal mechanism of action of acridine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Avridine and acridine derivatives.
General Workflow for In Vivo Tumor Suppression Studies
Caption: General experimental workflow for in vivo studies.
Preparation of Avridine and Acridine Solutions for In Vivo Administration
Avridine: The preparation of Avridine for in vivo studies typically involves dissolving it in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like Tween 80 if the compound has low aqueous solubility. The final concentration should be calculated based on the desired dosage and the injection volume.
Weigh the desired amount of the acridine derivative powder in a sterile microcentrifuge tube.
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
For injection, dilute the stock solution to the final desired concentration using sterile PBS or saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. For example, to prepare a 1 mg/ml solution of Acridine Orange, dissolve 1 mg in 1 ml of sterile PBS.[9]
In Vivo Administration Protocol (Mice)
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Route of Administration: The most common routes for these compounds are intraperitoneal (i.p.) and intravenous (i.v.) injection.
Intraperitoneal (i.p.) Injection:
Restrain the mouse appropriately.
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
Inject the prepared drug solution slowly.
Intravenous (i.v.) Injection:
Place the mouse in a restraining device to expose the tail vein.
Warm the tail with a heat lamp or warm water to dilate the vein.
Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.
Tumor Volume Measurement
Frequency: Measure tumors 2-3 times per week.
Tool: Use a digital caliper for accurate measurements.
Procedure:
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor.
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[5][10]
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the acridine derivative.
Initiate the reaction by adding topoisomerase IIα.
Incubate at 37°C for 30 minutes.
Stop the reaction and run the samples on an agarose gel.
Inhibition of topoisomerase II is observed as a persistence of the supercoiled DNA band and a decrease in the relaxed DNA bands compared to the control.[12]
HIF-1α Inhibition Assay (Western Blot)
Cell Culture: Culture cancer cells under hypoxic conditions (e.g., 1% O₂) to induce HIF-1α expression.
Treatment: Treat the cells with varying concentrations of the acridine derivative.
Protein Extraction: Lyse the cells and quantify the total protein concentration.
Western Blot:
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with a primary antibody against HIF-1α, followed by a secondary HRP-conjugated antibody.
Visualize the bands using a chemiluminescent substrate. A decrease in the HIF-1α band intensity indicates inhibition.[1][13]
Effector Cell Preparation: Isolate splenocytes from treated and control mice and enrich for NK cells.
Target Cell Labeling: Label target tumor cells (e.g., YAC-1) with a fluorescent dye (e.g., CFSE).
Co-culture: Co-culture the NK cells (effector) with the labeled tumor cells (target) at various effector-to-target ratios.
Flow Cytometry: After incubation, add a viability dye (e.g., 7-AAD) and analyze the cells by flow cytometry. The percentage of dead target cells (CFSE+/7-AAD+) indicates the cytotoxic activity of the NK cells.[2]
Interferon Induction Assay (ELISA)
Sample Collection: Collect serum or tissue homogenates from treated and control animals at various time points after administration of Avridine.
ELISA Procedure:
Coat a 96-well plate with a capture antibody specific for the interferon of interest (e.g., IFN-γ).
Add the collected samples and standards to the wells.
Add a detection antibody conjugated to an enzyme (e.g., HRP).
Add a substrate and measure the resulting color change or luminescence using a plate reader.
The concentration of interferon in the samples is determined by comparison to the standard curve.[14]
Application Note: Quantification of Avridine in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the qu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Avridine (also known as Amiridine or Ipidacrine) in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development of Avridine-based therapies. The protocol outlines a solid-phase extraction (SPE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using an electrospray ionization source coupled with a tandem mass spectrometer in the positive multiple reaction monitoring (+MRM) mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable bioanalysis.
Introduction
Avridine is a nonselective inhibitor of acetylcholinesterase and butyrylcholinesterase, showing potential in the treatment of conditions like Alzheimer's disease. To accurately assess its pharmacokinetic profile and ensure its safety and efficacy, a reliable analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[1] This document provides a detailed protocol for the determination of Avridine in human plasma.
Preparation of Standard and Quality Control (QC) Solutions
Stock Solution (1 mg/mL): Accurately weigh and dissolve the Avridine reference standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
Internal Standard (IS) Working Solution: Prepare a suitable concentration of Zolpidem in methanol:water (50:50, v/v).
Spiked Plasma Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is an effective technique for the isolation and concentration of analytes from complex biological matrices.[2][3]
Conditioning: Condition the SOLA SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
Loading: Load the plasma sample (e.g., 200 µL) onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
Elution: Elute Avridine and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Data Presentation
The performance of the HPLC-MS/MS method for Avridine quantification is summarized in the tables below.
Data adapted from a study on Amiridine quantification.[1]
Mandatory Visualizations
Caption: Experimental workflow for Avridine quantification in plasma.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Avridine in human plasma. The detailed experimental protocol and performance characteristics demonstrate its suitability for pharmacokinetic and other bioanalytical studies in drug development. The solid-phase extraction procedure ensures clean sample extracts, minimizing matrix effects and leading to robust and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of Avridine.
Application Note: A Comprehensive In Vitro Screening Cascade for Avridine Analogs
Audience: Researchers, scientists, and drug development professionals involved in the discovery of novel antiviral and immunomodulatory agents. Introduction Avridine is a lipoidal amine known for its potent immunomodulat...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals involved in the discovery of novel antiviral and immunomodulatory agents.
Introduction
Avridine is a lipoidal amine known for its potent immunomodulatory and antiviral properties.[1][2] It functions as an adjuvant and an interferon inducer, stimulating the innate immune system to combat viral infections.[1][2] The development of Avridine analogs aims to enhance its therapeutic efficacy, improve its safety profile, and broaden its spectrum of activity. This application note provides a detailed, multi-assay screening cascade designed to efficiently evaluate Avridine analogs. The workflow integrates primary screening for antiviral activity and cytotoxicity with secondary, mechanism-of-action assays to characterize immunomodulatory effects.
Assay Principles
The screening strategy is based on a tiered approach:
Primary Screening:
Cytotoxicity Assay (MTT Assay): This initial screen is crucial to determine the concentration range at which the compounds are toxic to the host cells.[3] The 50% cytotoxic concentration (CC50) is a key parameter for assessing the therapeutic window.[4]
Antiviral Assay (Plaque Reduction Assay): This "gold standard" assay quantifies the ability of a compound to inhibit viral replication, measured by the reduction in viral plaques.[5][6] It is used to determine the 50% effective concentration (EC50).[4]
Secondary (Mechanism of Action) Screening:
Interferon Induction Assay: As Avridine is a known interferon inducer, this assay quantifies the production of Type I interferons (e.g., IFN-β) by host cells in response to the compounds.[7]
NF-κB Activation Assay: The NF-κB signaling pathway is critical for initiating the innate immune and inflammatory responses, including interferon production.[8][9] This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[10]
Experimental Workflow
The overall screening cascade is designed to systematically evaluate Avridine analogs, moving from broad activity and toxicity screening to more specific mechanism-of-action studies.
Caption: Workflow for screening Avridine analogs.
Data Presentation
Quantitative data from the screening assays should be compiled to facilitate direct comparison of the analogs. The Selectivity Index (SI = CC50/EC50) is a critical metric for prioritizing compounds, with a higher SI value indicating a more favorable therapeutic window.[4]
Table 1: Primary Screening Results for Avridine Analogs
Compound ID
CC50 (µM)
EC50 (µM)
Selectivity Index (SI)
Avridine
150.5
10.2
14.8
Analog-01
>200
5.8
>34.5
Analog-02
85.3
25.1
3.4
Analog-03
175.8
8.9
19.8
| Analog-04 | 25.1 | 15.6 | 1.6 |
Table 2: Secondary Screening of Selected Hits
Compound ID
IFN-β Induction (pg/mL)
NF-κB p65 Nuclear Translocation (% of Positive Control)
Avridine
450.2
85.5
Analog-01
680.5
92.1
| Analog-03 | 475.9 | 88.3 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that reduces cell viability by 50% (CC50).[11][12]
Materials:
Vero E6 cells (or other appropriate host cell line)
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Avridine analogs dissolved in DMSO (stock solutions)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Procedure:
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[12]
Compound Addition: Prepare serial dilutions of the Avridine analogs in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay) at 37°C in a 5% CO₂ incubator.[12]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert MTT into purple formazan (B1609692) crystals.[3]
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[12]
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Antiviral Plaque Reduction Assay
This assay measures the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[4][5]
Materials:
Confluent monolayer of Vero E6 cells in 12-well plates
Virus stock (e.g., Influenza, SARS-CoV-2, titered to produce 50-100 plaques/well)
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
Procedure:
Cell Preparation: Ensure cells in 12-well plates are 90-100% confluent on the day of the assay.[5]
Compound and Virus Preparation: Prepare serial dilutions of the Avridine analogs in DMEM. In separate tubes, mix each compound dilution with an equal volume of virus stock (diluted to yield 50-100 PFU/well). Include a virus-only control.
Infection: Aspirate the culture medium from the cell monolayers and wash once with sterile PBS. Add 200 µL of the virus-compound mixture to each well in triplicate.[5]
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for virus adsorption.[4]
Overlay: After adsorption, aspirate the inoculum. Immediately add 2 mL of the pre-warmed (42°C) agarose overlay medium containing the corresponding concentration of the test compound to each well.[4]
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.[5]
Staining: Fix the cells by adding 1 mL of 4% formaldehyde (B43269) for at least 30 minutes. Carefully remove the agarose plugs and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
Permeabilization buffer: 0.1% Triton X-100 in PBS
Blocking buffer: 5% BSA in PBS
Procedure:
Cell Seeding: Seed A549 cells in a 96-well optical-bottom plate at 1 x 10⁴ cells/well and incubate overnight.
Compound Treatment: Treat cells with non-toxic concentrations of Avridine analogs for a predetermined time (e.g., 1-3 hours). Include a positive control (e.g., 1 µg/mL LPS for 30 minutes) and an untreated negative control.
Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.[10]
Antibody Staining: Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1-2 hours at room temperature in the dark.[10]
Imaging: Wash the wells with PBS. Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for both the p65 (green) and nuclear (blue) channels.
Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 within the nucleus versus the cytoplasm. NF-κB activation is determined by an increase in the nuclear-to-cytoplasmic intensity ratio.
Protocol 4: Interferon-β (IFN-β) Induction Assay
This protocol uses an ELISA to quantify the amount of IFN-β secreted by cells following treatment with Avridine analogs.
Materials:
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., A549)
RPMI-1640 medium with 10% FBS
Avridine analogs
Poly(I:C) (as a positive control for interferon induction)[7]
Human IFN-β ELISA kit
24-well plates
Procedure:
Cell Seeding: Seed 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with non-toxic concentrations of the Avridine analogs for 24 hours. Include a positive control (Poly(I:C)) and an untreated control.
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant.
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
Data Analysis: Generate a standard curve using the provided IFN-β standards. Calculate the concentration of IFN-β (in pg/mL) in each sample by interpolating from the standard curve.
Mechanism of Action: Interferon Induction Pathway
Avridine and its analogs are believed to act as pathogen-associated molecular pattern (PAMP) mimetics, activating intracellular signaling pathways that lead to the production of type I interferons. The core of this response involves the activation of key transcription factors, NF-κB and IRF3, which work together to initiate the transcription of the IFN-β gene. The secreted IFN-β then signals through its receptor (IFNAR) in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish a broad antiviral state in the cells.[13]
Avridine's Application in Preclinical Models of Adjuvant-Induced Arthritis in Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Avridine is a synthetic immunomodulatory agent that has been utilized in preclinical research to induce adjuvan...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Avridine is a synthetic immunomodulatory agent that has been utilized in preclinical research to induce adjuvant-induced arthritis (AIA) in rats. This model serves as a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel anti-arthritic therapies. Avridine-induced arthritis is characterized by a T-cell-dependent, chronic, and often relapsing inflammatory condition of the joints, sharing several clinical and histopathological features with human rheumatoid arthritis (RA).[1][2] The disease severity and susceptibility are influenced by both Major Histocompatibility Complex (MHC) and non-MHC genes, with strains like Lewis (LEW) and Dark Agouti (DA) being highly susceptible.[2] This document provides detailed application notes and experimental protocols for the use of Avridine in establishing a robust and reproducible AIA model in rats.
Data Presentation
The following tables summarize quantitative data typically collected in studies of Avridine-induced arthritis. These tables are presented as templates for researchers to structure their experimental findings for clear comparison and analysis.
Table 1: Arthritis Index Scoring
Treatment Group
Day 7
Day 14
Day 21
Day 28
Vehicle Control
0.0 ± 0.0
2.5 ± 0.5
5.8 ± 1.2
8.5 ± 1.5
Avridine (1.5 mg/rat)
0.0 ± 0.0
4.2 ± 0.8
9.7 ± 2.1
12.3 ± 2.8
Test Compound A
0.0 ± 0.0
2.1 ± 0.4
4.5 ± 1.0
6.2 ± 1.3
Reference Drug
0.0 ± 0.0
1.8 ± 0.3
3.9 ± 0.9
5.1 ± 1.1
Data are represented as mean ± standard error of the mean (SEM). The arthritis index is a cumulative score based on the clinical assessment of all four paws.
Table 2: Paw Volume Measurement (in mL)
Treatment Group
Baseline
Day 14
Day 21
Day 28
Vehicle Control
1.2 ± 0.1
1.3 ± 0.1
1.3 ± 0.1
1.4 ± 0.2
Avridine (1.5 mg/rat)
1.2 ± 0.1
2.5 ± 0.3
3.8 ± 0.5
4.5 ± 0.6
Test Compound A
1.2 ± 0.1
1.8 ± 0.2
2.5 ± 0.3
3.1 ± 0.4
Reference Drug
1.2 ± 0.1
1.6 ± 0.2
2.2 ± 0.3
2.7 ± 0.4
Paw volume is a quantitative measure of inflammation and edema. Data are represented as mean ± SEM.
Incomplete Freund's Adjuvant (IFA) or a suitable vehicle (e.g., mineral oil, squalene)[3][4]
Sterile, pyrogen-free saline (0.9% NaCl)
Sterile glass vials
Syringes and needles (25-27 gauge)
Homogenizer or sonicator
Procedure:
Accurately weigh the required amount of Avridine. For a target dose of 1.5 mg per rat, prepare a stock solution. For example, to prepare a 15 mg/mL solution, dissolve 150 mg of Avridine in 10 mL of the chosen vehicle.
To create an emulsion, mix the Avridine/oil solution with an equal volume of sterile saline.
Homogenize or sonicate the mixture until a stable, white, water-in-oil emulsion is formed. The stability of the emulsion is critical for consistent results.
Visually inspect the emulsion for separation. A stable emulsion should not separate upon standing for at least 30 minutes.
Draw the emulsion into sterile syringes for injection. It is crucial to re-suspend the emulsion immediately before each injection to ensure a homogenous dose.[5]
Induction of Arthritis in Rats
Animal Model:
Species: Rat
Strain: Lewis (LEW) or Dark Agouti (DA) rats are highly susceptible.[2] Wistar or Sprague-Dawley rats can also be used, though susceptibility may vary.
Age: 8-12 weeks old
Sex: Female rats are often preferred due to a higher incidence and severity of arthritis.
Procedure:
Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
On day 0, administer a single intradermal injection of the Avridine emulsion at the base of the tail. The typical injection volume is 100 µL, containing 1.5 mg of Avridine.[2][4]
Alternatively, the injection can be administered into the footpad of a rear paw.[5] However, the base of the tail is a common site that allows for the assessment of arthritis in all four paws.
House the animals in a controlled environment with free access to food and water.
Monitor the animals daily for clinical signs of arthritis, which typically appear between 9 and 14 days post-injection.[2][4]
Clinical Assessment of Arthritis
Parameters to Evaluate:
Arthritis Score: Visually score each paw daily or every other day based on the degree of erythema (redness), swelling, and joint deformity. A common scoring system is as follows:
0 = No signs of arthritis
1 = Mild swelling and/or erythema of the digits
2 = Moderate swelling and erythema of the paw
3 = Severe swelling and erythema of the entire paw
4 = Maximal swelling, erythema, and joint deformity/ankylosis
The maximum score per rat is 16 (4 points per paw).
Paw Volume: Measure the volume of each hind paw using a plethysmometer at regular intervals (e.g., weekly). This provides an objective measure of inflammation.
Body Weight: Record the body weight of each animal at regular intervals. A decrease in body weight can be an indicator of systemic illness associated with severe arthritis.
Histopathology: At the end of the study, euthanize the animals and collect the ankle joints for histopathological analysis. Tissues should be fixed, decalcified, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, pannus formation, cartilage damage, and bone erosion.[2][6]
Visualizations
Signaling Pathway of Adjuvant-Induced T-Cell Activation
The following diagram illustrates the general mechanism by which an adjuvant like Avridine is thought to initiate an immune response leading to T-cell activation and subsequent arthritis.
Caption: General signaling pathway of adjuvant-induced T-cell activation.
Experimental Workflow for Avridine-Induced Arthritis Studies
This diagram outlines the typical workflow for conducting a study using the Avridine-induced arthritis model in rats.
Caption: Experimental workflow for Avridine-induced arthritis studies in rats.
Conclusion
The Avridine-induced arthritis model in rats is a well-established and relevant preclinical model for studying chronic autoimmune arthritis. By following standardized protocols for disease induction and assessment, researchers can obtain reliable and reproducible data to investigate disease mechanisms and evaluate the efficacy of potential therapeutic interventions. The provided application notes, protocols, and visualizations serve as a comprehensive guide for the successful implementation of this valuable in vivo model.
Avridine precipitation issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Avridine in aqueous solutions.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Avridine in aqueous solutions. Given its lipoidal diamine nature, Avridine presents very low solubility in aqueous media, which can lead to precipitation and inconsistent experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and why is it difficult to dissolve in aqueous solutions?
A1: Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipophilic (lipoidal) diamine molecule primarily used as an adjuvant in vaccine formulations to enhance the immune response. Its structure contains two long dioctadecyl alkyl chains, making it highly hydrophobic and thus poorly soluble in water and aqueous buffers. Precipitation is a common issue when its concentration exceeds its very low solubility limit in an aqueous environment.
Q2: I observed immediate precipitation when I diluted my Avridine-DMSO stock solution into my aqueous buffer. What happened?
A2: This phenomenon, often called "crashing out," occurs when the concentrated Avridine stock in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (your aqueous buffer). The DMSO concentration is no longer sufficient to keep the lipophilic Avridine molecules dissolved, causing them to aggregate and precipitate. This is a clear indication that the aqueous solubility limit of Avridine has been exceeded under your experimental conditions.
Q3: My Avridine solution was initially clear but became cloudy or showed a precipitate after some time. Why?
A3: Your initial solution was likely in a thermodynamically unstable, supersaturated state. Over time, especially with changes in temperature or minor nucleation events (like dust particles), the dissolved Avridine will revert to its more stable, less soluble (precipitated) form. It is always recommended to use diluted aqueous preparations of Avridine immediately.
Q4: How does pH affect the solubility of Avridine?
A4: Avridine is a diamine, meaning it has basic nitrogen atoms. In acidic conditions (lower pH), these nitrogen atoms can become protonated (positively charged). This ionization increases the molecule's polarity, which generally enhances its solubility in aqueous solutions. Conversely, at neutral or basic pH, Avridine is in its less soluble, non-ionized form. Therefore, you can expect higher solubility at acidic pH compared to neutral or alkaline pH.
Q5: What is the recommended solvent for preparing a stock solution of Avridine?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of Avridine. A solubility of at least 5 mg/mL in DMSO has been reported, though this may require warming the solution to 60°C for several minutes to achieve complete dissolution. Always use high-purity, anhydrous DMSO, as water content can reduce solubility.
Troubleshooting Guide: Avridine Precipitation
This guide addresses specific precipitation issues in a question-and-answer format.
Issue
Possible Cause
Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer
1. Final concentration is too high: The Avridine concentration exceeds its solubility limit in the final aqueous medium. 2. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out. 3. Low Temperature of Aqueous Buffer: Solubility is generally lower at colder temperatures.
1. Lower the Final Concentration: Perform serial dilutions to find the maximum achievable concentration in your specific buffer without precipitation. 2. Modify Dilution Technique: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. 3. Pre-warm the Buffer: Warm your aqueous buffer to 37°C before adding the Avridine stock solution.
Solution becomes cloudy over time in the incubator
1. Supersaturation: The initial clear solution is thermodynamically unstable. 2. Interaction with Media Components: Avridine may interact with salts, proteins, or other components in complex media, leading to precipitation.
1. Use Immediately: Prepare working solutions fresh and use them immediately after preparation. Avoid storing diluted aqueous solutions. 2. Simplify the Medium: If possible, test Avridine's stability in a simpler buffer (e.g., PBS) to see if media components are the issue. 3. Consider Formulation: For prolonged stability, Avridine must be formulated into a stable delivery system like a liposome (B1194612) or an emulsion (see Experimental Protocols).
Inconsistent results between experiments
1. Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation or precipitation within the stock. 2. Variable Preparation Technique: Inconsistent methods of dilution (e.g., speed of addition, mixing intensity) can lead to different levels of precipitation.
1. Aliquot Stock Solution: After preparation, aliquot the DMSO stock into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. 2. Standardize Protocol: Develop and strictly follow a standardized written protocol for the preparation of your Avridine working solutions.
Data Presentation: Avridine Solubility
Table 1: Estimated Aqueous Solubility of Avridine at Different pH Values (25°C)
Buffer pH
Expected Charge State
Estimated Solubility (µg/mL)
Rationale
4.0
Doubly Protonated (Cationic)
1 - 10
Increased polarity due to protonation of amine groups enhances solubility.
7.4
Primarily Non-ionized
< 0.1
Highly lipophilic, neutral form predominates, leading to extremely low solubility.
9.0
Non-ionized
< 0.1
Remains in the poorly soluble neutral form.
Table 2: Estimated Solubility of Avridine in Different Solvents
Solvent
Type
Estimated Solubility
Notes
Water (pH 7.4)
Aqueous
Extremely Low (< 0.1 µg/mL)
Not recommended for direct dissolution.
PBS (pH 7.4)
Aqueous Buffer
Extremely Low (< 0.1 µg/mL)
Not recommended for direct dissolution.
DMSO
Polar Aprotic
≥ 5 mg/mL
Requires warming to 60°C. Recommended for stock solutions.
Ethanol
Polar Protic
Low to Moderate
Can be used as a co-solvent in emulsion preparations.
Used in liposome preparation to create a lipid film.
Experimental Protocols
Due to its poor aqueous solubility, Avridine is typically formulated in a lipid-based delivery system for experimental use.
Protocol 1: Preparation of Avridine-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of multilamellar vesicles (MLVs) containing Avridine.
Materials:
Avridine
Phosphatidylcholine (PC) and Cholesterol (e.g., in a 4:1 molar ratio)
Chloroform
Aqueous buffer (e.g., sterile PBS, pH 7.4)
Round-bottom flask
Rotary evaporator
Water bath sonicator
Methodology:
Lipid Film Preparation:
a. Accurately weigh the desired amounts of Avridine, phosphatidylcholine, and cholesterol.
b. Dissolve all components in chloroform in a round-bottom flask. Mix thoroughly to ensure a homogenous solution.
c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C) to evaporate the chloroform under reduced pressure.
d. A thin, uniform lipid film containing Avridine will form on the inner wall of the flask.
e. Continue to apply vacuum for at least 1-2 hours to remove any residual chloroform.
Hydration:
a. Pre-warm your aqueous buffer (e.g., PBS) to the same temperature as the water bath.
b. Add the pre-warmed buffer to the flask containing the dry lipid film.
c. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will gradually hydrate (B1144303) and swell, forming a milky suspension of multilamellar vesicles (MLVs).
Sizing (Optional but Recommended):
a. To achieve a more uniform size distribution, the MLV suspension can be sonicated.
b. Place the flask in a bath sonicator for 5-15 minutes. Monitor the temperature to ensure it does not overheat.
c. For smaller, unilamellar vesicles (SUVs), the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Final Product:
a. The resulting liposomal suspension should be stored at 4°C and used within a few days for optimal stability.
Protocol 2: Preparation of an Avridine Oil-in-Water Emulsion
This protocol provides a general method for creating an emulsion for administering Avridine.
Materials:
Avridine
Ethanol (high purity)
A surfactant (e.g., Tween 80)
A stable oil (e.g., Squalene or a suitable soybean oil emulsion)
Aqueous phase (e.g., sterile saline or PBS)
High-speed homogenizer or microfluidizer
Methodology:
Prepare the Oil Phase:
a. Dissolve the accurately weighed Avridine in a minimal amount of ethanol.
b. Add the surfactant (e.g., Tween 80) and the oil to the Avridine/ethanol solution.
c. Mix thoroughly until a clear, homogenous oil phase is obtained. Gentle warming may be required.
Prepare the Aqueous Phase:
a. The aqueous phase is typically a sterile isotonic buffer like PBS or saline.
Emulsification:
a. Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer.
b. Continue homogenization for a sufficient time (e.g., 5-10 minutes) until a stable, milky-white emulsion with a uniform droplet size is formed.
c. For a more uniform and smaller droplet size, the coarse emulsion can be passed through a high-pressure homogenizer or microfluidizer.
Final Product:
a. The final emulsion should be inspected for stability (i.e., no phase separation). Store at 4°C. Shake gently before use.
Mandatory Visualizations
Logical Workflow for Troubleshooting Avridine Precipitation```dot
Signaling Pathway: Adjuvant Mechanism of Action via Toll-Like Receptor (TLR)
As an adjuvant, Avridine is proposed to enhance the immune response by activating innate immune cells. While the specific receptor for Avridine is not defined in the provided literature, many adjuvants function by engaging Pattern Recognition Receptors (PRRs) such as Toll-Like Receptors (TLRs). This diagram illustrates a generalized TLR signaling pathway in an Antigen Presenting Cell (APC), such as a dendritic cell.
Caption: Generalized TLR signaling pathway activated by an adjuvant in an APC.
Optimization
Technical Support Center: Troubleshooting Low Cell Viability with Avridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding low cell viability observed aft...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding low cell viability observed after in vitro treatment with Avridine.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected cell viability after treating our cultures with Avridine. What are the primary reasons for this?
Low cell viability is a common observation with acridine-based compounds like Avridine. The primary reason is its presumed mechanism of action, which involves cytotoxicity. Acridine (B1665455) derivatives are well-documented as DNA intercalating agents and topoisomerase inhibitors. This action leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis) or necrosis.[1][2]
However, other experimental factors could be contributing to excessive cell death:
High Concentration: The concentration of Avridine used may be too high for your specific cell line.
Solvent Toxicity: The solvent used to dissolve Avridine (e.g., DMSO) might be at a toxic concentration.
Compound Precipitation: Avridine may be precipitating in the culture medium, leading to inconsistent and localized high concentrations.
Contamination: Microbial contamination in cell cultures can cause widespread cell death.
Suboptimal Cell Health: Using cells that are unhealthy, at a high passage number, or over-confluent can make them more susceptible to chemical-induced stress.
Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of Avridine's cytotoxicity. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death often resulting from severe cellular injury.[3][4]
You can differentiate between these two pathways using specific assays:
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.
Acridine Orange (AO) and Ethidium Bromide (EB) Staining: This fluorescence microscopy technique can distinguish between live, apoptotic, and necrotic cells. Live cells appear uniformly green. Early apoptotic cells show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells display orange to red nuclei with condensed chromatin, while necrotic cells have uniformly orange to red nuclei with no chromatin condensation.[5][6][7]
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases (e.g., caspase-3, -7, or -9) can confirm the involvement of the apoptotic pathway.
Q3: What is a recommended starting concentration for Avridine in our in vitro experiments?
Q4: Our results with Avridine are inconsistent between experiments. What could be the cause?
Inconsistent results often stem from variability in experimental conditions. Key factors to investigate include:
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
Reagent Preparation: Prepare fresh dilutions of Avridine for each experiment from a well-preserved stock solution. Avoid repeated freeze-thaw cycles of the stock.
Incubation Times: Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition.
Solvent Concentration: Ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically below 0.5%).
Data Presentation: Cytotoxicity of Acridine Derivatives
While specific IC50 values for Avridine are not available, the following table summarizes the reported cytotoxic activity of various related acridine compounds against different human cancer cell lines. This data provides a general indication of the potency of this class of molecules.
Protocol 1: Determining the IC50 of Avridine using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
Avridine stock solution (e.g., 10 mM in DMSO)
Complete cell culture medium
96-well plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Avridine in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Avridine dilutions. Include untreated cells (medium only) as a negative control and a vehicle control (medium with the same final concentration of DMSO as the highest Avridine concentration).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Avridine concentration to determine the IC50 value.
Protocol 2: Distinguishing Apoptosis and Necrosis using Acridine Orange/Propidium Iodide (AO/PI) Staining
Materials:
Acridine Orange (AO) staining solution (e.g., 100 µg/mL in PBS)
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)
Phosphate-Buffered Saline (PBS)
Fluorescence microscope with appropriate filters
Procedure:
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with Avridine at the desired concentration and for the desired time.
Cell Staining:
Remove the culture medium and wash the cells once with PBS.
Add a mixture of AO and PI (e.g., 10 µL of each stock solution in 1 mL of PBS) to the cells.
Incubate for 5-15 minutes at room temperature in the dark.
Visualization:
Wash the cells gently with PBS to remove excess dyes.
Mount the coverslip on a microscope slide with a drop of PBS.
Immediately visualize the cells under a fluorescence microscope.
Image Analysis:
Live cells: Uniformly green fluorescence.
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
Late apoptotic cells: Orange-to-red nucleus with condensed and fragmented chromatin.
Necrotic cells: Uniformly orange-to-red fluorescence with no chromatin condensation.
Visualizations
Caption: Troubleshooting workflow for low cell viability.
Welcome to the technical support center for Avridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent use of Avridine in experiments and to...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Avridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent use of Avridine in experiments and to troubleshoot potential issues related to cytokine induction.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and what is its primary mechanism of action?
Avridine is a synthetic lipoidal amine known for its immunomodulatory properties. It functions as a potent adjuvant, enhancing the immune response to antigens.[1] Its mechanism of action is believed to involve the activation of the innate immune system, likely through engagement with Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs), leading to the production of cytokines and the subsequent activation of adaptive immunity.[2][3][4][5]
Q2: What are the common applications of Avridine in research?
Avridine is primarily used as a vaccine adjuvant to increase the immunogenicity of viral and bacterial antigens.[1] It has been shown to significantly enhance antibody titers and provide protection in preclinical models.[1] It is also utilized in immunological research to study innate immune activation and cytokine signaling pathways.
Q3: Which cell types are the primary targets of Avridine?
As an activator of the innate immune system, Avridine primarily targets antigen-presenting cells (APCs) such as macrophages and dendritic cells.[6][7] These cells are equipped with PRRs that can recognize Avridine, triggering downstream signaling cascades that lead to cytokine secretion.
Q4: What is the typical cytokine profile observed after Avridine stimulation?
While specific data for Avridine is limited, adjuvants that activate TLRs typically induce a mixed Th1 and Th2 response. The cytokine profile can vary depending on the cell type, species, and experimental conditions. Generally, an increase in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, as well as the Th1 cytokine IFN-γ, can be expected.[3][8][9] The table below summarizes potential cytokine responses based on studies of similar adjuvants.
Issue: High variability in cytokine levels between experiments.
Potential Causes:
Donor-to-donor variability in primary cells: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), from different donors can exhibit significant variation in their response to stimuli due to genetic differences, age, and previous antigen exposure.[10]
Inconsistent cell culture conditions: Variations in cell density, media composition, serum lot, or incubation time can all contribute to inconsistent results.
Improper Avridine preparation: Incorrect solubilization or storage of Avridine can affect its potency and lead to variable stimulation.
Assay variability: ELISA and other immunoassays are subject to inherent variability. Pipetting errors, improper washing, and variation in antibody lots can all contribute to inconsistent data.[1][10][11][12]
Solutions:
Standardize cell source: If possible, use cells from a single, reliable donor for a set of experiments. When using multiple donors, process and culture the cells under identical conditions and analyze the data to account for donor-specific responses.
Optimize and standardize cell culture:
Maintain a consistent cell seeding density.
Use the same batch of media and serum for all experiments in a study.
Ensure consistent incubation times and conditions (temperature, CO2).
Proper Avridine handling:
Follow the manufacturer's instructions for reconstitution and storage.
Prepare fresh dilutions for each experiment from a validated stock solution.
Minimize assay variability:
Use calibrated pipettes and proper pipetting techniques.
Ensure thorough and consistent washing steps in ELISAs.
Use high-quality, validated assay kits and reagents.
Include appropriate controls (unstimulated cells, positive control stimulus) in every assay.
Issue: Low or no cytokine induction.
Potential Causes:
Suboptimal Avridine concentration: The concentration of Avridine used may be too low to induce a robust response.
Incorrect cell type: The cell type being used may not be responsive to Avridine.
Cell viability issues: Low cell viability will result in a poor response.
Timing of sample collection: Cytokine production is transient. Samples may have been collected too early or too late to detect the peak response.
Inhibitory substances in culture: Components in the serum or media may be inhibiting the cellular response.
Solutions:
Perform a dose-response experiment: Titrate Avridine across a range of concentrations to determine the optimal dose for your specific cell type and experimental setup.
Use appropriate cell types: Ensure you are using cells that are known to respond to innate immune stimuli, such as macrophages, dendritic cells, or PBMCs.
Check cell viability: Assess cell viability before and after the experiment using a method such as trypan blue exclusion.
Optimize sample collection time: Perform a time-course experiment to identify the peak of cytokine production for your cytokines of interest.
Screen for inhibitory substances: Test different lots of serum or use serum-free media if possible to rule out inhibition.
Data Presentation
The following table summarizes the expected cytokine profile in human PBMCs stimulated with a TLR4 agonist, which is a likely target for Avridine. Concentrations are indicative and can vary based on experimental conditions.
Cytokine
Expected Response
Typical Concentration Range (pg/mL)
TNF-α
Strong Induction
500 - 2000
IL-6
Strong Induction
1000 - 5000
IL-1β
Moderate Induction
100 - 500
IFN-γ
Moderate Induction
200 - 1000
IL-10
Variable Induction
50 - 300
IL-12p70
Moderate Induction
100 - 400
Data is compiled from studies using TLR4 agonists as a proxy for Avridine and should be used as a general guideline.[3][8]
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with Avridine for Cytokine Analysis
Materials:
Avridine
Human Peripheral Blood Mononuclear Cells (PBMCs)
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
96-well cell culture plates
ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IFN-γ)
CO2 incubator (37°C, 5% CO2)
Centrifuge
Plate reader
Procedure:
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well plate.
Avridine Preparation: Prepare a stock solution of Avridine according to the manufacturer's instructions. Perform serial dilutions in complete RPMI 1640 medium to achieve the desired final concentrations.
Cell Stimulation: Add the diluted Avridine to the appropriate wells. Include unstimulated (medium only) and positive control (e.g., LPS at 100 ng/mL) wells.
Incubation: Incubate the plate for 18-24 hours in a CO2 incubator at 37°C.
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.
Technical Support Center: Optimizing Avridine Concentration for T-Cell Proliferation
Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Avridine for maximal T-cell prolife...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Avridine for maximal T-cell proliferation in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and what is its expected effect on T-cell proliferation?
A1: Avridine is a novel immunomodulatory compound. In the context of T-cell biology, it is hypothesized to interact with key signaling pathways that regulate T-cell activation and proliferation. The expected effect of Avridine is to enhance T-cell proliferation in response to stimulation, making it a compound of interest for applications in immunotherapy and vaccine development. The optimal concentration to achieve this effect must be determined empirically.
Q2: What is the first step I should take to determine the optimal concentration of Avridine?
A2: The first and most critical step is to perform a dose-response experiment. This involves testing a wide range of Avridine concentrations to identify a narrower, effective range. A broad initial screen, for example, from 1 nM to 100 µM, is recommended to capture the full spectrum of activity, from potential stimulatory effects at low concentrations to possible cytotoxic effects at high concentrations.
Q3: What are the essential controls to include in my T-cell proliferation assay with Avridine?
A3: To ensure the validity of your results, the following controls are essential:
Unstimulated Control: T-cells cultured in media alone to establish the baseline level of proliferation.
Stimulated Control (Positive Control): T-cells stimulated with a known mitogen (e.g., anti-CD3/CD28 antibodies or PHA) in the absence of Avridine. This confirms that the T-cells are healthy and capable of proliferating.
Vehicle Control: T-cells stimulated in the presence of the solvent (e.g., DMSO) used to dissolve Avridine. This control accounts for any potential effects of the solvent on T-cell proliferation.
Q4: How long should I incubate the T-cells with Avridine?
A4: The optimal incubation time can vary depending on the kinetics of Avridine's action and the doubling time of the T-cells. A typical starting point for T-cell proliferation assays is 3 to 5 days. It is advisable to perform a time-course experiment (e.g., harvesting cells at 48, 72, 96, and 120 hours) to determine the peak of proliferation in your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or No T-Cell Proliferation in Stimulated Controls
Possible Cause 1: Suboptimal T-cell stimulation.
Solution: Titrate the concentration of your stimulating agents (e.g., anti-CD3/CD28 antibodies). Ensure that the antibodies are properly coated on the plate if using a plate-bound method.
Possible Cause 2: Poor cell health.
Solution: Assess the viability of your T-cells before starting the experiment; it should be >95%. Use freshly isolated T-cells whenever possible and handle them gently to minimize stress.
Possible Cause 3: Incorrect cell seeding density.
Solution: Optimize the number of cells seeded per well. Too few cells may not receive sufficient autocrine and paracrine signals to proliferate, while too many cells can lead to nutrient depletion and overcrowding. A typical starting density is 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate.
Issue 2: High Cell Death or Toxicity Observed with Avridine Treatment
Possible Cause 1: Avridine concentration is too high.
Solution: Your dose-response curve should include a wide range of concentrations to identify the cytotoxic threshold of Avridine. If high cell death is observed, expand the lower end of your concentration range.
Possible Cause 2: Solvent toxicity.
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%. Perform a vehicle toxicity control to confirm.
Possible Cause 3: Contamination.
Solution: Ensure all reagents and cell cultures are sterile and free from mycoplasma contamination, which can affect cell viability and proliferation.
Issue 3: High Variability Between Replicates or Experiments
Possible Cause 1: Inconsistent cell seeding.
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps.
Possible Cause 2: Edge effects in the microplate.
Solution: Avoid using the outer wells of a 96-well plate as they are more prone to evaporation. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
Possible Cause 3: Pipetting errors.
Solution: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions of Avridine.
Data Presentation
Table 1: Example of an Avridine Dose-Response Titration Experiment
Avridine Conc. (µM)
% Proliferating T-Cells (Mean ± SD)
Cell Viability (%)
0 (Vehicle)
65.2 ± 4.1
96
0.01
72.5 ± 3.8
95
0.1
85.1 ± 5.2
94
1
92.3 ± 3.5
93
10
78.6 ± 4.9
85
100
25.4 ± 6.3
42
Table 2: Summary of Optimal Conditions for Avridine in T-Cell Proliferation Assay
Parameter
Optimal Value
Avridine Concentration
1 µM
Incubation Time
96 hours
T-Cell Seeding Density
1.5 x 10^5 cells/well
Anti-CD3 Concentration
1 µg/mL
Anti-CD28 Concentration
1 µg/mL
Experimental Protocols
Protocol 1: Preparation of Avridine Stock and Working Solutions
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of Avridine powder in sterile DMSO.
Aliquot and Store: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage.
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Prepare a serial dilution of Avridine in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment.
Protocol 2: Human T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
Enrich T-Cells: Enrich for T-cells from the PBMC population using a negative selection immunomagnetic cell separation kit. This will yield untouched, purified T-cells.
Assess Purity and Viability: Check the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Assess cell viability using Trypan Blue exclusion; viability should be >95%.
Protocol 3: T-Cell Proliferation Assay using CFSE Staining
Label T-Cells with CFSE: Resuspend the purified T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
Quench Staining: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
Wash Cells: Wash the cells twice with complete RPMI medium to remove any unbound CFSE.
Cell Plating and Stimulation: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate them in a 96-well flat-bottom plate at the optimized seeding density. Add the stimulating agents (e.g., anti-CD3/CD28 antibodies).
Add Avridine: Add the prepared working solutions of Avridine at various concentrations to the appropriate wells. Include vehicle and no-treatment controls.
Incubate: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
Data Acquisition: Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide). Acquire the samples on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Visualizations
Troubleshooting
Technical Support Center: Troubleshooting Avridine's Low Solubility in Cell Culture Media
Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to Avridine's low solubility in aqueo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Avridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to Avridine's low solubility in aqueous cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Avridine difficult to dissolve in my cell culture medium?
A1: Avridine is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. When a concentrated stock solution of Avridine, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the Avridine to precipitate out of solution.
Q2: What is the recommended solvent for preparing Avridine stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Avridine for in vitro studies. It is crucial to create a high-concentration stock to minimize the final volume of DMSO introduced into the cell culture, as DMSO can have cytotoxic effects.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal target of ≤ 0.1%.[1][2] However, tolerance to DMSO can vary significantly between cell lines.[2][3] It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Immediate Precipitate Formation Upon Addition to Media
Question: I prepared a stock solution of Avridine in DMSO. When I add it to my cell culture medium, a white precipitate or cloudiness appears immediately. What is happening and how can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs when the concentration of Avridine in the final medium exceeds its solubility limit in the aqueous environment.[1] Here are several potential causes and solutions:
Potential Cause
Explanation
Recommended Solution
High Final Concentration
The desired final concentration of Avridine is higher than its maximum solubility in the cell culture medium.
Decrease the final working concentration of Avridine. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution
Adding a concentrated stock solution directly and quickly into a large volume of media causes rapid solvent exchange, leading to precipitation.[1]
Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Alternatively, add the stock solution dropwise to the vortexing or swirling culture medium to ensure rapid dispersion.[4]
Low Media Temperature
The solubility of many compounds, including Avridine, decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[1]
Always use cell culture media that has been pre-warmed to 37°C before adding the Avridine stock solution.[1][4]
High Solvent Concentration
While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
Ensure the final DMSO concentration in the culture medium remains below 0.5%, and ideally at or below 0.1%.[2]
Issue 2: Delayed Precipitation After Incubation
Question: The Avridine-containing medium looked clear initially, but after several hours or a day in the incubator, I see a crystalline or cloudy precipitate. What is causing this?
Answer: Delayed precipitation can occur due to changes in the media over time.
Potential Cause
Explanation
Recommended Solution
Temperature Fluctuations
Repeated warming and cooling cycles, or unstable incubator temperatures, can affect compound solubility.
Maintain a stable 37°C environment. Avoid removing plates from the incubator for extended periods. Do not store diluted, ready-to-use Avridine solutions at 4°C; prepare them fresh for each experiment.[4]
Evaporation
Water evaporation from the culture plates can increase the concentration of all components, including Avridine, potentially pushing it beyond its solubility limit.[5]
Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or seal plates with gas-permeable membranes.
pH Shift
Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1]
Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Consider changing the medium more frequently to maintain a stable pH.
Interaction with Media Components
Avridine may interact with components in the serum or media over time, leading to the formation of insoluble complexes.
If using serum-free media, be aware that some supplements can cause precipitation. Consider reducing the serum concentration if experimentally feasible, or test different types of serum.
Experimental Protocols
Protocol 1: Preparation of Avridine Stock Solution
This protocol describes the preparation of a 10 mM Avridine stock solution in DMSO.
In a sterile microcentrifuge tube, weigh out 6.67 mg of Avridine powder.
Add 1.0 mL of sterile DMSO to the tube.
Vortex the tube vigorously until the Avridine is completely dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath to aid dissolution.[4]
Visually inspect the solution to ensure there are no visible particles.
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.
Store the stock solution at -20°C or -80°C.
Protocol 2: Determining Maximum Tolerable DMSO Concentration
This experiment will establish a baseline for DMSO toxicity in your specific cell line.
Materials:
Your cell line of interest
Complete cell culture medium
Sterile 96-well plates
DMSO, sterile
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
Seed cells in a 96-well plate at your standard density and allow them to adhere overnight.
Prepare a series of dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium only" control (0% DMSO).
Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
Incubate the plate for a duration that matches your planned Avridine treatment time (e.g., 24, 48, or 72 hours).
Assess cell viability using your chosen assay according to the manufacturer's instructions.
Plot cell viability (%) against DMSO concentration (%) to determine the highest concentration that does not significantly impact cell viability.
Visualizations
Experimental Workflow: Preparing and Diluting Avridine
Caption: Workflow for preparing Avridine stock and working solutions.
Troubleshooting Logic for Immediate Precipitation
Caption: Decision tree for troubleshooting immediate precipitation.
As an interferon inducer, Avridine may trigger antiviral responses through pathways like the cGAS-STING pathway, leading to the production of Type I interferons.
Caption: Simplified cGAS-STING pathway for interferon induction.
Technical Support Center: Managing Avridine-Induced Inflammation In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce Avridine-induced infla...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce Avridine-induced inflammation in vivo.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and why does it cause inflammation?
Avridine is a potent immunological adjuvant used to enhance the immune response to antigens in vaccines and experimental immunology.[1] Its inflammatory properties are integral to its function as an adjuvant, as it activates the innate immune system to create a pro-inflammatory environment at the injection site. This process involves the recruitment of immune cells, induction of cytokines and chemokines, and enhanced antigen presentation.[2] While this inflammatory response is crucial for a robust adaptive immune response, excessive inflammation can lead to adverse side effects.[3]
Q2: What are the typical signs of Avridine-induced inflammation in vivo?
Common signs of inflammation at the injection site include redness, swelling (edema), and tenderness.[3] In systemic applications or with potent adjuvants, researchers might observe the formation of granulomas, sterile abscesses, or lymphadenopathy.[3] In animal models, this can manifest as paw edema, joint inflammation (arthritis), and changes in behavior such as reduced mobility.[4]
Q3: Which signaling pathways are likely involved in Avridine-induced inflammation?
While specific pathways for Avridine are not extensively detailed in publicly available literature, as an adjuvant that induces interferons, it is likely to activate key innate immune signaling pathways.[1] These may include:
Toll-Like Receptor (TLR) Signaling: Many adjuvants are recognized by TLRs, which trigger downstream signaling cascades.[5][6]
NF-κB Activation: A central regulator of inflammatory responses, NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[7][8][9]
Inflammasome Activation: Adjuvants can activate multiprotein complexes called inflammasomes, such as NLRP3, leading to the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and IL-18.[10][11][12]
Q4: What are the key cytokines involved in the inflammatory response to adjuvants like Avridine?
The cytokine profile can be complex and depends on the specific adjuvant and animal model. Key pro-inflammatory cytokines typically include:
Anti-inflammatory cytokines, such as IL-10 and IL-4, are also produced as part of the regulatory response.[15][16]
Troubleshooting Guide
Issue: Excessive local inflammation at the injection site.
Possible Cause
Recommended Solution
High concentration of Avridine
Perform a dose-response study to determine the minimum effective dose that provides sufficient adjuvanticity with acceptable inflammation.
Improper formulation or administration
Ensure the Avridine-antigen emulsion is properly prepared and administered using sterile techniques. Consider changing the injection route (e.g., subcutaneous vs. intramuscular) as this can influence the local inflammatory response.[17]
Contamination of reagents
Use sterile, endotoxin-free reagents for all preparations.
Issue: Systemic inflammatory side effects (e.g., fever, weight loss).
Possible Cause
Recommended Solution
High dose or frequent administration
Re-evaluate the dosing regimen. It may be necessary to reduce the dose or increase the interval between administrations.
Cytokine storm
In severe cases, consider the co-administration of anti-inflammatory agents. This should be carefully validated to ensure it does not compromise the desired adjuvant effect.
Issue: Inconsistent or non-reproducible inflammatory responses.
Possible Cause
Recommended Solution
Variability in animal model
Ensure consistency in the age, sex, and genetic background of the animals used.
Inconsistent experimental technique
Standardize all procedures, including emulsion preparation, injection volume and site, and methods for assessing inflammation.
Strategies to Reduce Avridine-Induced Inflammation
Several approaches can be explored to mitigate Avridine-induced inflammation, primarily categorized into formulation strategies and co-administration of anti-inflammatory agents.
Formulation and Delivery Strategies
Modifying the formulation of Avridine can potentially reduce its local reactogenicity. While specific data for Avridine is limited, principles from other adjuvants can be applied:
Liposomal Encapsulation: Encapsulating Avridine in liposomes may alter its release kinetics and interaction with local tissues, potentially reducing acute inflammation.
Alternative Delivery Routes: The route of administration can significantly impact the inflammatory response. For instance, subcutaneous or intramuscular injections are common for vaccines.[17]
Co-administration of Anti-inflammatory Agents
The co-administration of anti-inflammatory drugs can be an effective strategy. However, it is crucial to balance the reduction in inflammation with the potential for diminishing the adjuvant effect.
Table 1: Examples of Anti-inflammatory Agents Used to Reduce Adjuvant-Induced Arthritis
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
Tissue homogenization equipment
Procedure:
Sample Collection:
At desired time points post-injection, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
Alternatively, euthanize the animals and collect the inflamed paw tissue.
Sample Processing:
For blood samples, centrifuge to separate plasma or serum and store at -80°C.
For tissue samples, homogenize in a suitable lysis buffer containing protease inhibitors. Centrifuge to clear the lysate and collect the supernatant.
Cytokine Measurement:
Use commercial ELISA kits to quantify the concentration of specific cytokines in the plasma/serum or tissue lysates, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
dot
Caption: Hypothetical signaling pathways for Avridine-induced inflammation.
dot
Caption: General workflow for testing agents to reduce Avridine-induced inflammation.
Preventing Avridine degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Avridine to prevent its degradation. The following inform...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Avridine to prevent its degradation. The following information is based on general principles of pharmaceutical stability, as specific public data on Avridine is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of Avridine?
A1: For long-term storage, it is recommended to store Avridine at or below -20°C.[1][2] Some sensitive biologics may even require storage at -80°C to minimize chemical degradation and preserve biological activity.[3] Short-term storage, for a few days to weeks, may be acceptable at 2-8°C, but for periods longer than a month, freezing is crucial.[1]
Q2: How does humidity affect the stability of Avridine?
A2: Humidity can significantly impact the stability of solid Avridine. As a compound containing amine groups, it may be susceptible to hydrolysis. It is crucial to store Avridine in a dry environment, preferably with a relative humidity (RH) below 40%.[4][5] For highly sensitive formulations, storage in a desiccator or with the inclusion of a desiccant in the packaging is recommended.[1]
Q3: Is Avridine sensitive to light?
Q4: What are the potential signs of Avridine degradation?
A4: Degradation of Avridine may manifest as:
Physical changes: A change in color (e.g., yellowing or browning), caking of the powder, or the appearance of an unusual odor.
Chemical changes: A decrease in purity or the appearance of new peaks when analyzed by chromatography (e.g., HPLC). A loss of potency or biological activity in your experiments.
Q5: Can I store Avridine in a solution?
A5: Storing Avridine in solution for long periods is generally not recommended due to the increased risk of hydrolytic degradation and microbial growth. If you must store it in solution, use a sterile, buffered solution at an appropriate pH, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. The optimal pH for stability would need to be determined experimentally, but for many amine-containing compounds, a slightly acidic pH (around 4-6) can improve stability.
Troubleshooting Guide
Problem
Possible Cause
Recommended Action
Loss of biological activity in experiments.
Degradation of Avridine due to improper storage (temperature, humidity, light).
1. Verify storage conditions. Ensure the product was consistently stored at ≤ -20°C and protected from light and moisture.2. Perform a quality control check on a new, unopened vial of Avridine.3. Consider qualifying the lot of Avridine using an analytical method like HPLC to check for degradation products.
Visible change in the appearance of the solid Avridine (e.g., discoloration, clumping).
Exposure to moisture and/or light. Possible chemical degradation.
1. Discard the product as its purity and activity are compromised.2. Review storage procedures to ensure adequate protection from humidity and light. Use of desiccants and amber vials is recommended.
Unexpected peaks appear in HPLC analysis of the Avridine sample.
Chemical degradation has occurred, leading to the formation of impurities.
1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[9][10]2. Review the storage conditions and handling procedures to identify the cause of degradation (e.g., temperature excursions, exposure to incompatible excipients).
Poor solubility of Avridine powder.
The product may have degraded or absorbed moisture, leading to changes in its physical properties.
1. Ensure the correct solvent and pH are being used for dissolution as per the product datasheet.2. If solubility issues persist with a previously reliable lot, it may be a sign of degradation. It is advisable to use a fresh vial.
Quantitative Data Summary
The following table summarizes hypothetical degradation data for Avridine under various stress conditions, as would be determined during a forced degradation study. This data is illustrative and serves as an example of what to expect.
Stress Condition
Duration
Temperature
% Degradation (Illustrative)
Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl)
24 hours
60°C
15%
Hydrolyzed amine and ester analogs
Base Hydrolysis (0.1 M NaOH)
24 hours
60°C
25%
Ring-opened structures
Oxidation (3% H₂O₂)
24 hours
25°C
10%
N-oxides, hydroxylated derivatives
Thermal Degradation (Solid)
7 days
80°C
8%
Dealkylation products
Photodegradation (Solid, ICH Q1B)
1.2 million lux hours
25°C
12%
Photodimers, oxidized species
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Avridine
This protocol outlines a general method for assessing the stability of Avridine.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Avridine from its potential degradation products.
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term storage).
Analyze the samples at each time point for appearance, purity (using the stability-indicating HPLC method), and any other relevant quality attributes (e.g., moisture content).
Compare the results to the initial time point to assess any changes over time.
Technical Support Center: Avridine and its Derivatives in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Avridine and its related compounds, Acridine (B1665455) derivatives, in primary cell cultures. Sec...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Avridine and its related compounds, Acridine (B1665455) derivatives, in primary cell cultures.
Section 1: Avridine
Avridine is an immunomodulatory agent known for its role as an interferon inducer and adjuvant.[1][2] Its primary application in research involves stimulating immune responses.
Frequently Asked Questions (FAQs) about Avridine
Q1: What is Avridine and what is its primary mechanism of action?
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a lipoidal amine that functions as an immunological adjuvant and an interferon inducer.[1][2] Its primary mechanism of action is to stimulate the innate immune system, leading to the production of interferons and other cytokines. This enhances the host's immune response to antigens.[1] It has been shown to be particularly effective at potentiating mucosal immunity by facilitating the uptake and retention of antigens in mucosal lymphatic tissues.[1]
Q2: What are the expected on-target effects of Avridine in primary immune cell cultures?
In primary immune cell cultures, such as peripheral blood mononuclear cells (PBMCs), Avridine is expected to induce the secretion of Type I interferons (IFN-α/β). This, in turn, can lead to the activation of various immune cells. For example, Avridine has been shown to enhance the activity of natural killer (NK) cells.[2] When used as an adjuvant with an antigen, it can increase the production of specific antibodies, such as secretory IgA.[1]
Q3: I'm observing both enhancement and suppression of cellular responses with Avridine. Is this normal?
Yes, this can occur. The timing of Avridine administration in relation to the primary stimulus (e.g., a virus or antigen) is critical and can lead to opposing effects. For instance, in one study, Avridine given after a viral challenge decreased tumor persistence, but when given before the virus, it enhanced tumor growth.[2] This highlights the importance of a carefully controlled experimental timeline.
Q4: What is the difference between Avridine and Acridine derivatives?
This is a common point of confusion due to the similar-sounding names.
Avridine is a specific lipoidal diamine used as an immune adjuvant. Its primary effects are related to interferon induction and enhancing immune responses.[2]
Acridine is a heterocyclic aromatic compound that forms the core of a large class of derivatives.[3] These derivatives have a broad range of biological activities, including use as anticancer agents and antimicrobials.[4] Their mechanisms often involve DNA intercalation, and inhibition of topoisomerases and various kinases.[5][6] Off-target effects, particularly promiscuous kinase inhibition, are a more common concern with Acridine derivatives.
If your research involves kinase inhibition or direct cytotoxicity through DNA interaction, you may be working with an Acridine derivative . Please refer to Section 2 of this guide.
Troubleshooting Guide for Avridine
Problem
Possible Cause(s)
Recommended Solution(s)
Low or no interferon induction
Inappropriate cell type (some primary cells may be poor IFN producers).Suboptimal concentration of Avridine.Incorrect timing of sample collection.Avridine solution degraded.
Use a positive control for interferon induction (e.g., poly(I:C)).Perform a dose-response curve to find the optimal concentration (typically in the µg/mL range).Create a time-course experiment to identify peak IFN production (e.g., 6, 12, 24, 48 hours).Prepare fresh Avridine solution for each experiment.
High levels of cell death
Solvent toxicity (e.g., from DMSO or ethanol (B145695) used to dissolve Avridine).Avridine concentration is too high.Contamination of cell culture.
Ensure the final solvent concentration is non-toxic to your primary cells (typically <0.1% for DMSO). Run a vehicle-only control.Lower the concentration of Avridine. Primary cells can be more sensitive than cell lines.[7][8]Perform routine checks for microbial contamination.
Inconsistent results between experiments
High variability in primary cells from different donors.Inconsistent cell seeding density or passage number.Variability in Avridine preparation.
If possible, use cells from the same donor for a set of experiments. Note donor variability in your analysis.Maintain consistent cell culture practices. Avoid using primary cells at high passage numbers.[9]Follow a standardized protocol for preparing the Avridine emulsion/solution.
Unexpected suppression of immune response
Refractoriness to interferon induction due to repeated exposure.Incorrect timing of administration relative to other stimuli.
Avoid multiple, frequent doses of Avridine in your experimental design, as this can lead to a refractory state.[2]Carefully design your experimental timeline. As noted, pre-treatment versus post-treatment with Avridine can yield opposite outcomes.[2]
Quantitative Data: Effects of Avridine on Immune Response
The following table summarizes quantitative data on the immunological effects of Avridine from in vivo studies, which can provide a baseline for expected effects in vitro.
Experimental Protocol: Interferon Induction Assay in Primary PBMCs
This protocol outlines a general method for measuring Type I interferon production from primary human PBMCs following stimulation with Avridine.
Cell Preparation:
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Wash the cells twice with sterile PBS.
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Ensure viability is >95%.
Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
Avridine Stimulation:
Prepare a stock solution of Avridine. Note: Avridine is often prepared as an emulsion.[1]
Dilute the Avridine stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL) in complete RPMI medium.
Include a "vehicle-only" control and a positive control (e.g., 10 µg/mL poly(I:C)).
Add the prepared solutions to the cells and incubate at 37°C in a 5% CO2 incubator.
Sample Collection:
At desired time points (e.g., 24 hours), centrifuge the plate to pellet the cells.
Carefully collect the supernatant without disturbing the cell pellet.
Store the supernatant at -80°C until analysis.
Interferon Quantification:
Measure the concentration of IFN-α or IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations: Avridine's Mechanism of Action
Caption: Proposed signaling pathway for Avridine-mediated interferon induction.
Section 2: Acridine Derivatives
This section is for researchers who may be working with Acridine derivatives, which are often investigated for their anticancer properties and are known to have significant off-target effects.
Frequently Asked Questions (FAQs) about Acridine Derivatives
Q1: What are Acridine derivatives and their common mechanisms of action?
Acridine derivatives are a class of compounds built around the acridine tricycle. Their planar structure allows them to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription.[4][5] Many derivatives are also potent inhibitors of DNA topoisomerases I and II.[5] More recently, acridine derivatives have been identified as inhibitors of various protein kinases, such as Src, MEK, and VEGFR2.[6][11]
Q2: What are the known off-target effects of Acridine derivatives?
The primary off-target effects are dose-limiting cytotoxicity and inhibition of unintended kinases.[6] Because many kinase inhibitors target the highly conserved ATP-binding pocket, acridine-based kinase inhibitors can affect multiple kinases, leading to a complex pharmacological profile.[11] This can result in unexpected phenotypes and toxicity in cell culture experiments.
Troubleshooting Guide for Acridine Derivatives
Problem
Possible Cause(s)
Recommended Solution(s)
High, non-specific cytotoxicity at low concentrations
Off-target kinase inhibition affecting cell survival pathways.DNA intercalation leading to widespread apoptosis/necrosis.Lysosomal damage.
Perform a broad kinase screen to identify unintended targets.Conduct a cell viability assay (e.g., using Acridine Orange/Propidium Iodide) to quantify live, apoptotic, and necrotic cells.[12][13]Use fluorescent probes to assess lysosomal integrity.
Observed phenotype does not match the intended target's known function
The phenotype is caused by an off-target effect.The compound is a multi-target inhibitor.
Use a structurally unrelated inhibitor for the same primary target to see if the phenotype is reproduced.If available, use a knockout/knockdown cell line for the intended target to validate that the compound's effect is target-dependent.Perform a dose-response analysis; off-target effects may occur at different concentrations than on-target effects.
Compound precipitates in culture medium
Poor solubility of the derivative.
Test different solvents for the stock solution (e.g., DMSO, ethanol).Lower the final concentration in the medium.Ensure the medium is at 37°C when adding the compound.
Quantitative Data: Off-Target Kinase Inhibition by an Acridine Derivative
The following table presents example data for the Acridine derivative 8m , which was designed as a dual Src/MEK inhibitor.
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology, which is crucial for assessing the cytotoxic effects of Acridine derivatives.
Cell Preparation and Treatment:
Seed primary cells in a 12-well plate at the desired density and allow them to adhere overnight.
Treat the cells with various concentrations of your Acridine derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-only control.
Cell Harvesting:
Collect the culture medium (which contains dead, floating cells).
Wash the adherent cells with PBS.
Harvest the adherent cells using trypsin/EDTA.
Combine the harvested adherent cells with the cells from the collected medium. Centrifuge and resuspend the cell pellet in 100 µL of PBS.
Staining:
Prepare a fresh staining solution containing Acridine Orange (100 µg/mL) and Propidium Iodide (100 µg/mL) in PBS.
Add 2 µL of the AO/PI staining solution to your 100 µL cell suspension.[13] Mix gently.
Do not incubate; the staining is immediate.[13][14]
Microscopy and Analysis:
Place 10 µL of the stained cell suspension on a microscope slide.
Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (AO) and red (PI) fluorescence.
Interpretation:
Viable cells: Bright green nucleus with intact structure.
Early apoptotic cells: Condensed or fragmented bright green nucleus.
Late apoptotic/necrotic cells: Bright orange to red nucleus.
Count at least 200 cells per sample and calculate the percentage of viable, apoptotic, and necrotic cells.
Visualizations: Off-Target Effects and Experimental Workflow
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Experimental workflow for assessing cytotoxicity.
Optimizing Avridine and antigen co-administration for adjuvanticity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the co-administration of Avridine with antigens to enhance adjuvanticity. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the co-administration of Avridine with antigens to enhance adjuvanticity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Avridine as an adjuvant?
Avridine is a lipoidal amine that functions as an immunological adjuvant by enhancing both mucosal and systemic immunity.[1][2] Its primary mechanism involves improving the delivery and presentation of the co-administered antigen to the immune system. Key aspects of its action include:
Enhanced Antigen Uptake and Retention : Avridine facilitates the uptake, localization, and retention of antigens in crucial lymphatic tissues, such as the Peyer's patches in the gut mucosa.[1][3]
Slower Antigen Degradation : Studies suggest that Avridine helps to slow the degradation of the antigen, allowing for a more sustained presentation to immune cells.[1]
Interferon Induction : Avridine was originally developed as a topical interferon inducer, and its ability to stimulate interferon secretion may contribute to its adjuvant effects.[1]
Modulation of Antigen-Presenting Cells (APCs) : Avridine enhances the activity of APCs, which are critical for initiating the adaptive immune response.[4] It is believed that Avridine's lipophilic 18-carbon lipid tails may insert into epithelial cell membranes, while its hydrophilic end electrostatically binds the antigen, effectively creating a receptor to facilitate uptake.[1]
Q2: Why is the co-administration of Avridine and the antigen so critical?
The immunopotentiating effect of Avridine is critically dependent on its simultaneous administration with the antigen at the same site.[3][5] Studies have shown that little to no adjuvant effect occurs if Avridine-containing liposomes are given concurrently with the antigen but at a separate mucosal site, parenterally, or even at the same site but a day earlier or later.[6] This highlights the necessity for the adjuvant and antigen to be co-localized to ensure they are taken up by the same APCs, which is essential for an enhanced, antigen-specific immune response.[7]
Q3: How does Avridine compare to traditional oil-emulsion adjuvants?
Avridine has demonstrated significant advantages over traditional water-in-oil adjuvants. In studies with Newcastle disease virus antigen in chickens, vaccines containing Avridine induced significantly higher antibody titers than commercial vaccines and comparable protection rates to experimental oil emulsion vaccines.[8][9] A key benefit of using Avridine is that it achieves this enhanced immunogenicity without causing the reactogenic and tissue residue problems commonly associated with oil vaccines.[8][9]
Q4: Can Avridine be used for different types of antigens and in different species?
Yes. Research has demonstrated Avridine's efficacy as an adjuvant for a variety of viral antigens across multiple species. Successful applications include:
This versatility suggests its potential utility for a broad range of vaccine development programs.
Q5: What is the most effective formulation for Avridine?
Avridine is typically prepared as an emulsion or incorporated into liposomes.[2][3] Studies involving cholera toxin in rats found that Avridine was most efficient as an adjuvant when incorporated into liposomes; liposomes that lacked Avridine had no adjuvant effect.[6] Positively charged liposomal Avridine was also found to be the most efficacious formulation for avian influenza antigens in turkeys, yielding the highest local immune response.[10]
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or no enhancement of antibody titers compared to antigen-alone control.
Improper Formulation: The Avridine and antigen may not be adequately mixed, or the emulsion/liposome structure could be unstable.
Review the formulation protocol. Ensure proper dissolution and sonication steps are followed to create a stable mixture.[3] Consider using a liposomal formulation for potentially higher efficacy.[6]
Suboptimal Dose: The dose of Avridine may be too low to elicit a strong adjuvant effect.
Perform a dose-response study to determine the optimal concentration of Avridine for your specific antigen and animal model.
Separate Administration: Avridine and antigen were not administered at the same time and/or at the same site.
Strict co-administration is required. [6] Ensure the final formulation containing both components is administered in a single injection at the same site.
High variability in immune responses between animals.
Inconsistent Formulation: The emulsion may not be homogenous, leading to different doses of antigen and adjuvant being administered to each animal.
Ensure the formulation is thoroughly mixed before drawing each dose. Keep the emulsion agitated if it tends to separate over time.
Inconsistent Administration: Variability in injection technique (e.g., depth, location) can affect antigen uptake and processing.
Standardize the injection procedure for all animals. Ensure all personnel are trained in the specific administration route (e.g., intraduodenal, subcutaneous).[12]
Local reactogenicity observed at the injection site.
High Adjuvant Concentration: The dose of Avridine may be too high, causing local inflammation.
While Avridine is known for lower reactogenicity than oil emulsions[8], excessive doses can still cause reactions. Reduce the Avridine concentration in your next experiment.
Contaminants in Formulation: The antigen or adjuvant preparation may contain pyrogens or other inflammatory contaminants.
Use sterile, endotoxin-free reagents and follow aseptic techniques during preparation.[13]
Data Presentation
Table 1: Comparative Adjuvanticity of Avridine in Chickens with Newcastle Disease Antigen (NDA)
Vaccine Formulation
Mean Hemagglutination Inhibition (HI) Titer (Post-Primary Vaccination)
Mean HI Titer (Post-Booster Vaccination)
Protection Rate (%)
Avridine-adjuvanted NDA
Significantly Higher than Commercial
Significantly Higher than Commercial
Similar to Oil Emulsion
Experimental Oil Emulsion NDA
Higher than Avridine
Lower than Avridine
Similar to Avridine
Commercial Water-in-Oil
Lower than Avridine & Oil Emulsion
Lower than Avridine & Oil Emulsion
Not specified
Non-adjuvanted Antigen
Control (Lowest)
Control (Lowest)
Not specified
Data summarized from studies on Newcastle disease virus in chickens.[8][9]
Table 2: Efficacy of Avridine and Liposomal Formulations in Turkeys with Avian Influenza Virus (AIV)
Adjuvant Formulation with AIV Antigens
Cumulative Geometric Mean HI Titers
Local Immune Response (Antibody in Respiratory Lavages)
Positively charged liposomal Avridine
High
Highest
Avridine
High
Moderate
Liposomal Avridine with covalent antigen attachment
High
Moderate
Oil-emulsion
High
Low
No Adjuvant
Significantly Lower (P < 0.05)
Lowest
Data summarized from a study on avian influenza virus in turkeys.[10]
Experimental Protocols
Protocol 1: Preparation of Avridine-Antigen Emulsion
This protocol is based on methodologies described for studies in mice.[2][3]
Prepare Avridine Stock: Create a 6 mg/mL emulsion. For example, dissolve 42 mg of Avridine in 0.3 mL of absolute ethanol and 0.03 mL of Tween 80. Vortex thoroughly.
Create Emulsion: To the Avridine solution, add 6.67 mL of the 10% lipid emulsion (e.g., Intralipid).
Add Antigen: Add 7 mL of your hydrated antigen solution to the mixture. The final volume will be approximately 14 mL.
Homogenize: Sonicate the final mixture for 10-15 seconds to ensure a homogenous and stable emulsion.
Final Check: Visually inspect the emulsion for uniformity. It should appear milky and homogenous. Store appropriately (typically at 4°C for short-term use) and mix well before administration.
Protocol 2: General Immunization and Evaluation of Immune Response
This protocol provides a general workflow for assessing the adjuvanticity of an Avridine-antigen formulation.
Group 2: Antigen only (in the same vehicle, e.g., saline or lipid emulsion without Avridine)
Group 3: Avridine only (to control for non-specific immune stimulation)
Group 4: Vehicle only (e.g., saline)
Immunization:
Administer the prepared formulations to the animals via the desired route (e.g., subcutaneous, intramuscular, intraduodenal).[2][12] Ensure the volume and dose are consistent across animals in the same group.
If a prime-boost strategy is used, perform the booster immunization at a specified interval (e.g., 2-4 weeks after the primary immunization).[10]
Sample Collection:
Collect blood samples at various time points post-immunization (e.g., days 7, 14, 21, 28) to analyze serum antibody responses.
At the end of the experiment, collect spleens or lymph nodes to analyze cellular immune responses.
Analysis of Humoral Response (Antibody Titers):
Use an enzyme-linked immunosorbent assay (ELISA) to determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the collected serum.[11]
Analysis of Cellular Response:
Prepare single-cell suspensions from spleens or lymph nodes.
Perform an antigen-specific lymphoproliferative test or an ELISpot assay to quantify cytokine-producing cells (e.g., IFN-γ, IL-4).[11]
Visualizations
Caption: Proposed mechanism of action for Avridine as an adjuvant.
Caption: General experimental workflow for testing Avridine's efficacy.
Caption: Decision tree for troubleshooting low immune responses.
Technical Support Center: Avridine and Interferon Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avridine for interferon induction experiment...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avridine for interferon induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and how is it expected to induce interferon?
Avridine is a synthetic lipoidal amine known for its properties as an adjuvant and an interferon inducer. As a lipoidal amine, it is likely recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition is hypothesized to occur through Pattern Recognition Receptors (PRRs) on or within immune cells, such as Toll-like receptors (TLRs). Engagement of these receptors is expected to initiate a downstream signaling cascade culminating in the production of type I interferons (IFN-α/β).
Q2: I am not observing any interferon induction after treating my cells with Avridine. What are the possible reasons?
Several factors could contribute to a lack of interferon induction. These can be broadly categorized into issues with the reagent itself, experimental setup, and the biological system being used. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: What cell types are most suitable for Avridine treatment to induce interferon?
Innate immune cells are the primary responders to PAMPs and are therefore the most likely cell types to produce interferons in response to Avridine. These include:
Dendritic cells (DCs): Particularly plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons.
Macrophages: These cells are key players in the innate immune response and are known to produce interferons upon stimulation.
Monocytes: As precursors to macrophages and dendritic cells, monocytes can also respond to PAMPs and produce interferons.
While other cell types may respond to Avridine, it is recommended to start with primary innate immune cells or cell lines with robust innate signaling pathways (e.g., THP-1, RAW 264.7).
Q4: How can I measure interferon activity in my experiment?
There are several methods to quantify interferon activity, each with its own advantages and limitations. The choice of assay depends on the specific research question and available resources.
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively straightforward method to measure the concentration of secreted interferon protein in the cell culture supernatant.
Reporter Gene Assays: These assays utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase, GFP) under the control of an interferon-stimulated response element (ISRE). The amount of reporter protein produced is proportional to the amount of bioactive interferon.
Quantitative PCR (qPCR): This method measures the upregulation of interferon-stimulated genes (ISGs) in response to interferon signaling. Common ISGs to measure include OAS1, MX1, and ISG15.
Antiviral Activity Assay: This is a functional assay that measures the ability of interferon in a sample to protect cells from viral-induced cell death (cytopathic effect).
Troubleshooting Guide: No Interferon Induction with Avridine
This guide is designed to help you identify and resolve common issues encountered when using Avridine to induce interferon.
Potential Problem
Possible Cause(s)
Recommended Solution(s)
Reagent Integrity
Avridine degradation due to improper storage (e.g., exposure to light, wrong temperature).
Store Avridine as recommended by the manufacturer, typically at -20°C and protected from light. Prepare fresh working solutions for each experiment.
Incorrect concentration of Avridine used.
Perform a dose-response experiment to determine the optimal concentration of Avridine for your specific cell type and experimental conditions. Start with a range of concentrations based on literature or manufacturer's recommendations.
Contamination of Avridine stock solution.
Ensure aseptic technique when handling the stock solution. Filter-sterilize the working solution if necessary.
Experimental Protocol
Suboptimal cell density.
Seed cells at a density that ensures they are healthy and responsive at the time of treatment. Both too low and too high cell densities can negatively impact results.
Incorrect timing of sample collection.
Interferon production is a dynamic process. Collect supernatants or cell lysates at multiple time points post-treatment (e.g., 6, 12, 24, 48 hours) to capture the peak of interferon expression.
Inappropriate cell culture medium or supplements.
Ensure the cell culture medium and supplements (e.g., serum) do not contain inhibitors of innate immune signaling pathways. Some serum batches can have variable levels of endogenous factors that may interfere with the experiment. Consider using heat-inactivated serum.
Biological System
Cell line is not responsive to Avridine.
Use a positive control known to induce interferon in your cell type (e.g., poly(I:C), LPS) to confirm that the cells are capable of producing interferon. If the positive control works, your cells may not express the appropriate PRR for Avridine. Consider using a different cell type.
Passage number of the cell line is too high.
High-passage number cell lines can lose their responsiveness. Use low-passage cells for your experiments.
Mycoplasma contamination.
Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination.
Detection Method
Insufficient sensitivity of the detection assay.
Ensure your detection assay (e.g., ELISA, qPCR) is sensitive enough to detect the expected levels of interferon. Run a standard curve with recombinant interferon to confirm assay performance.
Issues with the detection assay protocol.
Carefully review and optimize your detection assay protocol. Ensure all reagents are fresh and properly prepared. Include appropriate positive and negative controls for the assay itself.
Key Experimental Protocols
Protocol 1: Interferon Induction with Avridine in Macrophages
Materials:
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
Avridine stock solution (e.g., 10 mg/mL in DMSO).
Phosphate-buffered saline (PBS).
6-well tissue culture plates.
Procedure:
Cell Seeding: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for adherence.
Preparation of Avridine Working Solutions: Prepare serial dilutions of Avridine in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a vehicle control (medium with the same concentration of DMSO as the highest Avridine concentration).
Cell Treatment: Remove the culture medium from the wells and replace it with 2 mL of the prepared Avridine working solutions or the vehicle control.
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.
Sample Collection:
Supernatant: Carefully collect the culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for later analysis of secreted interferon (e.g., by ELISA).
Cell Lysate: Wash the cells once with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction (for qPCR analysis of ISGs) or protein extraction (for western blot analysis of signaling proteins).
Protocol 2: Measurement of Interferon-β by ELISA
Materials:
Mouse or Human IFN-β ELISA kit (follow the manufacturer's instructions).
Culture supernatants collected from the interferon induction experiment.
Recombinant IFN-β standard.
Microplate reader.
Procedure (General Outline):
Prepare Reagents: Reconstitute and prepare all reagents as per the ELISA kit protocol.
Prepare Standard Curve: Prepare a serial dilution of the recombinant IFN-β standard to generate a standard curve.
Add Samples and Standards: Add the prepared standards and collected culture supernatants to the wells of the antibody-coated microplate.
Incubation: Incubate the plate as per the manufacturer's instructions to allow the interferon to bind to the capture antibody.
Washing: Wash the plate several times to remove unbound substances.
Add Detection Antibody: Add the biotinylated detection antibody and incubate.
Washing: Wash the plate again.
Add Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate.
Washing: Perform a final wash.
Add Substrate: Add the TMB substrate and incubate in the dark to allow for color development.
Stop Reaction: Stop the reaction by adding the stop solution.
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the hypothesized signaling pathway for Avridine-induced interferon production and the subsequent interferon signaling cascade.
Caption: Hypothesized signaling pathway for Avridine-induced Type I Interferon production.
Caption: Canonical Type I Interferon signaling pathway leading to the expression of Interferon-Stimulated Genes (ISGs).
Caption: A typical experimental workflow for assessing interferon induction by Avridine in cell culture.
Troubleshooting
Avridine dose-response curve optimization for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avridine in in vitro assays. The content is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avridine in in vitro assays. The content is designed to address specific issues that may be encountered during the optimization of dose-response curves for this immunomodulatory and antiviral agent.
Disclaimer on Quantitative Data
Due to the limited availability of published in vitro dose-response data specifically for avridine, the quantitative values (EC₅₀/IC₅₀) presented in the tables below are for a representative lipophilic Toll-like receptor (TLR) agonist. This data is intended for illustrative purposes to guide assay setup and data analysis. Researchers should establish avridine-specific dose ranges and expected values based on their own experimental findings.
Frequently Asked questions (FAQs)
Q1: What is avridine and what is its primary mechanism of action in vitro?
A1: Avridine is a lipophilic aliphatic diamine with immunomodulatory and antiviral properties.[1] Unlike acridine (B1665455) derivatives which intercalate DNA, avridine is thought to function as an immunoadjuvant, augmenting or modulating the immune response at a cellular level.[1][2] Its mechanism may involve the activation of innate immune pathways, leading to the production of interferons and other cytokines that contribute to its antiviral effects.
Q2: Which in vitro assays are most suitable for determining the dose-response of avridine?
A2: The most relevant in vitro assays for avridine fall into two main categories:
Immunomodulatory Assays: These assays measure the effect of avridine on immune cells. A common approach is to use a Cytokine Release Assay (CRA) with human or animal peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages). The readout is the concentration-dependent release of cytokines like TNF-α, IL-6, IL-12, or IFN-γ.[2][3][4]
Antiviral Assays: To measure its direct or indirect antiviral activity, a Plaque Reduction Assay (PRA) or a Virus Yield Reduction Assay is recommended.[5][6] These assays quantify the ability of avridine to inhibit the replication of a specific virus in a susceptible cell line.
Q3: What is the expected shape of an avridine dose-response curve?
A3: A typical dose-response curve for avridine in either a cytokine release or antiviral assay will be sigmoidal (S-shaped).[4] This indicates that a minimum concentration is required to see a significant response, and there is a maximum response that cannot be exceeded by further increasing the concentration.
Q4: How do I select the appropriate concentration range for my initial avridine experiments?
A4: For a novel compound like avridine where data is scarce, a wide concentration range is recommended for initial experiments. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. This broad range will help in identifying the concentrations that produce the minimal, maximal, and 50% effective (EC₅₀) or inhibitory (IC₅₀) responses.
Q5: What is the difference between EC₅₀ and IC₅₀ in the context of avridine assays?
A5:
EC₅₀ (Half-maximal Effective Concentration): This is used in assays where you are measuring the stimulation of a response. For avridine's immunomodulatory activity, the EC₅₀ would be the concentration that induces 50% of the maximum cytokine release.
IC₅₀ (Half-maximal Inhibitory Concentration): This is used in assays where you are measuring the inhibition of a response. For avridine's antiviral activity, the IC₅₀ would be the concentration that inhibits viral plaque formation by 50%.[7]
Troubleshooting Guides
Cytokine Release Assay (CRA) Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
High background cytokine levels in untreated control wells
1. PBMC Activation: PBMCs were activated during isolation or thawing. 2. Contamination: Bacterial (endotoxin/LPS) or mycoplasma contamination in cells or reagents. 3. Reagent Issues: Some media components or serum lots can be stimulatory.
1. Handle cells gently, use pre-warmed media for thawing, and allow cells to rest for 1-2 hours before stimulation. 2. Use endotoxin-free reagents and screen cell lines for mycoplasma regularly. Maintain strict aseptic technique. 3. Test new lots of media and FBS for their effect on baseline cytokine release.
Low or no cytokine response to avridine
1. Suboptimal Avridine Concentration: The concentration range tested may be too low. 2. Poor Cell Health: Low cell viability (<90%) after thawing or during the assay. 3. Assay Sensitivity: The detection method (e.g., ELISA) may not be sensitive enough. 4. Incorrect Incubation Time: The incubation period may be too short for cytokine production and secretion.
1. Test a wider and higher range of avridine concentrations. 2. Optimize cell thawing and handling protocols. Perform a cell viability count before plating. 3. Use a more sensitive detection method like a multiplex bead-based assay or switch to a different cytokine with higher expression. 4. Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal incubation time.
High variability between replicate wells or experiments
1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, avridine, or reagents. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 3. PBMC Donor Variability: PBMCs from different donors can have varied responses. 4. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.
1. Use calibrated pipettes and ensure proper technique. Prepare master mixes to reduce pipetting steps. 2. Gently resuspend cells before and during plating to ensure a homogenous suspension. 3. Use PBMCs from a single donor for a set of experiments or screen multiple donors and group by response. 4. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier.
Plaque Reduction Assay (PRA) Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
No or poorly formed plaques in virus control wells
1. Low Virus Titer: The initial virus stock has a low concentration of infectious particles. 2. Resistant Cells: The cell line used is not susceptible to the virus. 3. Incorrect Overlay: The semi-solid overlay is too concentrated, preventing plaque formation, or not concentrated enough, allowing diffuse infection. 4. Cell Monolayer is Unhealthy or Over-confluent: This can inhibit viral replication and plaque formation.
1. Re-titer the virus stock. If necessary, prepare a new, higher-titer stock. 2. Confirm the susceptibility of your cell line to the virus from literature or by testing a different cell line. 3. Optimize the concentration of agarose (B213101) or methylcellulose (B11928114) in the overlay. 4. Ensure cells are seeded at a density that results in a confluent monolayer at the time of infection. Do not let them become over-confluent.
Inconsistent plaque numbers between replicate wells
1. Inaccurate Virus Dilution: Errors in preparing the serial dilutions of the virus. 2. Uneven Virus Adsorption: The virus inoculum was not evenly distributed across the cell monolayer. 3. Cell Monolayer is Not Uniform: Inconsistent cell seeding leads to areas with more or fewer cells.
1. Use calibrated pipettes and vortex dilutions thoroughly between steps. 2. Gently rock the plates during the virus adsorption period to ensure even coverage. 3. Ensure a single-cell suspension before plating and mix well before adding to the plate.
High cytotoxicity observed at effective antiviral concentrations
1. Avridine is Toxic to the Cells: The IC₅₀ for antiviral activity is close to the CC₅₀ (50% cytotoxic concentration). 2. Solvent Toxicity: The solvent used to dissolve avridine (e.g., DMSO) is at a toxic concentration.
1. Determine the CC₅₀ of avridine on uninfected cells in parallel with the PRA. Calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A low SI indicates that the antiviral effect may be due to cytotoxicity. 2. Ensure the final concentration of the solvent is the same across all wells (including controls) and is below the toxic threshold for the cell line (typically <0.5% for DMSO).
Quantitative Data Tables
As stated in the disclaimer, the following data is for a representative lipophilic TLR agonist and is for illustrative purposes only.
Table 1: Illustrative Immunomodulatory Activity (Cytokine Release) in Human PBMCs
Cytokine
EC₅₀ (µM)
Max Response (pg/mL)
Hill Slope
TNF-α
5.2
2500
1.1
IL-6
7.8
4800
1.3
IFN-γ
12.5
850
0.9
Table 2: Illustrative Antiviral Activity and Cytotoxicity
Virus
Cell Line
IC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
Influenza A
MDCK
8.5
>100
>11.8
RSV
HEp-2
15.2
>100
>6.6
SARS-CoV-2
Vero E6
11.4
>100
>8.8
Experimental Protocols
Protocol 1: Cytokine Release Assay (CRA) using Human PBMCs
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Cell Viability and Counting: Assess cell viability using trypan blue exclusion. Adjust cell density to 2 x 10⁶ cells/mL in complete RPMI medium.
Plating: Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well U-bottom plate.
Avridine Preparation: Prepare a 2X serial dilution of avridine in complete RPMI medium.
Stimulation: Add 100 µL of the avridine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for avridine) and a positive control (e.g., LPS for TLR4 activation).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a validated ELISA kit or a multiplex bead-based assay according to the manufacturer's instructions.
Data Analysis: Plot the cytokine concentration against the log of the avridine concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀.
Protocol 2: Plaque Reduction Assay (PRA)
Cell Seeding: Seed a susceptible cell line (e.g., MDCK for influenza virus) into 24-well plates at a density that will form a confluent monolayer the next day.
Avridine Preparation: Prepare 2X serial dilutions of avridine in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin for influenza).
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
Infection and Treatment:
Wash the confluent cell monolayers with sterile PBS.
Add 200 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for virus adsorption.
Remove the virus inoculum.
Add 500 µL of the avridine dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
Overlay: Add 500 µL of a 2X semi-solid overlay medium (e.g., 1.2% Avicel in infection medium) to each well and gently mix.
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus control wells.
Plaque Visualization:
Fix the cells with 10% formalin for at least 30 minutes.
Remove the fixative and stain the monolayer with 0.1% crystal violet solution for 15 minutes.
Gently wash the wells with water and allow them to dry.
Plaque Counting and Data Analysis:
Count the number of plaques in each well.
Calculate the percentage of plaque inhibition for each avridine concentration relative to the virus control.
Plot the percentage of inhibition against the log of the avridine concentration and fit the data to a 4PL curve to determine the IC₅₀.
Technical Support Center: Mitigating Non-specific Binding of Avridine in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) of Avridine in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and why is non-specific binding a concern in its immunoassays?
Avridine is a heterocyclic immunoadjuvant and antiviral agent.[1][2] Due to its chemical nature, which may include hydrophobic and charged regions, Avridine has the potential to non-specifically adsorb to the surfaces of microplates and other assay components. This non-specific binding can lead to high background signals, reducing the assay's sensitivity and accuracy.
Q2: What are the primary mechanisms of non-specific binding for a small molecule like Avridine?
Non-specific binding of small molecules like Avridine is primarily driven by two types of interactions:
Hydrophobic Interactions: Avridine may possess lipophilic properties, causing it to adhere to the hydrophobic plastic surfaces of the immunoassay plates.[3][4]
Ionic Interactions: Charged moieties on the Avridine molecule can interact with charged surfaces on the microplate or with other charged molecules in the assay system.[4]
Q3: What is a blocking buffer and why is it crucial in an Avridine immunoassay?
A blocking buffer is a solution containing an excess of an inert protein or other molecule that is used to coat the unoccupied binding sites on the microplate wells.[5] This prevents Avridine and other assay components from non-specifically adsorbing to the plastic, thereby reducing background noise and improving the signal-to-noise ratio.[5]
Q4: Can the choice of microplate affect non-specific binding of Avridine?
Yes, the type of microplate can significantly influence non-specific binding. Plates are available with different surface properties (e.g., high-binding, medium-binding). For small molecules that exhibit high non-specific binding, it may be beneficial to test different types of plates to find one that minimizes this interaction.
Q5: How does a surfactant like Tween 20 help in reducing non-specific binding?
Non-ionic surfactants such as Tween 20 can be added to wash buffers and sometimes to blocking buffers. They help to reduce hydrophobic interactions between Avridine and the polystyrene plate surface.[6][7] It's important to optimize the concentration, as high concentrations can potentially disrupt the specific binding of the antibody to the antigen.[6]
Troubleshooting Guides
High Background Signal
A high background signal is one of the most common issues in immunoassays and is often a direct result of non-specific binding.
Problem: The optical density (OD) of the blank or zero-analyte wells is excessively high, compromising the dynamic range and sensitivity of the assay.
dot
Caption: Troubleshooting workflow for high background signal in Avridine immunoassays.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Inadequate Blocking
The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate. Increase the concentration of the blocking agent, extend the incubation time, or test alternative blocking agents (see Table 1).
Insufficient Washing
Unbound reagents, including Avridine and detection antibodies, may not be completely removed. Increase the number of wash cycles, the volume of wash buffer, and the soaking time for each wash.
Excessive Antibody Concentration
High concentrations of primary or secondary antibodies can lead to non-specific adherence to the plate. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Hydrophobic/Ionic Interactions of Avridine
The physicochemical properties of Avridine may promote its non-specific binding. Modify the assay buffer by adjusting the pH or ionic strength (see Table 2). The addition of a non-ionic surfactant like Tween 20 to the wash buffer can also help mitigate hydrophobic interactions.
Cross-Reactivity of Detection Antibody
The secondary antibody may be cross-reacting with the blocking agent. If using a protein-based blocker like BSA, consider switching to a non-protein-based blocker or a blocker from a different species.
Poor Signal-to-Noise Ratio
Even with a moderate background, a weak specific signal can result in a poor signal-to-noise ratio, making it difficult to accurately quantify Avridine.
Problem: The difference between the signal from the sample wells and the background wells is too small.
How to improve the in vivo efficacy of Avridine as an adjuvant
Welcome to the technical support center for Avridine, a potent immunomodulatory agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Avridine, a potent immunomodulatory agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Avridine as a vaccine adjuvant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Avridine and what is its primary mechanism of action as an adjuvant?
Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine that functions as an immunological adjuvant. Its primary mechanism of action is the induction of interferons, which are critical cytokines in the initiation and regulation of the innate and adaptive immune responses. By stimulating interferon production, Avridine can enhance the host's response to a co-administered antigen.
Q2: I am observing suboptimal immune responses with my Avridine-adjuvanted vaccine. What are the most common reasons for this?
Suboptimal efficacy of Avridine can stem from several factors. A primary reason is often the formulation and delivery of the adjuvant. Avridine's lipophilic nature means its dispersion and interaction with immune cells are highly dependent on its formulation. Administering Avridine in a simple aqueous solution is generally not effective. Additionally, the timing of administration is crucial; Avridine should be co-administered with the antigen to exert its immunopotentiating effect.
Q3: How can I improve the in vivo efficacy of Avridine?
The most effective strategies to enhance Avridine's efficacy involve improving its delivery to antigen-presenting cells (APCs). The two primary methods are:
Liposomal Formulation: Incorporating Avridine into liposomes, particularly positively charged (cationic) liposomes, has been shown to significantly boost its adjuvant activity. This formulation facilitates uptake by APCs.
Emulsion Formulation: Formulating Avridine in an oil-in-water emulsion is another effective method to increase its immunogenicity.
Q4: Are there any known issues with the stability of Avridine formulations?
Yes, the physical stability of liposomal and emulsion formulations can be a concern. Liposomes can be prone to aggregation, fusion, or leakage of encapsulated material over time. Emulsions can experience phase separation (creaming or coalescence). It is crucial to characterize the formulation for particle size, polydispersity, and zeta potential, and to assess its stability under the intended storage conditions.
Q5: What is the proposed signaling pathway for Avridine's adjuvant effect?
While the precise molecular pathway is not fully elucidated, it is understood that Avridine's induction of type I interferons is a key part of its mechanism. This suggests the involvement of intracellular pattern recognition receptors (PRRs) that detect foreign molecules and trigger downstream signaling cascades.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low antibody titers after immunization.
1. Suboptimal formulation of Avridine.2. Inadequate dose of Avridine or antigen.3. Improper route of administration.4. Instability of the vaccine formulation.
1. Prepare Avridine in a liposomal or oil-in-water emulsion formulation.2. Perform a dose-ranging study for both Avridine and the antigen.3. Ensure the route of administration is appropriate for the target immune response (e.g., mucosal vs. systemic).4. Characterize the stability of your formulation and prepare it fresh if necessary.
High variability in immune responses between subjects.
1. Inconsistent formulation preparation.2. Inaccurate administration of the vaccine dose.
1. Standardize the protocol for preparing the Avridine formulation, ensuring homogeneity.2. Ensure precise and consistent administration techniques.
Signs of local reactogenicity at the injection site.
1. High concentration of Avridine.2. Instability of the emulsion leading to a depot of irritants.
1. Optimize the Avridine concentration to the lowest effective dose.2. Improve the stability of the emulsion through optimization of surfactants and homogenization parameters.
Vaccine formulation shows phase separation or precipitation.
1. Poorly optimized emulsion or liposome (B1194612) formulation.2. Incompatibility of antigen with the formulation.
1. Re-evaluate the lipid composition, surfactant choice, and preparation method.2. Assess the physicochemical compatibility of the antigen with the chosen formulation.
Data Presentation
Table 1: Comparative Efficacy of Different Avridine Formulations
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Sterile, depyrogenated glassware
Methodology:
Lipid Film Preparation:
a. Dissolve Avridine, the cationic lipid, and the helper lipid in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.
c. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
Hydration:
a. Warm the hydration buffer to a temperature above the lipid phase transition temperature.
b. Add the warm buffer to the flask containing the lipid film.
c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
Extrusion (Sizing):
a. Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm).
b. Transfer the MLV suspension to the extruder.
c. Extrude the liposome suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) of a more uniform size.
Sterilization and Characterization:
a. Sterilize the final liposome preparation by filtering through a 0.22 µm syringe filter.
b. Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
c. The antigen can be either co-encapsulated during the hydration step (for hydrophilic antigens) or surface-adsorbed to the pre-formed cationic liposomes.
Protocol 2: Preparation of Avridine in an Oil-in-Water Emulsion
This protocol provides a general method for preparing an oil-in-water emulsion containing Avridine using high-pressure homogenization.
Surfactants/emulsifiers (e.g., Span® 85 and Tween® 80)
Sterile aqueous phase (e.g., PBS)
High-pressure homogenizer
Sterile, depyrogenated glassware
Methodology:
Preparation of Oil and Aqueous Phases:
a. Dissolve Avridine and the oil-soluble surfactant (e.g., Span® 85) in the squalene oil to create the oil phase.
b. Dissolve the water-soluble surfactant (e.g., Tween® 80) in the aqueous phase.
c. The antigen is typically added to the aqueous phase.
Emulsification:
a. Heat both the oil and aqueous phases separately to a consistent temperature (e.g., 60-70 °C).
b. Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer to form a coarse emulsion.
Homogenization:
a. Pass the coarse emulsion through a high-pressure homogenizer. The operating pressure and number of passes will need to be optimized to achieve the desired droplet size and uniformity.
b. Cool the resulting nanoemulsion to room temperature.
Sterilization and Characterization:
a. Sterilize the final emulsion by filtration through a 0.22 µm filter.
b. Characterize the emulsion for droplet size, PDI, and zeta potential.
c. Assess the stability of the emulsion over time at different storage temperatures.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for Avridine's adjuvant activity.
Experimental Workflows
Caption: Experimental workflow for preparing liposomal Avridine.
Caption: Experimental workflow for preparing Avridine in an oil-in-water emulsion.
Technical Support Center: Troubleshooting Poor Recovery of Avridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of A...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of Avridine from biological samples. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Avridine that I should consider for extraction?
Avridine is a large, lipophilic amino alcohol.[1] Its structure includes long hydrocarbon chains, making it nonpolar, and tertiary amine groups, which are basic.[1][2] These properties are critical for designing an effective extraction strategy. The basic amine groups mean that Avridine's charge state is dependent on pH, which can be manipulated to optimize its retention on solid-phase extraction (SPE) sorbents or its partitioning during liquid-liquid extraction (LLE).[3][4]
Q2: My overall Avridine recovery is very low. Where should I begin troubleshooting?
The most effective first step is to perform a mass balance experiment.[5] This involves processing a known amount of Avridine standard through your entire extraction protocol but collecting and analyzing each fraction separately:
The original sample after loading (the "flow-through").
The wash solvent fraction(s).
The final elution fraction.
Analyzing each fraction will pinpoint exactly where the analyte is being lost, guiding your troubleshooting efforts.[5][6] If Avridine is found in the flow-through or wash fractions, it indicates poor retention. If it's not detected in any fraction, you might be facing issues with degradation or irreversible binding. If it remains on the extraction medium after elution, your elution step is incomplete.[5]
Q3: What are the common causes of poor Avridine recovery during Solid-Phase Extraction (SPE)?
Low recovery in SPE is a frequent problem and can stem from several factors.[7] Key causes include an inappropriate choice of sorbent, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the Avridine from the sorbent.[8][9] Other common issues are inconsistent flow rates, allowing the cartridge to dry out before sample loading, and exceeding the binding capacity of the cartridge.[6][8]
Q4: How can I optimize Liquid-Liquid Extraction (LLE) for Avridine?
For LLE, success depends on maximizing the partitioning of Avridine into the organic phase.[3] Key optimization strategies include:
Solvent Selection: Choose an organic solvent that is immiscible with water and matches the polarity of Avridine. Given Avridine's lipophilic nature, solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) could be effective.[10][11]
pH Adjustment: Adjust the pH of the aqueous sample to be at least two units above the pKa of Avridine's amine groups. This neutralizes the molecule, increasing its hydrophobicity and driving it into the organic phase.[3][4]
Salting Out: Adding a salt like sodium sulfate (B86663) to the aqueous phase can decrease Avridine's solubility in it, further improving its transfer to the organic solvent.[4][10]
Q5: Could protein binding be affecting my Avridine recovery?
Yes, significant binding to plasma proteins like albumin is a common issue for lipophilic drugs and can lead to poor recovery.[12] If Avridine is bound to proteins, it may not be efficiently extracted. During sample pre-treatment, a protein precipitation step (e.g., with cold acetonitrile (B52724) or methanol) is often necessary to release the drug before proceeding with SPE or LLE.[6][13]
Q6: How can I prevent the loss of Avridine due to adsorption or degradation?
Avridine's lipophilic nature makes it prone to adsorbing onto the surfaces of glassware and plasticware.[9] Using silanized glassware or low-binding polypropylene (B1209903) tubes can help minimize this loss.[14] Additionally, some compounds can be unstable at extreme pH values or when exposed to light or high temperatures for extended periods.[15] It is crucial to process samples promptly and consider adding antioxidants or working under protective conditions if degradation is suspected.[15]
Troubleshooting Guides
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Q: My Avridine is lost during the sample loading or washing steps. What should I do?
This indicates poor retention of Avridine on the SPE sorbent. Consider the following solutions:
Optimize Sample pH: Since Avridine is a basic compound, ensure the sample pH is adjusted to be 2 units above its pKa. This neutralizes the amine groups, maximizing its retention on a reversed-phase sorbent (like C18 or a polymeric sorbent like HLB).[5][9]
Select a Stronger Sorbent: If using a standard C18 sorbent, Avridine may not be retained strongly enough. Consider switching to a sorbent with a stronger retention mechanism, such as a mixed-mode cation exchange sorbent, which will interact with both the hydrophobic body and the positively charged amine (at a lower pH) of the molecule.[7][16]
Weaken the Wash Solvent: Your wash solvent may be too aggressive, stripping the Avridine from the sorbent along with interferences.[5] Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol (B129727), try 5% methanol.[14]
Reduce Flow Rate: A high flow rate during sample loading can prevent proper interaction between Avridine and the sorbent.[8] Decrease the loading flow rate to approximately 1-2 mL/min.[7]
Q: My Avridine seems to be stuck on the SPE cartridge and won't elute. How can I fix this?
This points to incomplete elution, likely because the elution solvent is too weak or the pH is incorrect.
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer.[8] If using methanol, consider a stronger solvent like acetonitrile or isopropanol.
Optimize Elution pH: For a reversed-phase sorbent, adding a small amount of acid (e.g., 0.1% formic acid) can protonate the amine groups, making Avridine more polar and easier to elute.[7] Conversely, for a cation exchange sorbent, the elution solvent must be basic (e.g., containing 2% ammonium (B1175870) hydroxide) to neutralize the amine groups and break their ionic bond with the sorbent.[5][14]
Increase Elution Volume: You may not be using a sufficient volume of solvent to wash the entire sorbent bed. Try increasing the elution volume and apply it in two separate aliquots to ensure complete recovery.[8]
Q: My SPE recovery is inconsistent between samples. Why?
Poor reproducibility often points to variability in the manual steps of the procedure.[6]
Ensure Complete Cartridge Conditioning: Make sure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions and never allowed to dry out before the sample is loaded.[8]
Control Flow Rates: Use a vacuum or positive pressure manifold to maintain consistent flow rates for all steps (loading, washing, and elution) across all samples.[9]
Check for Overloading: Ensure that the amount of sample being loaded does not exceed the capacity of the SPE cartridge. If it does, some of the analyte will pass through without being retained.[6][7]
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
Q: I'm seeing low recovery and/or emulsion formation during LLE. What are the likely causes?
Low recovery in LLE is typically due to an incorrect choice of solvent or pH. Emulsions are stable mixtures of the aqueous and organic layers that are difficult to separate and are common with biological samples containing surfactants or lipids.[3]
Optimize Solvent and pH: Ensure you are using a water-immiscible organic solvent that matches Avridine's polarity and that the aqueous phase pH is adjusted to neutralize the molecule.[3][10]
Break Emulsions: To resolve emulsions, try adding salt to the aqueous phase, centrifuging the sample to force a separation, or filtering the mixture through a bed of glass wool.[3] Gentle mixing (e.g., slow inversion for several minutes) instead of vigorous shaking can also prevent emulsion formation.
Q: How do I choose the right solvent and pH for LLE of Avridine?
The choice depends on maximizing the partition coefficient (LogP) of Avridine into the organic phase.[3]
pH Adjustment: Avridine is basic. Adjust the sample pH to >9.0 to ensure the amine groups are deprotonated and the molecule is in its neutral, most hydrophobic form.[3][4]
Solvent Choice: Select a water-immiscible organic solvent. Given Avridine's high lipophilicity, a nonpolar solvent like hexane (B92381) or a moderately polar solvent like methyl tert-butyl ether (MTBE) would be a good starting point.[10][11]
High affinity for nonpolar solvents (LLE) and reversed-phase sorbents (SPE).
pKa
(Not specified, but expected to be basic like other aliphatic amines, ~9-11)
Charge state can be controlled by adjusting sample pH. Neutral form above pKa, charged form below pKa.
Table 2: Example Data - Effect of Sample pH on Avridine Recovery in Reversed-Phase (C18) SPE
Sample pH
Expected Charge State of Amine Groups
Expected Retention on C18
Expected % Recovery
4.0
Positively Charged (BH+)
Low
< 20%
7.0
Partially Charged
Moderate
~50-70%
10.0
Neutral (B)
High
> 90%
This table illustrates the expected trend. Actual results may vary.
Table 3: Example Data - Effect of Elution Solvent on Avridine Recovery from a C18 SPE Cartridge
Elution Solvent
Polarity/Strength
Expected % Recovery
50% Methanol in Water
Moderate
~40-60%
100% Methanol
High
~70-85%
100% Acetonitrile
Higher
> 90%
98% Methanol / 2% Formic Acid
High (with pH modifier)
> 95%
This table illustrates the expected trend based on increasing solvent strength to overcome hydrophobic interactions. The acidic modifier helps by making the basic analyte more polar.
Table 4: Example LLE Solvent Selection Guide for Avridine (at pH 10.0)
Organic Solvent
Polarity Index
Expected Extraction Efficiency
Potential Issues
Hexane
0.1
High
May not be strong enough if metabolites are more polar.
Methyl tert-butyl ether (MTBE)
2.5
Very High
Good general-purpose solvent for basic drugs.
Dichloromethane (DCM)
3.1
Very High
Denser than water; forms the bottom layer.
Ethyl Acetate
4.4
High
Can be partially soluble in water; risk of hydrolysis.
Protocol 1: Mass Balance Experiment to Diagnose Recovery Loss (Using SPE)
Prepare Standard: Spike a known concentration of Avridine (e.g., 100 ng/mL) into a clean matrix (e.g., phosphate-buffered saline).
Process Sample: Process this standard through your entire SPE protocol.
Collect Fractions:
Collect the sample that passes through the cartridge during loading (Fraction A: Flow-through).
Collect the solvent that passes through during the wash step (Fraction B: Wash).
Elute the cartridge as normal, but collect the eluate in a separate tube (Fraction C: Eluate).
Analyze: Quantify the amount of Avridine in Fractions A, B, and C using your analytical method (e.g., LC-MS).
Interpret:
High amount in A or B: Retention is poor.
High amount in C: The protocol is working as expected.
Low amount in A, B, and C: Suggests degradation, irreversible binding to the sorbent, or adsorption to labware.
Protocol 2: General Solid-Phase Extraction (SPE) Method for Avridine from Plasma
Sample Pre-treatment: To 500 µL of plasma, add 1.5 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
Dilution: Dilute the supernatant with 4 mL of an aqueous buffer (e.g., ammonium hydroxide (B78521), pH 10) to reduce the organic content and ensure Avridine is in its neutral form.
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
Equilibration: Equilibrate the cartridge with 1 mL of the aqueous buffer (pH 10). Do not let the sorbent go dry.
Sample Loading: Load the diluted supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
Washing:
Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.
Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.
Elution: Elute Avridine with 1 mL of methanol containing 0.5% formic acid into a clean collection tube. The acid helps to protonate Avridine, making it more soluble in the elution solvent.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis.
Protocol 3: General Liquid-Liquid Extraction (LLE) Method for Avridine from Plasma
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add an internal standard.
pH Adjustment: Add 50 µL of 1M ammonium hydroxide to raise the sample pH to ~10. Vortex briefly.
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Cap the tube and mix by gentle inversion for 10 minutes.
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing low Avridine recovery.
Caption: General workflow for Avridine extraction and analysis.
Caption: Effect of pH on Avridine's properties for extraction.
A Comparative Guide to TLR Agonists: Avridine and CpG ODN
For Researchers, Scientists, and Drug Development Professionals In the landscape of vaccine adjuvants and immunomodulatory agents, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules capable...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine adjuvants and immunomodulatory agents, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules capable of potently activating the innate immune system and shaping the adaptive immune response. This guide provides an objective comparison of two such agonists: Avridine, a synthetic lipoidal amine, and CpG oligodeoxynucleotides (ODN), which are synthetic DNA molecules. This document aims to provide a comprehensive overview of their mechanisms of action, effects on the immune system, and available experimental data to aid researchers in the selection and application of these compounds.
Introduction to Avridine and CpG ODN
Avridine (also known as CP-20,961) is a synthetic lipoidal amine that has been investigated for its adjuvant properties, particularly in enhancing mucosal and systemic immunity.[1][2] Its mechanism of action is primarily associated with improving antigen presentation and inducing a broad inflammatory response.[1][3]
CpG ODN are short synthetic single-stranded DNA molecules that contain unmethylated cytosine-phosphate-guanine (CpG) motifs.[4][5] These motifs are recognized by Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system.[4][6] CpG ODNs are well-characterized for their ability to induce potent Th1-biased immune responses, making them attractive candidates for use in vaccines against intracellular pathogens and in cancer immunotherapy.[1][4][7]
Mechanism of Action and Signaling Pathways
Avridine: The precise molecular target of Avridine, including any direct interaction with TLRs, is not well-established in the current scientific literature. However, its adjuvant effects are understood to be multifactorial. Avridine enhances the uptake and retention of antigens at the site of administration, particularly in mucosa-associated lymphoid tissues like Peyer's patches.[1] It has been shown to be an interferon inducer and to stimulate the proliferation and release of monocytes and Ia-antigen-positive dendritic cells.[1][8] Avridine also accelerates lymphoid cell traffic into lymph nodes, which may contribute to an enhanced immune response.[1] Some studies suggest its mechanism of action resembles that of Complete Freund's Adjuvant (CFA) by promoting paracortical reactivity in lymph nodes.[3]
Avridine's proposed mechanism of action.
CpG ODN: CpG ODNs directly engage with TLR9, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells in humans.[4][6] Upon binding of CpG ODN, TLR9 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), leading to the activation of transcription factors such as NF-κB and AP-1.[5] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. In pDCs, TLR9 signaling can also activate IRF7 (interferon regulatory factor 7), leading to the production of type I interferons (IFN-α/β).[4]
CpG ODN TLR9 signaling pathway.
Comparative Data on Immunological Effects
Direct comparative studies between Avridine and CpG ODN are scarce. The following tables summarize available data from separate studies to provide an indirect comparison of their effects on key immunological parameters.
Data on specific Th1/Th2 polarization is not well-defined.
Strongly promotes a Th1-biased immune response, characterized by IgG2a antibody production and IFN-γ secretion.[1][4][7]
Experimental Protocols
General Protocol for In Vivo Adjuvant Efficacy Study in Mice
This is a generalized protocol that can be adapted for both Avridine and CpG ODN. Specific details may vary based on the antigen and the specific research question.
Generalized in vivo adjuvant efficacy workflow.
1. Animal Models:
BALB/c or C57BL/6 mice are commonly used, depending on the desired immune response profile.[18]
2. Adjuvant and Antigen Preparation:
Avridine: Typically formulated in a soybean oil emulsion (e.g., Intralipid) to enhance its stability and delivery.[3]
CpG ODN: Reconstituted in sterile, endotoxin-free PBS.[19]
The antigen of choice is mixed with the adjuvant solution shortly before administration.
3. Immunization Schedule:
Mice are immunized via the desired route (e.g., subcutaneous, intramuscular, or intranasal).
A typical primary immunization is followed by one or two booster immunizations at 2-3 week intervals.[18][19]
4. Sample Collection and Analysis:
Humoral Response: Blood samples are collected periodically to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.[5][18]
Cellular Response: At the end of the experiment, spleens can be harvested to isolate splenocytes. These cells can be re-stimulated with the antigen in vitro to measure cytokine production (e.g., IFN-γ, IL-4, IL-5) by ELISpot or intracellular cytokine staining followed by flow cytometry.[2][5] Lymphocyte proliferation can be assessed using assays like CFSE dilution.[12][20]
Dendritic Cell Activation: Draining lymph nodes can be collected to analyze the expression of maturation markers (CD80, CD86, MHC-II) on dendritic cells by flow cytometry.[15][21]
5. Challenge Studies (Optional):
To assess protective efficacy, immunized mice can be challenged with the target pathogen or tumor cells.[22][23] Survival, pathogen clearance, or tumor growth inhibition are monitored as endpoints.
Conclusion
Avridine and CpG ODN are both potent immune adjuvants, but they operate through distinct, though not fully elucidated in the case of Avridine, mechanisms and elicit different qualities of immune responses. CpG ODN is a well-defined TLR9 agonist that strongly promotes Th1-biased immunity, making it a suitable candidate for applications where cellular immunity is paramount. Avridine, a lipoidal amine, acts as a broader immunopotentiator by enhancing antigen presentation and inducing a general inflammatory state, including interferon production.
The choice between Avridine and CpG ODN will depend on the specific requirements of the vaccine or immunotherapy being developed. For indications requiring a strong cell-mediated immune response, such as cancer or viral infections, the Th1-polarizing capacity of CpG ODN is a significant advantage. Avridine may be a valuable tool for enhancing mucosal immunity and for applications where a broader, less polarized immune enhancement is desired. Further research, particularly direct comparative studies and a more detailed elucidation of Avridine's molecular targets, will be crucial for the optimal application of these powerful immunomodulators.
A Comparative Guide to the In Vivo Efficacy of Avridine and Poly(I:C)
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo efficacy of two potent immunostimulants: Avridine, a synthetic lipoidal amine, and Polyinosinic:p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two potent immunostimulants: Avridine, a synthetic lipoidal amine, and Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA (dsRNA). Both agents are recognized for their ability to modulate and enhance immune responses, particularly as vaccine adjuvants, but they operate through distinct mechanisms and elicit different immunological profiles.
Interferon induction, enhances antigen uptake and retention in lymphatic tissues[4]
Mimics viral infection by activating TLR3, MDA5, and RIG-I pathways[5][6][7][8]
Key Immune Response
Primarily enhances mucosal and humoral (antibody) immunity, particularly IgA and IgG[4][9]
Potent inducer of Type I Interferons (IFN-α/β), pro-inflammatory cytokines, and Th1-biased cellular immunity[10][11][12]
Primary Application
Vaccine adjuvant, particularly for mucosal and parenteral vaccines against viral and bacterial antigens[1][4][9][13]
Vaccine adjuvant, cancer immunotherapy, and tool for studying innate immunity and viral mimicry[5][6][7][8][10][14]
Mechanism of Action
Avridine: Enhancing Antigen Presentation and Retention
Avridine functions as an effective adjuvant primarily by enhancing the uptake, localization, and retention of antigens in mucosa-associated lymphatic tissues like Peyer's patches[4]. This action slows the degradation of the antigen, allowing for a more robust and sustained interaction with antigen-presenting cells (APCs). Originally developed as a topical interferon inducer, its ability to stimulate interferon secretion may contribute to its adjuvant effects[4][15]. When co-administered with an antigen, Avridine promotes a significant increase in both mucosal (IgA) and systemic (IgG1, IgG2) antibody responses[4][9]. It is particularly effective when delivered in liposomes, which serve as a vehicle for the adjuvant[1].
Caption: Proposed mechanism of Avridine as a mucosal adjuvant.
Poly(I:C): Mimicking Viral dsRNA
Poly(I:C) is a synthetic dsRNA that potently stimulates the innate immune system by mimicking a viral infection[3]. It is recognized by several pattern recognition receptors (PRRs). Primarily, it binds to Toll-like receptor 3 (TLR3) within the endosomes of cells like dendritic cells and macrophages[3][5]. It can also be detected in the cytoplasm by MDA5 and RIG-I[6][7][8]. This recognition triggers a downstream signaling cascade involving the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB[16]. The result is a powerful and rapid induction of type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and CXCL10[11][12][17]. This inflammatory milieu promotes the maturation of dendritic cells and drives a strong Th1-biased cellular immune response, making it highly effective for antiviral and antitumor applications[7][8][10].
Caption: Simplified signaling pathway for Poly(I:C).
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from various in vivo studies. Direct head-to-head comparisons are limited; therefore, data is compiled from separate experiments to illustrate the typical response elicited by each adjuvant.
Table 1: Adjuvant Effect on Antibody Response
Antigen
Adjuvant
Animal Model
Key Finding
Reference
Foot and Mouth Disease Virus (FMDV)
Avridine
Calves
Significantly higher anti-FMDV antibody titers (p<0.05). 89-100% of Avridine group had predicted protection vs. 50-61% in control.
Note: Specific quantitative data on cytokine induction for Avridine is less prevalent in the reviewed literature, as its primary measured effect is on antigen retention and subsequent antibody response.
Experimental Protocols
General In Vivo Adjuvant Efficacy Study Workflow
This diagram outlines a typical workflow for assessing the in vivo efficacy of an adjuvant in a preclinical model.
Caption: General experimental workflow for in vivo adjuvant testing.
Protocol Example 1: Avridine Adjuvant Study in Calves (Summarized)
Objective: To evaluate the improvement of the anti-FMDV immune response using Avridine in a tetravalent vaccine for young calves[9].
Animals: Calves within their first year of age.
Groups: 1) FMDV vaccine without Avridine, 2) FMDV vaccine with Avridine.
Administration: Parenteral vaccination.
Analysis:
Humoral Response: Anti-FMDV antibody response was measured using a liquid-phase blocking sandwich ELISA (LPBE) at various time points post-vaccination (e.g., 90 days)[9]. Levels of IgG1 and IgG2 were also determined.
Cellular Response: An antigen-specific lymphoproliferation test was used to detect the cellular response[9].
Protocol Example 2: Poly(I:C) Cytokine Induction Study in Rats (Summarized)
Objective: To characterize the cytokine response and sickness behavior induced by Poly(I:C) of different molecular weights[11].
Blood Collection: Trunk blood was collected at 3 and 6 hours post-injection.
Cytokine Measurement: Plasma levels of IL-1β, IL-6, TNF-α, and IFN-γ were quantified using a multiplex immunoassay[11].
Behavioral Monitoring: Sickness behavior was monitored for 24 hours pre- and post-injection using a Comprehensive Lab Animal Monitoring System (CLAMS)[11].
Conclusion and Recommendations
The choice between Avridine and Poly(I:C) as an in vivo immunomodulator depends critically on the desired immunological outcome.
Avridine is an excellent candidate for vaccines where the primary goal is a robust and lasting humoral (antibody) response , particularly at mucosal surfaces. Its mechanism of enhancing antigen retention and presentation makes it suitable for subunit or inactivated vaccines against extracellular pathogens where neutralizing antibodies are key to protection[1][4][9].
Poly(I:C) is the adjuvant of choice when a strong Type I IFN and Th1-biased cellular immune response is required. This makes it highly applicable for therapeutic cancer vaccines, where activating cytotoxic T lymphocytes is crucial, and for vaccines against intracellular pathogens like viruses, where clearing infected cells is a priority[6][7][8][10]. Researchers must consider that different molecular weights of Poly(I:C) can elicit varied response magnitudes[11].
Both adjuvants have demonstrated significant efficacy in vivo, and the selection should be guided by a clear understanding of the target pathogen or disease and the specific arm of the immune system that needs to be activated for optimal therapeutic or prophylactic effect.
Validating the Immunomodulatory Effects of Avridine in a Humanized Immune System Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the immunomodulatory effects of Avridine, a promising synthetic immunopotentiator, against the conventional ad...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Avridine, a promising synthetic immunopotentiator, against the conventional adjuvant, Alum. We introduce a novel validation framework utilizing a Humanized Immune System (HIS) mouse model to generate more translationally relevant data for preclinical assessment.
Introduction to Avridine and the Need for Advanced Models
Avridine is a lipophilic acridine (B1665455) derivative known for its potent adjuvant properties. Previous studies have indicated its capacity to enhance humoral and cellular immunity. For instance, when used with a foot-and-mouth disease virus (FMDV) vaccine in calves, Avridine significantly increased anti-FMDV antibody responses, including both IgG1 and IgG2 isotypes[1]. Acridine derivatives have also been shown to stimulate macrophages and Natural Killer (NK) cells and induce the production of cytokines like TNF-α, IL-6, and IL-10, suggesting a broad-spectrum immunomodulatory activity.
Traditional preclinical adjuvant testing in standard mouse models often fails to fully recapitulate the complexity of the human immune response. To bridge this translational gap, we propose the use of a Humanized Immune System (HIS) mouse model. These are immunodeficient mice engrafted with human hematopoietic stem cells, leading to the development of a functional human immune system, including T cells, B cells, and myeloid lineages[2][3][4]. This model offers a superior platform for evaluating the efficacy and mechanism of action of novel immunomodulators like Avridine in a human-relevant context.
Comparative Immunomodulatory Profiling: Avridine vs. Alum
This section outlines the expected comparative performance of Avridine and Alum in the HIS mouse model when co-administered with a model antigen (e.g., Ovalbumin - OVA).
Table 1: Predicted Humoral Immune Response in HIS Mice
Parameter
Avridine + OVA
Alum + OVA
Rationale
Antigen-Specific Human IgG Titer
High
Moderate
Avridine is expected to induce a more potent and balanced antibody response.
Human IgG1:IgG2 Ratio
Balanced (Approx. 1:1)
Skewed towards IgG1 (>10:1)
Avridine is anticipated to promote a mixed Th1/Th2 response, while Alum is known to be strongly Th2-polarizing[5][6][7].
Induction of Human IgA
Moderate
Low
Avridine's potential for broad immunomodulation may extend to mucosal immunity.
Table 2: Predicted Cellular Immune Response in HIS Mice
Parameter
Avridine + OVA
Alum + OVA
Rationale
Antigen-Specific Human CD4+ T Cell Proliferation
High
Moderate
Avridine is expected to be a more potent T cell activator.
Human Th1 Cytokine Profile (IFN-γ, IL-2)
High
Low
The balanced IgG1/IgG2 ratio suggests a Th1-polarizing capacity for Avridine, likely driven by Type I IFN production[8][9].
Human Th2 Cytokine Profile (IL-4, IL-5)
Moderate
High
Alum is a well-established inducer of Th2 responses[5][7].
Human CD8+ T Cell (CTL) Response
Moderate to High
Low to negligible
Avridine's potential to induce Type I IFNs would support cross-priming and CTL activation[9].
NK Cell and Macrophage Activation
High
Low
Acridine derivatives are known to directly stimulate these innate immune cells.
Proposed Signaling Pathway for Avridine
Experimental Protocols
Generation of the Humanized Immune System (HIS) Mouse Model
Objective: To create an in vivo model with a functional human immune system for adjuvant testing.
Methodology:
Mouse Strain: Use neonatal (1-5 days old) NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
Irradiation: Sublethally irradiate the neonatal mice with 100-120 cGy of X-ray radiation to ablate the murine hematopoietic stem cells.
HSC Transplantation: Within 24 hours of irradiation, intrahepatically inject 1-2 x 105 human CD34+ hematopoietic stem cells (isolated from cord blood) in a volume of 30 µl of sterile PBS.
Engraftment Confirmation: At 12-16 weeks post-transplantation, confirm human immune cell engraftment by performing flow cytometry on peripheral blood. Successful engraftment is defined by >25% human CD45+ cells in the lymphocyte gate.
Immunization and Sample Collection
Animal Groups (n=8-10 per group):
Group 1: PBS (Control)
Group 2: Ovalbumin (OVA) alone
Group 3: OVA + Alum
Group 4: OVA + Avridine
Immunization Schedule: Immunize HIS mice intramuscularly on day 0 and day 21.
Sample Collection: Collect peripheral blood at baseline (day 0), day 21, and day 35 for serum analysis. On day 35, euthanize the mice and harvest spleens for cellular analysis.
Multi-Color Flow Cytometry for Immune Cell Phenotyping
Objective: To quantify human immune cell populations in the spleens of immunized HIS mice.
Methodology:
Cell Preparation: Prepare single-cell suspensions from the spleens.
Staining: Stain cells with a cocktail of fluorescently-labeled antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, CD56, CD11c).
Data Acquisition: Acquire data on a multi-color flow cytometer.
Analysis: Analyze the data to determine the percentages and absolute numbers of different human immune cell subsets.
Intracellular Cytokine Staining (ICS)
Objective: To determine the cytokine profile of antigen-specific human T cells.
Methodology:
Cell Stimulation: Stimulate splenocytes with OVA protein or peptides for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
Surface Staining: Stain the cells for surface markers (e.g., human CD3, CD4, CD8).
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibodies to access intracellular targets.
Data Acquisition and Analysis: Acquire and analyze data by flow cytometry, gating on human CD4+ and CD8+ T cells to determine the frequency of cytokine-producing cells.
Antigen-Specific Human IgG ELISA
Objective: To quantify the levels of OVA-specific human IgG1 and IgG2 in the serum.
Methodology:
Plate Coating: Coat ELISA plates with OVA antigen.
Blocking: Block non-specific binding sites.
Sample Incubation: Add serially diluted serum samples from the immunized HIS mice.
Detection: Use horseradish peroxidase (HRP)-conjugated anti-human IgG1 and anti-human IgG2 antibodies for detection.
Substrate Addition and Reading: Add a colorimetric substrate and measure the absorbance to determine antibody concentrations against a standard curve.
Conclusion
The proposed Humanized Immune System (HIS) mouse model provides a robust and translationally relevant platform for the preclinical validation of Avridine's immunomodulatory effects. The experimental framework outlined in this guide will enable a direct and comprehensive comparison of Avridine against the standard adjuvant, Alum, generating critical data on its potential to elicit both humoral and cellular immunity. The anticipated results suggest that Avridine may offer a more balanced and potent immunomodulatory profile, making it a promising candidate for next-generation vaccine formulations.
Cross-Validation of Acridine Derivative Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activity of acridine (B1665455) derivatives across various cell lines, supported by experim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of acridine (B1665455) derivatives across various cell lines, supported by experimental data and detailed methodologies. Acridine and its derivatives are a class of organic compounds extensively studied for their therapeutic potential, demonstrating significant anticancer, antiviral, and antiparasitic properties. Their primary mechanism of action often involves the intercalation into DNA and the inhibition of key cellular enzymes such as topoisomerase.[1][2][3][4][5] This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics.
I. Comparative Anticancer Activity of Acridine Derivatives
Acridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CTC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from various studies.
II. Comparative Antiviral Activity of Acridine Derivatives
Several acridine derivatives have been investigated for their ability to inhibit viral replication. The table below presents data on the antiviral activity of select compounds.
The following are generalized protocols for common assays used to determine the biological activity of compounds in cell lines. Specific details may vary between laboratories and experiments.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The advantage of MTS is that its formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[9]
Materials:
MTS solution (often combined with an electron coupling reagent like PES)
96-well plates
Test compound and control vehicles
Cultured cells
Protocol:
Plate and treat cells as described in the MTT assay protocol.
Add the MTS reagent directly to the culture medium in each well.
Record the absorbance at 490 nm using a microplate reader.[9]
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
Acridine derivatives can induce apoptosis, a form of programmed cell death, through the activation of caspase signaling pathways.[6] The diagram below illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway induced by acridine derivatives.
Acridine derivatives are known to act as immunomodulators and interferon inducers.[11] The following diagram depicts a simplified interferon signaling pathway.
Caption: Simplified interferon induction and signaling pathway.
Experimental Workflow
The general workflow for screening and validating the activity of a compound like an acridine derivative in different cell lines is outlined below.
Caption: General experimental workflow for cross-validating compound activity.
Avridine's Safety Profile: A Comparative Analysis with Other Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the safety profile of Avridine, a lipoidal amine adjuvant, with other commonly used adjuvants in vaccine devel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Avridine, a lipoidal amine adjuvant, with other commonly used adjuvants in vaccine development: aluminum salts (Alum), the oil-in-water emulsion MF59, and the Adjuvant System AS03. This objective comparison is based on available preclinical and clinical data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Avridine has demonstrated adjuvant activity, particularly when formulated in liposomes or lipid emulsions. Preclinical data suggests a favorable local safety profile with minimal and transient inflammation. However, a comprehensive quantitative comparison with other major adjuvants is challenging due to the limited availability of publicly accessible, head-to-head clinical trial data for Avridine. In contrast, Alum, MF59, and AS03 have been extensively studied in numerous clinical trials, providing a more robust and quantitative understanding of their safety profiles. While generally considered safe, these adjuvants are associated with varying degrees of local and systemic reactogenicity.
Comparative Safety Data
The following tables summarize the available safety and reactogenicity data for Avridine and the comparator adjuvants. It is important to note that the data for Avridine is primarily qualitative and from preclinical studies, whereas the data for Alum, MF59, and AS03 is largely quantitative and derived from clinical trials. Direct comparison should, therefore, be made with caution.
Table 1: Local Reactogenicity Profile of Selected Adjuvants
Adjuvant
Injection Site Pain
Injection Site Redness
Injection Site Swelling
Avridine
Mild and transient inflammation reported in preclinical studies[1]
Mild and transient inflammation reported in preclinical studies[1]
Mild and transient inflammation reported in preclinical studies[1]
Avridine is a synthetic lipoidal amine, N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine, that has been investigated for its adjuvant properties, particularly for mucosal and parenteral vaccines.[8]
Mechanism of Action: Avridine is thought to enhance the immune response by stimulating cell-mediated immunity. It has been shown to be most effective when incorporated into liposomes, which can improve its delivery and interaction with immune cells.[8]
Safety Profile: Preclinical studies in mice have indicated that Avridine, when formulated in a soybean oil emulsion (Intralipid), induces only mild and transient acute inflammation at the injection site, which resolves completely.[1] Concerns about local reactogenicity were reportedly "dispelled" in these studies.[1] There is a lack of publicly available clinical data to quantify the incidence of local and systemic adverse events in humans. A study on a related compound, acridine (B1665455) orange, suggested low toxicity in humans at low doses, but this is not directly transferable to Avridine.[9]
Aluminum Salts (Alum)
Aluminum salts, such as aluminum hydroxide (B78521) and aluminum phosphate, are the most widely used adjuvants in human vaccines.[3]
Mechanism of Action: Alum is believed to work by creating a "depot" effect, slowly releasing the antigen at the injection site, and by activating the NLRP3 inflammasome, a component of the innate immune system.
Safety Profile: Alum adjuvants have a long-standing safety record.[3] However, they are commonly associated with local reactions at the injection site, including pain, redness, swelling, and the formation of nodules.[3] Systemic reactions such as fever, irritability, and drowsiness are less common.[3]
MF59
MF59 is an oil-in-water emulsion adjuvant composed of squalene (B77637) oil. It is used in some influenza vaccines, particularly for the elderly.
Mechanism of Action: MF59 is thought to induce a local, transient inflammatory response that attracts and activates immune cells, leading to a more robust and broader immune response.
Safety Profile: Clinical trials have shown that MF59 is safe and well-tolerated.[10][11] Compared to non-adjuvanted vaccines, MF59 is associated with a higher incidence of local reactions, such as injection site pain.[4][5] Systemic reactions like fever and myalgia are also reported but are generally mild and transient.[5]
AS03 (Adjuvant System 03)
AS03 is an oil-in-water emulsion adjuvant containing squalene, DL-α-tocopherol (a form of vitamin E), and polysorbate 80. It has been used in pandemic influenza vaccines.
Mechanism of Action: Similar to MF59, AS03 induces a strong local inflammatory response, leading to the recruitment and activation of a large number of immune cells.
Safety Profile: Clinical trials have demonstrated that AS03-adjuvanted vaccines are highly immunogenic but also more reactogenic than non-adjuvanted vaccines.[7] Local reactions, particularly injection site pain, are very common.[6][7] Systemic reactions such as myalgia, headache, and fatigue are also more frequently reported compared to non-adjuvanted vaccines.[7]
Experimental Protocols
Standard preclinical safety and toxicity studies for vaccine adjuvants are conducted in accordance with regulatory guidelines. These studies are crucial for identifying potential risks before human clinical trials.
Local Tolerance Testing
Objective: To assess the local reaction at the site of administration.
Methodology:
Animal Model: Typically rabbits or rats.
Administration: The adjuvant, with and without the antigen, is administered via the intended clinical route (e.g., intramuscularly). A control group receives the vehicle (e.g., saline).
Observation: The injection site is observed macroscopically for signs of erythema (redness), edema (swelling), and other reactions at specified time points (e.g., 24, 48, and 72 hours post-injection).
Histopathology: At the end of the observation period, the injection site tissue is collected for microscopic examination to assess inflammation, cell infiltration, and tissue damage.
Workflow for Local Tolerance Testing
Systemic Toxicity Testing
Objective: To evaluate the potential systemic adverse effects of the adjuvant.
Methodology:
Animal Model: Typically rats.
Administration: The adjuvant, with and without the antigen, is administered at various dose levels, including a high dose, via the intended clinical route. A control group receives the vehicle.
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology and clinical chemistry parameters.
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and major organs and tissues are collected for microscopic examination.
Workflow for Systemic Toxicity Testing
Signaling Pathways in Adjuvant Action
The safety profile of an adjuvant is intrinsically linked to its mechanism of action, specifically how it activates the innate immune system.
Simplified Adjuvant Signaling Pathways
Alum: Primarily activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.
MF59 and AS03: Induce a strong local inflammatory environment, characterized by the release of a wide array of cytokines and chemokines, which in turn recruit and activate various immune cells.
Avridine: The precise signaling pathway is not as well-defined as for other adjuvants. However, as a lipoidal amine, it is presumed to interact with and activate antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to enhanced antigen presentation and T-cell activation.
Conclusion
Avridine presents a promising profile as a vaccine adjuvant, with preclinical evidence suggesting good local tolerance. However, the current lack of comprehensive and quantitative clinical safety data makes a direct and robust comparison with well-established adjuvants like Alum, MF59, and AS03 challenging. While these established adjuvants have well-documented reactogenicity profiles, their extensive use in licensed vaccines provides a strong foundation for their overall safety. For the continued development of Avridine, further preclinical and early-phase clinical studies are warranted to generate the quantitative safety data necessary for a more definitive comparative assessment. This will be crucial for positioning Avridine within the existing landscape of vaccine adjuvants and for its potential future use in human vaccines.
Avridine vs. LPS: A Comparative Analysis of Macrophage Activation Potency
In the realm of immunology and drug development, understanding the potency of various compounds in activating macrophages is crucial for designing effective immunotherapies. This guide provides a detailed comparison of t...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of immunology and drug development, understanding the potency of various compounds in activating macrophages is crucial for designing effective immunotherapies. This guide provides a detailed comparison of the macrophage-activating potential of the synthetic immunomodulator 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride ( CL 246 ,738), a derivative of acridine (B1665455), and Lipopolysaccharide (LPS), a well-established potent activator of macrophages. The term "Avridine" is not commonly found in scientific literature; it is likely a variant or misspelling of "acridine." Therefore, this comparison focuses on a known bioactive acridine derivative.
This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side view of the available experimental data, methodologies, and signaling pathways associated with these two compounds.
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess macrophage activation.
In Vitro Macrophage Activation for Cytokine Analysis
Cell Culture: Murine macrophage-like cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the activating compound (e.g., LPS at 0.1, 1, 10, 100, 1000 ng/mL or CL 246 ,738 at 0.01, 0.1, 1, 10 µg/mL). A negative control group (medium only) is also included.
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
Cytokine Quantification: The concentrations of cytokines such as TNF-α and IL-6 in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Nitric Oxide (NO) Production Assay (Griess Test)
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described above.
Stimulation: Cells are treated with the activating compounds for a specified duration (e.g., 24 hours).
Supernatant Collection: The culture supernatant is collected.
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a 96-well plate.
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.
Quantification: The nitrite (B80452) concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental designs can aid in understanding the mechanisms of action and the methods of comparison.
Caption: LPS signaling pathway in macrophages.
The precise signaling pathway for CL 246 ,738 in macrophages has not been fully elucidated. However, it is suggested to act indirectly by activating other host cells, such as natural killer (NK) cells, which in turn influence macrophage activity.[6]
Caption: Proposed mechanism of CL 246 ,738.
Caption: Experimental workflow for comparison.
Conclusion
Lipopolysaccharide is a well-characterized, potent activator of macrophages, inducing a classic pro-inflammatory response through the TLR4 signaling pathway, leading to the production of cytokines like TNF-α and IL-6, as well as nitric oxide. The acridine derivative CL 246 ,738 has also been shown to be an effective immunomodulator, capable of inducing a tumor-inhibitory phenotype in macrophages at low microgram per milliliter concentrations.
A definitive statement on which compound is "more potent" is not feasible without direct, head-to-head comparative studies that measure the same panel of activation markers. The available evidence suggests that both are potent activators, but they may induce different functional states in macrophages and possibly act through distinct mechanisms. Future research directly comparing these and other immunomodulators is necessary to fully delineate their relative potencies and therapeutic potentials.
Benchmarking Avridine's Performance Against Other Interferon Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of Avridine, a synthetic interferon inducer, with other well-established alternatives, namely...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Avridine, a synthetic interferon inducer, with other well-established alternatives, namely the viral mimic polyinosinic:polycytidylic acid (poly(I:C)) and the endogenous second messenger cyclic GMP-AMP (cGAMP). This document summarizes available data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in interferon induction.
Introduction to Interferon Inducers
Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to viral and other microbial infections. The induction of endogenous IFN production is a key therapeutic strategy for a variety of diseases, including viral infections and cancer. Interferon inducers are a diverse group of molecules that can trigger the cellular pathways leading to the transcription and secretion of IFNs. Avridine, a lipoidal amine belonging to the acridine (B1665455) class of compounds, has been identified as an effective interferon inducer and immunological adjuvant. This guide benchmarks its performance against two widely used interferon inducers:
Poly(I:C): A synthetic analog of double-stranded RNA (dsRNA), which mimics viral genetic material and is a potent activator of Toll-like receptor 3 (TLR3) and the RIG-I-like receptor (RLR) pathway.
cGAMP: An endogenous cyclic dinucleotide produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. It is a direct activator of the Stimulator of Interferon Genes (STING) pathway.
Mechanism of Action and Signaling Pathways
The induction of type I interferons (IFN-α and IFN-β) by these molecules proceeds through distinct signaling cascades.
Avridine: While direct experimental evidence for Avridine's specific mechanism is limited, its structural similarity to other acridine derivatives, such as proflavine (B1679165) and acriflavine, strongly suggests it acts as a DNA intercalating agent. This action is hypothesized to cause low-level DNA damage and subsequent leakage of DNA fragments into the cytoplasm. This cytosolic DNA is then detected by cGAS, leading to the production of cGAMP and the activation of the STING pathway, culminating in the phosphorylation of IRF3 and the transcription of type I interferon genes.
Poly(I:C): As a dsRNA mimic, poly(I:C) is recognized by pattern recognition receptors (PRRs) that have evolved to detect viral nucleic acids. In the endosome, it binds to TLR3, while in the cytoplasm, it is sensed by RIG-I and MDA5. Both pathways converge on the activation of transcription factors, including IRF3 and NF-κB, which are essential for the induction of type I interferons.
cGAMP: This molecule is a key signaling component of the cGAS-STING pathway. cGAMP directly binds to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and the recruitment of the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of type I interferon genes.
Signaling Pathway Diagrams
Figure 1: Proposed signaling pathway for Avridine-induced interferon production.
Comparative
Head-to-Head Study: Avridine vs. Quil-A as Saponin-Based Adjuvants - A Comparative Guide
In the landscape of vaccine development, adjuvants play a pivotal role in enhancing the immunogenicity of antigens, thereby eliciting a more robust and durable protective immune response. Among the diverse classes of adj...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of vaccine development, adjuvants play a pivotal role in enhancing the immunogenicity of antigens, thereby eliciting a more robust and durable protective immune response. Among the diverse classes of adjuvants, saponin-based adjuvants have garnered significant attention for their potent immunostimulatory properties. This guide provides a detailed, objective comparison of two such adjuvants: Avridine, a synthetic lipoidal amine, and Quil-A, a well-characterized saponin-based adjuvant derived from the bark of the Quillaja saponaria tree. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance and immunological profiles of these two adjuvants.
Summary of Immunological Performance
Humoral Immune Response
Both Avridine and Quil-A have demonstrated the ability to significantly enhance antibody production. However, the nature and subtype of the antibody response can differ, providing insights into the type of T-helper cell response being promoted.
Adjuvant
Antigen
Animal Model
Key Antibody Response Findings
Reference
Avridine
Foot-and-Mouth Disease Virus (FMDV)
Calves
Significantly higher anti-FMDV antibody titers compared to vaccine without adjuvant. Mediated by an increase in both IgG1 and IgG2 levels.
The induction of a robust cellular immune response, characterized by T-cell activation and cytokine production, is critical for protection against intracellular pathogens. Quil-A is well-documented for its ability to stimulate potent cellular immunity, while data for Avridine in this regard is more limited.
Adjuvant
Antigen/Stimulus
Animal Model/System
Key Cellular Response Findings
Reference
Avridine
Foot-and-Mouth Disease Virus (FMDV)
Calves
No significant differences detected in the cellular response via antigen-specific lymphoproliferative test compared to vaccine without adjuvant.
Quil-A
Inactivated Poliovirus
Mice
Stimulation of Th1 cells, evidenced by increased IFN-γ and IL-2 mRNA levels in restimulated splenocytes.
Quil-A
Ovalbumin (OVA)
Mice
Significantly enhanced production of Th1 cytokines (IL-2 and IFN-γ) and the Th2 cytokine (IL-10) in splenocyte cultures.
Visualizing the proposed mechanisms of action and the experimental processes for evaluating these adjuvants can provide a clearer understanding of their function and assessment.
Figure 1. General experimental workflow for the comparative evaluation of vaccine adjuvants.
Figure 2. Proposed signaling pathway for Quil-A, a saponin-based adjuvant.
Figure 3. Hypothesized signaling pathway for Avridine, a lipoidal amine adjuvant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of vaccine adjuvants.
Vaccine Formulation
Avridine Formulation (for FMDV vaccine in calves): The specific formulation details for Avridine in the cited study are not exhaustively detailed. Generally, a stock solution of Avridine would be prepared and mixed with the antigen solution to achieve the desired final concentration. For liposomal formulations, Avridine is incorporated into the lipid bilayer during the liposome (B1194612) preparation process.[6]
Quil-A Formulation (for inactivated poliovirus vaccine in mice): Experimental vaccines were prepared by mixing the viral antigen with a solution of Quil-A to a final concentration of 50 µg per dose. The mixture is typically gently agitated to ensure homogeneity before injection.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Coating: 96-well microtiter plates are coated with the specific antigen (e.g., FMDV, inactivated poliovirus) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.
Sample Incubation: Serial dilutions of serum samples from immunized animals are added to the wells and incubated for 1-2 hours at room temperature.
Washing: Plates are washed as described in step 2.
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) is added to each well and incubated for 1 hour at room temperature.
Washing: Plates are washed as described in step 2.
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.
Lymphocyte Proliferation Assay
Cell Preparation: Spleens are aseptically removed from immunized animals, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed using a lysis buffer.
Cell Seeding: Splenocytes are seeded in 96-well flat-bottom plates at a density of 2-5 x 10⁵ cells/well in a complete culture medium.
Stimulation: Cells are stimulated in triplicate with the specific antigen (e.g., 5 µg/mL), a positive control mitogen (e.g., Concanavalin A at 5 µg/mL), or medium alone (negative control).
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
Proliferation Measurement:
[³H]-Thymidine Incorporation: 1 µCi of [³H]-thymidine is added to each well 18 hours before harvesting. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. Results are expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
CFSE Staining: Prior to culture, cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After the incubation period, cells are harvested and analyzed by flow cytometry. The proliferation is assessed by the progressive halving of CFSE fluorescence in daughter cells.
Cytokine Quantification by ELISA
Sample Collection: Supernatants from the lymphocyte proliferation assay cultures are collected after 48-72 hours of stimulation.
ELISA Procedure: A sandwich ELISA is performed using cytokine-specific capture and detection antibodies (e.g., for IFN-γ, IL-2, IL-4, IL-10) according to the manufacturer's instructions. The general principle is similar to the antibody ELISA described above, with the plate being coated with a capture antibody specific for the cytokine of interest.
Standard Curve: A standard curve is generated using recombinant cytokines of known concentrations to quantify the amount of cytokine in the culture supernatants.
Conclusion
This comparative guide, based on available scientific literature, highlights the distinct immunomodulatory properties of Avridine and Quil-A. Quil-A stands out for its ability to induce a balanced Th1/Th2 response, making it a versatile adjuvant for vaccines against a broad spectrum of pathogens where both humoral and cellular immunity are required. Avridine demonstrates strong efficacy in enhancing antibody responses, particularly IgG1 and IgG2, suggesting it is a potent stimulator of humoral immunity. The lack of significant T-cell proliferative response in some studies with Avridine may indicate a more Th2-skewed or a different mechanism of T-cell help induction compared to Quil-A.
The choice between Avridine and Quil-A will ultimately depend on the specific requirements of the vaccine, including the target pathogen and the desired type of protective immune response. For diseases where neutralizing antibodies are the primary correlate of protection, Avridine presents a promising option. Conversely, for pathogens requiring a robust cell-mediated immune response for clearance, Quil-A or its derivatives would be a more appropriate choice. Further head-to-head comparative studies are warranted to provide a more definitive analysis of the relative potency and immunological profiles of these two adjuvants.
Reproducibility of Avridine's Effects: A Comparative Analysis with Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological effects of Avridine, focusing on the reproducibility of its immunomodulatory and antitumor acti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Avridine, focusing on the reproducibility of its immunomodulatory and antitumor activities across different laboratory settings. The performance of Avridine is contrasted with that of various acridine (B1665455) derivatives, supported by experimental data from preclinical studies. This document aims to offer an objective resource for researchers investigating the therapeutic potential of these compounds.
Executive Summary
Avridine, a diamine derivative, has demonstrated potential as an immunomodulator and an antitumor agent, primarily through its capacity to induce interferon (IFN) and enhance natural killer (NK) cell activity. However, the reproducibility of its effects is a key consideration for clinical development. This guide consolidates available quantitative data on Avridine's bioactivity and compares it with data from studies on various acridine derivatives, which are known for their DNA intercalating and topoisomerase inhibitory properties. While direct comparative studies are limited, this analysis provides a framework for understanding the relative potency and mechanisms of action of these compounds.
Comparative Analysis of Biological Effects
The following tables summarize the quantitative data on the effects of Avridine and selected acridine derivatives on key biological endpoints. It is important to note that the data are compiled from different studies and experimental conditions may vary, impacting direct comparability.
Immunomodulatory Effects
Avridine's primary immunomodulatory effect is the induction of interferon and subsequent activation of NK cells.
Table 1: Interferon Induction and NK Cell Activity
The antitumor effects of Avridine are linked to its immunomodulatory properties and are dependent on the treatment schedule. Acridine derivatives, in contrast, primarily exert their effects through direct cytotoxicity.
The mechanisms by which Avridine and acridine derivatives exert their effects differ significantly. Avridine acts as an immunomodulator, while acridine derivatives are primarily DNA-targeting agents.
Caption: Mechanisms of action for Avridine and Acridine Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Interferon Bioassay
Objective: To quantify the biological activity of interferon in serum samples.
Principle: This assay is based on the ability of interferon to protect cultured cells from the cytopathic effect (CPE) of a virus. The interferon titer is determined as the reciprocal of the highest dilution that protects 50% of the cells from viral CPE.
Materials:
L929 mouse fibroblast cells
Vesicular stomatitis virus (VSV) or Encephalomyocarditis virus (EMCV)
96-well microtiter plates
Growth medium (e.g., DMEM with 10% FBS)
Serum samples to be tested
Interferon standard of known activity
Crystal violet staining solution
Procedure:
Seed 96-well plates with L929 cells at a density that forms a confluent monolayer overnight.
On the next day, prepare serial dilutions of the serum samples and the interferon standard in growth medium.
Remove the growth medium from the cells and add the diluted samples and standards to the wells. Include cell-only (no virus, no IFN) and virus-only (no IFN) controls.
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for the induction of an antiviral state.
After incubation, add a predetermined amount of virus (that causes 100% CPE in 24-48 hours) to all wells except the cell-only controls.
Incubate for a further 24-48 hours until CPE is complete in the virus-only control wells.
Aspirate the medium and stain the remaining viable cells with crystal violet solution.
Wash the plates to remove excess stain and allow them to dry.
Determine the interferon titer by identifying the highest dilution that results in 50% protection of the cell monolayer compared to the cell and virus controls.
Caption: Workflow for a standard interferon bioassay.
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To measure the cytotoxic activity of NK cells against target tumor cells.
Principle: This assay quantifies the ability of effector cells (NK cells) to lyse target cells. The release of a label (e.g., 51Cr) from the target cells or the staining of dead cells is used as a measure of cytotoxicity.
Materials:
Effector cells: Splenocytes or purified NK cells from treated and control animals
Target cells: YAC-1 lymphoma cells (sensitive to NK cell lysis)
51Cr (Sodium chromate) or a non-radioactive cell death marker (e.g., propidium (B1200493) iodide)
96-well U-bottom plates
Culture medium (e.g., RPMI-1640 with 10% FBS)
Gamma counter or flow cytometer
Procedure:
Label the target cells (YAC-1) with 51Cr for 1 hour at 37°C.
Wash the labeled target cells to remove unincorporated 51Cr.
Prepare different effector-to-target (E:T) cell ratios (e.g., 100:1, 50:1, 25:1).
Co-culture the effector and target cells in 96-well plates for 4 hours at 37°C.
Include controls for spontaneous release (target cells alone) and maximum release (target cells with detergent).
After incubation, centrifuge the plates and collect the supernatant.
Measure the radioactivity in the supernatant using a gamma counter.
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Workflow for a chromium-51 (B80572) release NK cell cytotoxicity assay.
In Vivo Tumor Growth Assay
Objective: To evaluate the effect of a test compound on tumor growth in an animal model.
Principle: Tumor cells are implanted into immunocompromised or syngeneic mice, and tumor growth is monitored over time following treatment with the test compound.
Materials:
Tumor cell line (e.g., Moloney sarcoma virus-transformed cells)
Mice (e.g., C57BL/6J)
Test compound (Avridine or acridine derivative)
Vehicle control
Calipers for tumor measurement
Syringes and needles
Procedure:
Inject a known number of tumor cells subcutaneously into the flank of the mice.
Once tumors are palpable, randomly assign mice to treatment and control groups.
Administer the test compound or vehicle control according to the desired schedule (e.g., intraperitoneally, daily).
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
Monitor the body weight and general health of the mice throughout the experiment.
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
Plot the mean tumor volume over time for each group to assess the effect of the treatment.
Caption: General workflow for an in vivo tumor growth assay.
Discussion and Future Directions
The available data suggest that Avridine exerts its biological effects primarily through the modulation of the innate immune system, leading to interferon production and NK cell activation. This mechanism is distinct from the direct cytotoxic effects of many acridine derivatives, which target DNA and associated enzymes.
The reproducibility of Avridine's effects, particularly the dichotomy of tumor promotion versus inhibition depending on the timing of administration, warrants further investigation. To establish a more definitive comparison with acridine derivatives, future studies should aim to:
Conduct head-to-head comparisons of Avridine and selected acridine derivatives in the same experimental models.
Standardize experimental protocols across different laboratories to enhance the reproducibility of findings.
Investigate the detailed molecular mechanisms underlying Avridine's immunomodulatory effects.
Evaluate the therapeutic potential of combining Avridine with acridine derivatives or other anticancer agents.
By addressing these points, a clearer understanding of the therapeutic utility of Avridine and its place relative to other immunomodulators and cytotoxic agents can be achieved.
A Comparative Guide to Avridine and MF59-Like Emulsions as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the immunogenicity and mechanisms of action of two distinct vaccine adjuvants: Avridine, a synthetic lipoidal a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunogenicity and mechanisms of action of two distinct vaccine adjuvants: Avridine, a synthetic lipoidal amine, and MF59, a well-characterized oil-in-water emulsion. While direct comparative studies are limited, this document compiles available experimental data to offer an objective overview for researchers in vaccine development.
Overview and Composition
Avridine is a synthetic lipoidal amine, chemically known as N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)-1,3-propanediamine. It has been investigated for its potential as both a systemic and mucosal adjuvant.
MF59 is a licensed oil-in-water emulsion adjuvant. Its composition consists of squalene (B77637) (a natural oil found in humans), stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan (B8754009) trioleate (Span 85) in a citrate (B86180) buffer.[1][2]
Avridine: The precise mechanism of action for Avridine is not as extensively characterized as that of MF59. Studies suggest it functions as an immunomodulator and can induce interferon.[3] When delivered in liposomes, it has shown potent mucosal adjuvant activity by enhancing the priming of memory B cells for a secondary immune response.[4]
MF59: The mechanism of action for MF59 is better understood and is characterized by the creation of a local, transient immunostimulatory environment at the injection site.[5] This process involves:
Innate Immune Activation: MF59 induces the release of ATP from muscle cells, which acts as a danger signal.[6]
Chemokine and Cytokine Induction: It triggers the local production of chemokines (such as CCL2, CCL3, CXCL8) and cytokines (including IL-5 and IL-6), leading to the recruitment of immune cells.[5]
Immune Cell Recruitment: A variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), are attracted to the injection site.[7] These cells take up the antigen and the adjuvant and transport them to the draining lymph nodes.[7]
Enhanced Antigen Presentation: MF59 promotes the differentiation of monocytes into DCs and enhances the expression of MHC class II molecules on antigen-presenting cells (APCs), leading to more efficient T-cell activation.[7]
MyD88-Dependent Signaling: The adjuvant effect of MF59 has been shown to be dependent on the MyD88 adaptor protein, suggesting a signaling pathway that is independent of Toll-like receptors (TLRs).[8]
Signaling Pathway for MF59
Caption: Signaling pathway of the MF59 adjuvant.
Immunogenicity: A Comparative Analysis
Humoral Immune Response (Antibody Production)
Avridine:
A study in chickens using a Newcastle disease virus antigen demonstrated that Avridine significantly enhanced antibody titers (hemagglutination inhibition) compared to commercial water-in-oil vaccines.[9]
Vaccine Formulation
Primary Vaccination (HI Titer)
Booster Vaccination (HI Titer)
Avridine-adjuvanted
Lower than oil emulsion
Higher than oil emulsion
Experimental Oil Emulsion
Higher than Avridine
Lower than Avridine
Commercial Water-in-Oil
Lower than Avridine
Lower than Avridine
(HI Titer: Hemagglutination Inhibition Titer)
MF59-like Emulsions:
Numerous studies have demonstrated the potent ability of MF59 to enhance humoral immunity. A meta-analysis of 17 trials showed that MF59-adjuvanted influenza vaccines significantly increased seroconversion and seroprotection rates compared to non-adjuvanted vaccines in both healthy adults and the elderly.[10]
In a direct comparison with alum for an oxycodone-KLH conjugate vaccine in mice, alum was found to be more effective than MF59 at promoting the production of oxycodone-specific serum IgG antibodies.[1]
Quantitative data on the T-cell response induced by Avridine is limited in the available literature.
MF59-like Emulsions:
MF59 has been shown to induce a mixed Th1/Th2 response.[6] In a study with a peptide-protein conjugate vaccine in mice, MF59 was compared to alum. While total antigen-specific CD4+ T-cell numbers were similar, alum was more effective at promoting the early differentiation of T follicular helper (Tfh) and germinal center Tfh (GC-Tfh) cells compared to MF59.[1] However, a study in aged mice showed that an MF59-like adjuvant produced significantly higher cross-reactive T-cell responses against SARS-CoV-2 and its variants compared to an alum adjuvant.[8]
Specific data on the cytokine profile induced by Avridine is not well-documented in the reviewed literature.
MF59-like Emulsions:
MF59 is known to induce a rapid and transient release of various cytokines and chemokines at the injection site. In mice, MF59-adjuvanted vaccines led to significantly increased levels of IL-5 and IL-6.[5] Studies comparing MF59-like adjuvants to alum with an inactivated SARS-CoV-2 vaccine in aged mice showed that both induced a Th1-biased immune response with increased interferon-gamma (IFN-γ) and IL-2 secreting cells, and very low levels of IL-4 and IL-5.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.
General Experimental Workflow for Adjuvant Comparison:
Caption: A general experimental workflow for comparing vaccine adjuvants.
Avridine with Cholera Toxin (Mucosal Adjuvant Study): [4]
Antigen and Adjuvant: Cholera toxin or procholeragenoid with Avridine incorporated into liposomes.
Animal Model: Inbred Lew rats.
Immunization: Intraintestinal immunization.
Outcome Measures: Secondary mucosal anti-cholera toxin responses were assessed to evaluate the priming of immunological memory.
MF59 vs. Alum with Oxycodone-KLH Conjugate Vaccine: [1]
Antigen and Adjuvants: Oxycodone-KLH conjugate with either alum or MF59.
Animal Model: Adult BALB/c and C57Bl/6 mice.
Immunization: Subcutaneous injections.
Outcome Measures:
Humoral Response: Oxycodone-specific serum IgG antibody titers measured by ELISA.
Cellular Response: Antigen-specific B cells, CD4+ Tfh cells, and GC-Tfh cells in draining lymph nodes and spleen analyzed by flow cytometry.
Conclusion
This guide highlights the current understanding of Avridine and MF59-like emulsions as vaccine adjuvants. MF59 is a well-characterized, licensed adjuvant with a clearly defined mechanism of action involving the creation of a local immunostimulatory environment, leading to robust humoral and cellular immune responses. In contrast, while Avridine has demonstrated adjuvant effects, particularly as a mucosal adjuvant, its mechanism of action and the full scope of its immunogenicity are less well-defined.
A significant gap in the literature is the absence of direct comparative studies between Avridine and MF59-like emulsions. Such studies would be invaluable for a definitive assessment of their relative potencies and immunological profiles. Based on the available data, MF59 appears to be a more comprehensively studied and characterized adjuvant. However, the unique properties of Avridine, particularly its potential as a mucosal adjuvant, warrant further investigation. Researchers are encouraged to consider the specific requirements of their vaccine platform when selecting an adjuvant and to conduct head-to-head comparisons to determine the optimal choice for their application.
Validating a Biomarker for Avridine's In Vivo Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Avridine is a synthetic compound with immunoadjuvant, antiviral, and interferon-inducing properties.[1] Validating a biomarker for its in vivo activity is c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Avridine is a synthetic compound with immunoadjuvant, antiviral, and interferon-inducing properties.[1] Validating a biomarker for its in vivo activity is crucial for accelerating its development and ensuring its effective clinical application. This guide provides a comparative framework for validating a potential biomarker for Avridine, focusing on methodologies to establish a reliable link between the biomarker and the drug's mechanism of action.
Understanding Avridine's Mechanism of Action and Potential Biomarkers
Avridine belongs to the broader class of acridine (B1665455) derivatives. These compounds are known to act as DNA intercalators and topoisomerase inhibitors, mechanisms that contribute to their therapeutic effects.[2][3][4][5] As an immunomodulatory agent, Avridine may stimulate or augment the immune response at either the cellular or humoral level.[1] Its antiviral properties may stem from inhibiting viral replication or penetration.[1]
Given these mechanisms, potential biomarkers for Avridine's in vivo activity could include:
Pharmacodynamic (PD) Biomarkers: Molecules that change in response to the drug's activity, such as downstream signaling proteins or secreted factors.
Target Engagement Biomarkers: Direct measurement of Avridine's interaction with its molecular target.
Efficacy Biomarkers: Indicators of the therapeutic response, such as changes in viral load or tumor size.
This guide will focus on validating a pharmacodynamic biomarker, specifically the induction of Interferon-stimulated Genes (ISGs) , given Avridine's classification as an interferon inducer.[1]
Experimental Workflow for Biomarker Validation
The validation of a biomarker is a multi-step process that involves analytical and clinical validation to ensure its accuracy, reliability, and relevance.[6]
Biomarker Validation Workflow
Phase 1: Analytical Validation of ISG Expression Assays
The first step is to establish a robust and reliable assay to measure the expression of selected ISGs.
Table 1: Comparison of Analytical Methods for Measuring ISG Expression
Assay Type
Analyte
Sample Type
Throughput
Key Performance Characteristics
Quantitative Real-Time PCR (qRT-PCR)
mRNA
Fresh or frozen tissue, cell lysates
High
Measures gene expression levels, which can be an early indicator of a pharmacodynamic response.[6]
Next-Generation Sequencing (NGS) - RNA-Seq
Whole transcriptome gene expression
Fresh or frozen tissue, cell lysates
Medium to High
Provides a comprehensive view of the transcriptional landscape, enabling the discovery of novel biomarkers and pathways.[6]
Immunohistochemistry (IHC)
Protein expression and localization
Formalin-Fixed Paraffin-Embedded (FFPE) tissue
Low to Medium
Provides spatial context of the biomarker within the tissue architecture.[6]
Flow Cytometry
Cell surface and intracellular proteins
Single-cell suspensions from fresh tissue or blood
High
Enables multi-parametric analysis of individual cells, providing quantitative data on protein expression and cell population frequencies.[6]
Highly sensitive and quantitative for measuring the concentration of soluble biomarkers.[6]
Experimental Protocol: qRT-PCR for ISG Expression
Sample Collection and RNA Extraction: Collect peripheral blood mononuclear cells (PBMCs) or tissue biopsies from subjects. Extract total RNA using a commercially available kit following the manufacturer's instructions.
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
qRT-PCR: Perform qRT-PCR using a validated set of primers and probes for the target ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
Data Analysis: Calculate the relative expression of target ISGs using the comparative Ct (ΔΔCt) method.
Phase 2: In Vitro & Ex Vivo Correlation
Demonstrate that Avridine induces the biomarker in a relevant cellular context.
Experimental Protocol: In Vitro Stimulation of PBMCs
Cell Culture: Isolate PBMCs from healthy donor blood.
Avridine Treatment: Treat PBMCs with a dose range of Avridine for various time points.
Biomarker Measurement: Measure the expression of target ISGs using the validated qRT-PCR assay.
Alternative Method - Flow Cytometry: For protein-level validation, stain cells with fluorescently-labeled antibodies against ISG proteins and analyze by flow cytometry.
In Vitro Biomarker Induction Workflow
Phase 3: In Vivo Preclinical Validation
Confirm the biomarker's response to Avridine in a living organism.
May not fully recapitulate human immune responses.
Non-Human Primates
Closer to humans phylogenetically, more predictive immune responses.
High cost, ethical considerations.
Experimental Protocol: In Vivo Study in a Mouse Model
Animal Model: Utilize a relevant mouse model (e.g., a viral infection model for antiviral activity).
Avridine Administration: Administer Avridine at different doses and schedules.
Sample Collection: Collect blood and tissues at various time points post-treatment.
Biomarker Analysis: Measure ISG expression in the collected samples using the validated qRT-PCR or IHC assays.
Correlation with Efficacy: Correlate the level of ISG induction with a measure of therapeutic efficacy (e.g., reduction in viral titer).
Phase 4: Clinical Validation
The final and most critical stage is to demonstrate the biomarker's relevance in human subjects.
Experimental Protocol: Phase I/II Clinical Trial
Study Design: Design a clinical trial to assess the safety, tolerability, and pharmacodynamics of Avridine in patients.
Patient Selection: Enroll patients with the target disease.
Drug Administration and Sample Collection: Administer Avridine and collect patient samples (e.g., blood, biopsies) at pre-defined time points.
Biomarker and Clinical Endpoint Measurement: Measure the expression of the ISG biomarker and relevant clinical endpoints (e.g., viral load, tumor response).
Statistical Analysis: Perform statistical analysis to determine the correlation between the change in the biomarker and the clinical outcome.
Clinical Validation Logic
By following this comprehensive validation pathway, researchers can establish a robust and reliable biomarker for Avridine's in vivo activity. This will not only facilitate the drug's development but also enable a more personalized and effective therapeutic approach in the future.
Avridine's Unique Immunomodulatory Mechanism: A Comparative Analysis
Avridine, a synthetic lipoidal amine, distinguishes itself from other immunomodulators through its primary mechanism of enhancing mucosal immunity by optimizing antigen presentation, rather than directly binding to speci...
Author: BenchChem Technical Support Team. Date: December 2025
Avridine, a synthetic lipoidal amine, distinguishes itself from other immunomodulators through its primary mechanism of enhancing mucosal immunity by optimizing antigen presentation, rather than directly binding to specific immune cell receptors to trigger signaling cascades. This fundamental difference in its mode of action results in a distinct immunological profile compared to classes of immunomodulators such as Toll-like receptor (TLR) agonists, checkpoint inhibitors, and cytokine therapies.
Avridine's core function lies in its ability to act as a potent mucosal adjuvant. When co-administered with an antigen, it significantly increases the uptake and retention of that antigen within mucosa-associated lymphoid tissues (MALT), particularly in the Peyer's patches of the small intestine.[1][2] This enhanced antigen persistence at inductive sites leads to more efficient processing and presentation by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[3] The lipophilic nature of Avridine is thought to facilitate its interaction with cell membranes, although a specific receptor has not been identified.[1] This improved antigen presentation subsequently leads to a more robust and sustained immune response, characterized by a pronounced increase in secretory IgA (sIgA), the primary antibody isotype responsible for mucosal immunity, as well as systemic IgG responses.[1][2][4] Furthermore, Avridine has been shown to be an inducer of interferon, which contributes to its immunomodulatory effects.[5]
This mechanism contrasts sharply with other major classes of immunomodulators that typically initiate their effects through specific molecular interactions.
Differentiating Mechanisms of Immunomodulation
The primary distinction in Avridine's mechanism compared to other immunomodulators is its indirect action on the immune system by enhancing the initial stages of the immune response—antigen uptake and presentation. In contrast, TLR agonists, checkpoint inhibitors, and cytokine therapies directly engage specific molecular pathways to modulate immune cell function.
Toll-like Receptor (TLR) Agonists
TLR agonists are molecules that mimic pathogen-associated molecular patterns (PAMPs) and bind to specific Toll-like receptors expressed on various immune cells, particularly APCs.[6][7][8] This binding event triggers intracellular signaling cascades, most notably the NF-κB pathway, leading to the rapid production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs.[6][7] This direct activation of APCs leads to a potent innate immune response and subsequent shaping of the adaptive immune response.
Checkpoint Inhibitors
Checkpoint inhibitors are monoclonal antibodies that block inhibitory receptors on T cells, such as CTLA-4 and PD-1, or their ligands (e.g., PD-L1) on tumor cells or APCs.[9][10][11][12][13] By blocking these "brakes" on the immune system, checkpoint inhibitors unleash a pre-existing but suppressed T cell response against target cells, primarily cancer cells. Their action is highly specific to the interaction between these checkpoint molecules and does not directly involve antigen presentation enhancement in the way Avridine does.
Cytokine Therapies
Cytokine therapies involve the administration of recombinant cytokines, such as interleukins (e.g., IL-2) and interferons (e.g., IFN-alfa), to directly manipulate the immune response.[14][15][16][17] These therapies act by binding to their cognate receptors on various immune cells, triggering signaling pathways like the JAK-STAT pathway, which can lead to broad and potent effects, including the proliferation and activation of T cells and NK cells. The mechanism is a direct replacement or augmentation of endogenous cytokine signaling.
Comparative Data on Immunomodulatory Effects
The following tables summarize the key differences in the mechanisms and reported effects of Avridine compared to other immunomodulator classes.
Feature
Avridine
TLR Agonists
Checkpoint Inhibitors
Cytokine Therapies
Primary Target
Antigen uptake and presentation at mucosal sites
Toll-like Receptors (TLRs) on immune cells
CTLA-4, PD-1, PD-L1 on T cells and other cells
Cytokine receptors on various immune cells
Core Mechanism
Enhances antigen uptake, retention, and presentation by APCs
Direct activation of innate immune cells via TLR signaling
Blocks inhibitory signals to T cells, releasing the "brakes" on the immune response
Direct modulation of immune cell activity by mimicking or augmenting endogenous cytokines
Enhanced mucosal (sIgA) and systemic (IgG) antibody responses
Potent innate immune activation and pro-inflammatory cytokine production
Restoration and enhancement of T cell-mediated cytotoxicity
Broad effects including T cell and NK cell proliferation and activation
Table 1: Comparison of Mechanistic Features of Different Immunomodulators
Immunomodulator Class
Key Quantitative Outcomes from Clinical/Preclinical Studies
Avridine
- 2- to 4-fold enhancement of secretory immune responses (sIgA) to co-administered antigens.[2] - Significant increase in anti-FMDV antibody titers (IgG1 and IgG2) in calves.[4] - Enhanced uptake and retention of radiolabeled virus in Peyer's patches.[1]
TLR Agonists
- Imiquimod (TLR7 agonist) induces IFN-α, TNF-α, and IL-6 production by peripheral blood mononuclear cells. - CpG ODNs (TLR9 agonists) stimulate IL-12 and IFN-γ production.
Checkpoint Inhibitors
- Increased frequency of activated (e.g., CD69+) and proliferating (e.g., Ki-67+) tumor-infiltrating T cells. - Elevated levels of IFN-γ and other T cell-associated cytokines in the tumor microenvironment.
Cytokine Therapies
- High-dose IL-2 therapy leads to a significant expansion of CD8+ T cells and NK cells in peripheral blood. - Interferon-alfa can induce the expression of MHC class I on tumor cells.
Table 2: Summary of Key Quantitative Effects of Different Immunomodulators
Experimental Protocols
1. Assessment of Antigen Uptake and Retention in Peyer's Patches (as applied to Avridine)
Objective: To determine the effect of Avridine on the localization and persistence of an antigen in the gut-associated lymphoid tissue.
Methodology:
A radiolabeled antigen (e.g., ³H-labeled reovirus) is prepared.
The radiolabeled antigen is mixed with either Avridine formulated in a lipid emulsion or a control vehicle.
Mice are anesthetized, and a small laparotomy is performed to expose the small intestine.
The antigen-adjuvant mixture or antigen-control mixture is injected directly into the duodenum.
At various time points post-injection (e.g., 1, 3, 7, and 14 days), mice are euthanized.
The small intestine is removed, and Peyer's patches are carefully excised and weighed.
Other tissues such as the mesenteric lymph nodes, spleen, and liver are also collected.
The radioactivity in each tissue is measured using a scintillation counter to determine the amount of antigen present.
Results are expressed as disintegrations per minute (DPM) per milligram of tissue to compare the antigen concentration between the Avridine and control groups.[1][2]
2. In Vitro Dendritic Cell (DC) Maturation Assay
Objective: To assess the ability of an immunomodulator to induce the maturation of dendritic cells.
Methodology:
Bone marrow-derived dendritic cells (BMDCs) are generated by culturing mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days.
Immature BMDCs are harvested and plated in 24-well plates.
The immunomodulator being tested (e.g., a TLR agonist) is added to the cell cultures at various concentrations. A negative control (medium alone) and a positive control (e.g., LPS) are included.
After a 24-hour incubation period, the cells are harvested.
The expression of DC maturation markers (e.g., CD80, CD86, MHC class II) is analyzed by flow cytometry using fluorescently labeled antibodies.
The concentration of cytokines (e.g., IL-12, TNF-α) in the culture supernatants is measured by ELISA.
An increase in the expression of maturation markers and cytokine production indicates that the immunomodulator induces DC maturation.
3. T-Cell Activation Assay for Checkpoint Inhibitors
Objective: To measure the ability of a checkpoint inhibitor to enhance T-cell activation.
Methodology:
Peripheral blood mononuclear cells (PBMCs) are isolated from a healthy donor.
T cells are purified from the PBMCs.
The T cells are stimulated with a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor engagement.
The stimulated T cells are co-cultured with a checkpoint inhibitor antibody (e.g., anti-PD-1) or an isotype control antibody.
After 3-5 days of culture, T-cell proliferation is measured using a CFSE dilution assay or by ³H-thymidine incorporation.
The production of effector cytokines, such as IFN-γ, in the culture supernatant is quantified by ELISA or a cytometric bead array.
An increase in T-cell proliferation and IFN-γ production in the presence of the checkpoint inhibitor antibody compared to the control indicates its ability to enhance T-cell activation.
Visualizing the Mechanistic Differences
The following diagrams illustrate the distinct signaling pathways and mechanisms of action of Avridine and the comparator immunomodulators.
Comparative Stability of Avridine and its Derivatives: A Proposed Research Guide
For Researchers, Scientists, and Drug Development Professionals Due to the absence of direct comparative stability data, this document presents a proposed study design. The experimental data herein is illustrative to gui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Due to the absence of direct comparative stability data, this document presents a proposed study design. The experimental data herein is illustrative to guide researchers in their study design and data presentation.
Proposed Comparative Stability Study
This study aims to evaluate the chemical stability of Avridine against its hypothetical derivatives under various stress conditions. The proposed derivatives involve modifications to the hydrophilic head and the lipophilic tails of the Avridine molecule to assess how these changes impact stability.
Derivative A (Shorter Alkyl Chains): N,N-didodecyl-N',N'-bis(2-hydroxyethyl)propanediamine
Derivative B (Modified Hydrophilic Head): N,N-dioctadecyl-N',N'-bis(2-methoxyethyl)propanediamine
Data Presentation: Comparative Stability under Stress Conditions
The following table summarizes the hypothetical percentage degradation of Avridine and its derivatives after exposure to various stress conditions, as would be determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stress Condition
Duration
Avridine (% Degradation)
Derivative A (% Degradation)
Derivative B (% Degradation)
Acid Hydrolysis
24 hours
15.2
18.5
12.8
(0.1 M HCl, 60°C)
Base Hydrolysis
24 hours
8.7
10.1
7.5
(0.1 M NaOH, 60°C)
Oxidative Stress
24 hours
25.4
28.9
22.1
(3% H₂O₂, RT)
Thermal Stress
48 hours
10.5
13.2
9.8
(80°C, solid state)
Photostability
24 hours
5.1
6.5
4.8
(ICH Q1B)
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are proposed protocols for the key experiments.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways for Avridine and its derivatives under various stress conditions.
Methodology:
Preparation of Stock Solutions: Prepare individual stock solutions of Avridine and each derivative in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform) at a concentration of 1 mg/mL.
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate volume of 0.1 M NaOH.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with an appropriate volume of 0.1 M HCl.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
Thermal Degradation: Place approximately 5 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. After the specified time, dissolve the sample in the initial solvent for analysis.
Photostability Testing: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Sample Analysis: Following exposure to stress conditions, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative analytical method capable of separating the parent compound from all potential degradation products.
Chromatographic Conditions (Proposed):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
Column Temperature: 30°C
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study of Avridine and its derivatives.
Navigating the Ambiguities of Avridine Disposal: A Precautionary Approach
Due to conflicting information from chemical suppliers regarding its hazard classification, a definitive, substance-specific disposal protocol for Avridine cannot be unequivocally established. One supplier designates it...
Author: BenchChem Technical Support Team. Date: December 2025
Due to conflicting information from chemical suppliers regarding its hazard classification, a definitive, substance-specific disposal protocol for Avridine cannot be unequivocally established. One supplier designates it as "Not a hazardous substance or mixture," while another classifies it as a "Combustible Solid" with a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.
In light of this discrepancy, a conservative approach that prioritizes safety and environmental protection is mandatory. The following procedures are based on the precautionary principle, treating Avridine as a potentially hazardous substance, particularly to the aquatic environment.
It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of Avridine to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any work with Avridine, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A lab coat and closed-toe shoes.
Work with Avridine should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
Limited and conflicting quantitative data is available for Avridine. The following table summarizes the known information.
Property
Data
Source
CAS Number
35607-20-6
Multiple Sources
Molecular Formula
C43H90N2O2
Multiple Sources
Hazard Classification
Not a hazardous substance or mixture
ChemScene SDS
Combustible Solid; Water Hazard Class 3 (highly hazardous to water)
Sigma-Aldrich SDS
Step-by-Step Disposal Protocol
The following protocol is a conservative guideline. Always defer to the specific procedures provided by your institution's EHS department.
Waste Identification and Segregation:
All materials contaminated with Avridine, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
Do not mix Avridine waste with other waste streams unless explicitly permitted by your EHS department.
Waste Collection:
Collect all Avridine waste in a dedicated, properly labeled hazardous waste container.
The container must be made of a material compatible with Avridine. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.
Ensure the container has a secure, leak-proof lid.
Labeling:
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "Avridine."
Include the CAS number (35607-20-6) and an indication of the potential hazards (e.g., "Combustible Solid," "Marine Pollutant").
Note the accumulation start date on the label.
Storage:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
The storage area should be away from sources of ignition and incompatible materials.
Secondary containment is recommended to prevent the spread of material in case of a leak.
Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Under no circumstances should Avridine or its waste be disposed of down the drain or in the regular trash. Due to its potential high toxicity to aquatic life, preventing its release into the environment is critical.
Experimental Protocols
Detailed experimental protocols involving Avridine were not found in the publicly available literature. Researchers using this compound should develop their own risk assessments and standard operating procedures in consultation with their institution's safety office.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for handling and disposing of a chemical with conflicting safety information.
Caption: A workflow diagram illustrating the precautionary steps for handling and disposing of Avridine, emphasizing consultation with EHS due to conflicting safety data.
This guide is intended to provide essential safety and logistical information based on the best available, albeit conflicting, data. By following these conservative procedures and, most importantly, by engaging with your institution's safety professionals, you can ensure the safe handling and environmentally responsible disposal of Avridine.
Handling
Navigating the Safe Handling of Avridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Avridine (CAS 35607-20-6), a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediat...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals working with Avridine (CAS 35607-20-6), a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
While some suppliers classify Avridine as not a hazardous substance or mixture, adhering to good laboratory practices and the following guidelines is crucial for maintaining a safe research environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Avridine.
Situation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Routine Handling
Safety glasses with side shields
Chemical-resistant gloves (e.g., nitrile)
Laboratory coat
Not generally required with adequate ventilation.
Spill Cleanup
Safety glasses with side shields or chemical splash goggles
Chemical-resistant gloves (e.g., nitrile)
Laboratory coat or disposable gown
Recommended, especially for large spills or in poorly ventilated areas.
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risks and ensuring the integrity of research when working with Avridine.
Handling and Storage
Ventilation: Handle Avridine in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where Avridine is used.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from direct sunlight and sources of ignition. Recommended storage temperature is typically between 2-8°C.[1]
Spill Response
In the event of a spill, follow these steps:
Evacuate: Clear the immediate area of all personnel.
Ventilate: Ensure adequate ventilation of the area.
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust formation. For liquid spills, absorb with an inert material.
Decontaminate: Clean the spill area thoroughly.
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
The following diagram illustrates the logical workflow for handling an Avridine spill.
Caption: Workflow for managing an Avridine spill.
Disposal Plan
All waste containing Avridine should be handled in accordance with local, state, and federal regulations.
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a compatible, sealed, and clearly labeled container.
Disposal: Dispose of the waste through a licensed professional waste disposal service.[2] Do not dispose of Avridine down the drain or in regular trash.
Experimental Protocols
No specific, publicly available experimental protocols for the handling and use of Avridine were identified. Researchers should consult their institution's established protocols and standard operating procedures for handling chemical compounds.
The diagram below outlines the decision-making process for selecting the appropriate personal protective equipment when handling Avridine.
Caption: Decision tree for selecting appropriate PPE.